molecular formula C29H33Cl2N3O3 B560231 MPP dihydrochloride CAS No. 911295-24-4

MPP dihydrochloride

Número de catálogo: B560231
Número CAS: 911295-24-4
Peso molecular: 542.5 g/mol
Clave InChI: FWDNPWVVRVSJQH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

MPP dihydrochloride(cas 911295-24-4) is a selective, high affinity silent antagonist at ERα receptors, displays > 200-fold selectivity for ERα over ERβ, Ki values are 2.7 and 1800 nM at ERα and ERβ receptors respectively.

Propiedades

IUPAC Name

4-[1-(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidin-1-ylethoxy)phenyl]pyrazol-3-yl]phenol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O3.2ClH/c1-21-28(22-5-11-25(33)12-6-22)30-32(24-9-13-26(34)14-10-24)29(21)23-7-15-27(16-8-23)35-20-19-31-17-3-2-4-18-31;;/h5-16,33-34H,2-4,17-20H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDNPWVVRVSJQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)OCCN5CCCCC5.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662768
Record name Methylpiperidinopyrazole dihydrochloride
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Molecular Weight

542.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911295-24-4
Record name Methylpiperidinopyrazole dihydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MPP dihydrochloride
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Foundational & Exploratory

The Core Mechanism of MPP+ Dihydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-4-phenylpyridinium (MPP+), the toxic metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), serves as a potent neurotoxin widely utilized in Parkinson's disease (PD) research to model the selective degeneration of dopaminergic neurons in the substantia nigra.[1] This guide provides a comprehensive overview of the molecular mechanisms underlying MPP+ dihydrochloride-induced neurotoxicity, with a focus on its impact on mitochondrial function, oxidative stress, and the induction of apoptotic pathways.

Mechanism of Action

The neurotoxicity of MPP+ is a multi-step process initiated by its selective uptake into dopaminergic neurons and culminating in cell death. The primary mechanism involves the inhibition of mitochondrial complex I, leading to a cascade of deleterious cellular events.

Selective Uptake in Dopaminergic Neurons

MPP+ is actively transported into dopaminergic neurons by the dopamine (B1211576) transporter (DAT).[2] This selective uptake is a key factor in the specific neurotoxicity of MPP+ towards this neuronal population. Once inside the neuron, MPP+ concentrates in the mitochondria, driven by the mitochondrial membrane potential.

Mitochondrial Dysfunction

The primary intracellular target of MPP+ is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[2][3] Inhibition of Complex I has two major consequences:

  • ATP Depletion: The disruption of the electron transport chain leads to a significant decrease in ATP synthesis, compromising cellular energy metabolism.[2]

  • Generation of Reactive Oxygen Species (ROS): The blockage of electron flow at Complex I results in the leakage of electrons, which then react with molecular oxygen to form superoxide (B77818) radicals and other reactive oxygen species.

Oxidative Stress and Cellular Damage

The overproduction of ROS overwhelms the cell's antioxidant defenses, leading to a state of oxidative stress. This excess of ROS can damage cellular components, including lipids, proteins, and DNA. Oxidative stress is a critical contributor to the neurodegenerative process induced by MPP+.

Induction of Apoptosis

The combination of ATP depletion, oxidative stress, and mitochondrial damage triggers the intrinsic pathway of apoptosis. Key events in this process include:

  • Mitochondrial Permeability Transition Pore (mPTP) Opening: Increased mitochondrial calcium and ROS can induce the opening of the mPTP, leading to the dissipation of the mitochondrial membrane potential.

  • Cytochrome c Release: The opening of the mPTP facilitates the release of cytochrome c from the mitochondria into the cytosol.

  • Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

Quantitative Data

The following tables summarize key quantitative data related to the effects of MPP+ on neuronal cells.

Table 1: IC50 Values of MPP+ in Various Neuronal Cell Lines

Cell LineMPP+ Concentration (µM)Incubation Time (hours)Assay
MN9D12516MTT
SH-SY5Y100024MTT
SH-SY5Y50048DNA Fragmentation
SH-SY5Y~500024Trypan Blue Exclusion
Primary Dopaminergic Neurons124TH-positive cell count

Table 2: MPP+-Induced Changes in Cellular and Mitochondrial Function

ParameterCell LineMPP+ ConcentrationChange
Spontaneous ActivitySNc Dopamine Neurons50 µM>50% reduction
Ih CurrentSNc Dopamine NeuronsIC50 = 7.74 µMInhibition
H2O2 LevelsSH-SY5Y1 mM43.38% increase
Cell ViabilitySH-SY5Y1 mM (24h)~35% decrease
ATP LevelsSH-SY5Y (galactose)Chronic low-doseDecrease

Experimental Protocols

Detailed methodologies for key experiments cited in the study of MPP+ mechanism of action are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • MPP+ Treatment: Treat the cells with various concentrations of MPP+ dihydrochloride (B599025) for 24-48 hours.

  • MTT Incubation: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Measurement of Intracellular ROS (DCFH-DA Assay)
  • Cell Plating: Seed SH-SY5Y cells in a 24-well plate or on coverslips.

  • MPP+ Treatment: Treat cells with the desired concentration of MPP+ for the appropriate duration.

  • DCFH-DA Loading: Wash the cells with warm PBS and then incubate with 5-10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at ~485 nm and emission at ~535 nm.

Mitochondrial Membrane Potential Assay (TMRM Assay)
  • Cell Plating: Seed cells in a suitable plate or on coverslips for microscopy.

  • MPP+ Treatment: Expose cells to MPP+ at the desired concentration and for the specified time.

  • TMRM Staining: Incubate the cells with 100-200 nM TMRM in culture medium for 20-30 minutes at 37°C.

  • Washing: Wash the cells with warm PBS.

  • Imaging/Measurement: Immediately analyze the cells using a fluorescence microscope or a fluorescence plate reader (Ex/Em = ~549/575 nm). A decrease in TMRM fluorescence indicates mitochondrial depolarization.

Caspase-3 Activity Assay (Fluorometric Assay)
  • Cell Lysis: After MPP+ treatment, harvest the cells and lyse them in a chilled lysis buffer on ice for 10 minutes.

  • Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant.

  • Assay Reaction: In a 96-well plate, mix 50 µL of cell lysate with 50 µL of 2X reaction buffer containing 10 mM DTT. Add 5 µL of 1 mM Ac-DEVD-AMC substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence of the liberated AMC using a fluorometer with excitation at 380-400 nm and emission at 460-505 nm.

Mandatory Visualization

Signaling Pathway of MPP+-Induced Neurotoxicity

MPP_Neurotoxicity cluster_extracellular Extracellular Space cluster_astrocyte Astrocyte cluster_neuron Dopaminergic Neuron cluster_mitochondrion Mitochondrion MPTP MPTP MAO_B MAO-B MPTP->MAO_B crosses BBB MPDP MPDP+ MAO_B->MPDP MPP_ext MPP+ MPDP->MPP_ext DAT DAT MPP_ext->DAT selective uptake MPP_int MPP+ DAT->MPP_int MPP_mito MPP+ MPP_int->MPP_mito accumulation Complex_I Complex I ATP_depletion ATP Depletion Complex_I->ATP_depletion ROS ROS Production Complex_I->ROS Apoptosis Apoptosis ATP_depletion->Apoptosis Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress MPP_mito->Complex_I inhibition Oxidative_Stress->Apoptosis

Caption: Signaling pathway of MPP+-induced neurotoxicity.

Experimental Workflow for In Vitro MPP+ Model

MPP_Workflow cluster_assays Assess Neurotoxicity start Start cell_culture Seed Dopaminergic Cells (e.g., SH-SY5Y) start->cell_culture mpp_treatment Treat with MPP+ Dihydrochloride cell_culture->mpp_treatment incubation Incubate (e.g., 24-48h) mpp_treatment->incubation cell_viability Cell Viability (MTT Assay) incubation->cell_viability ros_production ROS Production (DCFH-DA Assay) incubation->ros_production mito_potential Mitochondrial Potential (TMRM Assay) incubation->mito_potential apoptosis Apoptosis (Caspase-3 Assay) incubation->apoptosis data_analysis Data Analysis & Interpretation cell_viability->data_analysis ros_production->data_analysis mito_potential->data_analysis apoptosis->data_analysis end End data_analysis->end

Caption: Experimental workflow for an in vitro MPP+ model.

Key Signaling Pathways in MPP+-Induced Apoptosis

MPP_Apoptosis cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol MPP MPP+ Complex_I Complex I Inhibition MPP->Complex_I ROS Increased ROS Complex_I->ROS mPTP mPTP Opening ROS->mPTP Cytochrome_c Cytochrome c Release mPTP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Key signaling pathways in MPP+-induced apoptosis.

References

MPP Dihydrochloride: A Technical Guide to a Selective Estrogen Receptor Alpha Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Methyl-piperidino-pyrazole (MPP) dihydrochloride (B599025), a potent and highly selective antagonist for Estrogen Receptor Alpha (ERα). MPP is an invaluable chemical probe for elucidating the specific roles of ERα in various physiological and pathological processes. Its high selectivity makes it a superior tool for distinguishing ERα-mediated signaling from that of Estrogen Receptor Beta (ERβ).

Core Properties and Specifications

MPP dihydrochloride is a non-steroidal, pyrazole-based compound.[1] Its chemical structure and properties are optimized for high-affinity binding to ERα.

PropertyDataReference
Chemical Name 1,3-Bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole dihydrochloride
Molecular Formula C₂₉H₃₁N₃O₃·2HCl[2]
Molecular Weight 542.50 g/mol [3][4]
CAS Number 911295-24-4[2][4]
Purity ≥98% (typically analyzed by HPLC)[2]
Solubility Soluble in DMSO up to 100 mM (54.25 mg/mL). Insoluble in water and ethanol.[3]
Storage Store at +4°C for short-term use. For long-term stock solutions, store at -80°C (up to 6 months) or -20°C (up to 1 month).[2][4]

Mechanism of Action

MPP functions as a high-affinity, silent antagonist at the ERα receptor.[2] Its mechanism involves direct competition with endogenous estrogens, like 17β-estradiol, for the ligand-binding domain (LBD) of the receptor.

Key aspects of its mechanism include:

  • High Selectivity : MPP displays a binding affinity for ERα that is over 200 times greater than its affinity for ERβ.[1][2][3] This selectivity is crucial for isolating and studying ERα-specific pathways.

  • Conformational Change : Upon binding, MPP induces a distinct conformational change in the ERα protein.[3] This altered conformation prevents the recruitment of co-activator proteins necessary for initiating gene transcription, effectively silencing the receptor's activity.

  • Inhibition of ERE Binding : By preventing the proper receptor conformation, MPP ultimately blocks the ERα dimer from binding to Estrogen Response Elements (EREs) on the DNA, thus inhibiting the transcription of estrogen-responsive genes.[5][6]

Caption: Agonist vs. Antagonist mechanism at ERα.

Quantitative Biological Data

The efficacy and selectivity of MPP have been quantified through various in vitro assays.

Table 1: Receptor Binding Affinity

ParameterReceptorValue (Ki)Selectivity (ERβ/ERα)Reference
MPP ERα2.7 nM>200-fold[2]
ERβ1800 nM[2]

Note: A lower Ki value indicates higher binding affinity.

Table 2: In Vitro Cellular Activity

Assay TypeCell LineParameterValueReference
Cell Viability RL95-2 (endometrial cancer)IC₅₀20.01 µM (at 24h)[4][7]
Antiproliferative RL95-2 (endometrial cancer)Effective Conc.10 µM[4][7]
Cell Growth SKOV3, OV2008 (ovarian cancer)EffectSuppressed cell growth[8]

Key Experimental Protocols

Detailed methodologies are critical for the successful application of MPP in research. Below are representative protocols for common assays.

Competitive Radiometric Binding Assay

This protocol determines the binding affinity (Ki) of MPP for ERα and ERβ by measuring its ability to displace a radiolabeled ligand.

start Start prep Prepare Recombinant ERα or ERβ Protein start->prep radioligand Add Radiolabeled Ligand (e.g., [³H]-17β-estradiol) prep->radioligand competitor Add Increasing Concentrations of Unlabeled MPP radioligand->competitor incubate Incubate to Reach Binding Equilibrium competitor->incubate separate Separate Bound from Free Ligand (e.g., Filtration) incubate->separate measure Quantify Radioactivity (Scintillation Counting) separate->measure analyze Calculate IC₅₀ and Ki Values Using Competition Binding Curves measure->analyze end End analyze->end

Caption: Workflow for a competitive receptor binding assay.

Methodology:

  • Reagents : Recombinant human ERα or ERβ protein, radiolabeled estrogen (e.g., [³H]-17β-estradiol or ¹²⁵I-estradiol), unlabeled this compound, assay buffer.

  • Procedure : a. In a multi-well plate, combine the recombinant receptor protein with a fixed concentration of the radiolabeled ligand. b. Add increasing concentrations of unlabeled MPP (the competitor) to the wells. Include control wells with no competitor (for total binding) and wells with a large excess of unlabeled estradiol (B170435) (for non-specific binding). c. Incubate the plate for a sufficient time at a controlled temperature (e.g., 2-4 hours at 4°C) to allow the binding to reach equilibrium. d. Separate the receptor-bound radioligand from the free radioligand. A common method is rapid vacuum filtration through glass fiber filters that trap the protein-ligand complexes. e. Wash the filters to remove any remaining unbound ligand. f. Measure the radioactivity retained on the filters using a scintillation counter. g. Plot the percentage of specific binding against the log concentration of MPP. h. Determine the IC₅₀ value (the concentration of MPP that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. i. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Cell Proliferation / Viability Assay (SRB or MTS)

This protocol assesses the antiproliferative effect of MPP on estrogen-dependent cancer cell lines.

start Start seed Seed ER-positive cells (e.g., MCF-7, RL95-2) in 96-well plates start->seed adhere Allow cells to adhere (approx. 24 hours) seed->adhere treat Treat cells with various concentrations of MPP (and vehicle control) adhere->treat incubate Incubate for a defined period (e.g., 24, 48, 72 hours) treat->incubate add_reagent Add Viability Reagent (e.g., MTS or SRB stain) incubate->add_reagent incubate_reagent Incubate as per reagent protocol add_reagent->incubate_reagent measure Measure Absorbance with a plate reader incubate_reagent->measure analyze Calculate % Viability vs. Control and determine IC₅₀ measure->analyze end End analyze->end

Caption: Workflow for a cell viability assay.

Methodology:

  • Materials : ER-positive cell line (e.g., RL95-2), 96-well cell culture plates, complete culture medium, this compound stock solution, and a viability detection reagent such as MTS or Sulforhodamine B (SRB).[8][9][10]

  • Procedure : a. Seed cells into 96-well plates at a predetermined density and allow them to attach overnight. b. Prepare serial dilutions of MPP in culture medium. c. Remove the old medium from the cells and add the medium containing different concentrations of MPP. Include vehicle-only wells as a control. d. Incubate the plates for the desired experimental duration (e.g., 24-72 hours). e. For MTS Assay : Add the MTS reagent to each well and incubate for 1-4 hours. The reagent is converted by viable cells into a colored formazan (B1609692) product. f. For SRB Assay : Fix the cells with trichloroacetic acid, wash, and then stain with SRB dye, which binds to total cellular protein. Wash away unbound dye and solubilize the bound dye. g. Measure the absorbance at the appropriate wavelength using a microplate reader. h. Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the results to determine the IC₅₀ value.[4][7]

ERα Signaling and MPP Inhibition

Estrogen action is mediated through genomic and non-genomic pathways.[11][12] MPP primarily acts as a potent inhibitor of the classical genomic pathway.

  • Genomic Pathway : Upon binding an agonist like estradiol, ERα dimerizes, translocates to the nucleus, and binds to EREs in the promoter regions of target genes, initiating transcription.[5][6] This pathway regulates processes like cell proliferation and differentiation.[5]

  • MPP Inhibition : MPP competitively binds to ERα, preventing the conformational changes required for dimerization and co-activator recruitment.[3] This effectively blocks the receptor's ability to bind DNA and initiate gene transcription, thus antagonizing the effects of estrogen.

  • Non-Genomic Effects : Some studies have examined MPP's effects on other signaling molecules. For instance, in RL95-2 cells, MPP treatment (20 µM for 24h) was shown to reduce the phosphorylation of ERα itself but did not alter the phosphorylation of Akt, a key protein in a parallel survival pathway.[4][7] This suggests a degree of specificity in its inhibitory action.

cluster_membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol ERa ERα E2->ERa MPP MPP MPP->ERa Blocks Binding Dimer ERα Dimer ERa->Dimer Dimerization ERE ERE ERa->ERE Inhibits Transcription Dimer_nuc ERα Dimer Dimer->Dimer_nuc Translocation Dimer->Dimer_nuc Dimer_nuc->ERE Binds Transcription Transcription of Target Genes (e.g., for Proliferation) ERE->Transcription

Caption: ERα genomic signaling pathway and point of MPP inhibition.

In Vivo Considerations

While MPP is a highly effective and selective ERα antagonist in vitro, some in vivo studies suggest it may exhibit tissue-specific mixed agonist/antagonist properties, similar to a Selective Estrogen Receptor Modulator (SERM).[1][13] For example, in one study, acute administration of MPP alone was reported to increase uterine weight in rats, an effect typically associated with ERα agonists.[1] Researchers should be aware of these potential SERM-like activities when designing and interpreting in vivo experiments, as the effects can be dose- and tissue-dependent.[1]

Conclusion

This compound is a cornerstone tool for researchers investigating estrogen signaling. Its high selectivity and potent antagonist activity at ERα allow for the precise dissection of this receptor's functions in health and disease. By understanding its mechanism of action, quantitative parameters, and proper experimental application, scientists and drug developers can effectively leverage MPP to advance our knowledge of endocrinology, oncology, and other fields where ERα signaling is paramount.

References

The Core Signaling Pathway of MPP+ Dihydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathways activated by 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). MPP+ is a widely utilized tool in Parkinson's disease (PD) research to model the selective destruction of dopaminergic neurons and elucidate the molecular mechanisms underlying neurodegeneration.[1] This document details the key molecular events, presents quantitative data from seminal studies, outlines common experimental protocols, and provides visual representations of the core signaling cascades.

Introduction to MPP+ Neurotoxicity

MPP+ is a monoaminergic neurotoxin that selectively targets and destroys dopaminergic neurons, particularly in the substantia nigra pars compacta, a pathological hallmark of Parkinson's disease.[2][3] Its precursor, MPTP, is a lipophilic compound that readily crosses the blood-brain barrier.[1] Within the brain, MPTP is metabolized by monoamine oxidase B (MAO-B), primarily in astrocytes, to its toxic metabolite, MPP+.[2] The selective toxicity of MPP+ arises from its recognition and uptake by the dopamine (B1211576) transporter (DAT) on dopaminergic neurons.

Once inside the neuron, MPP+ wreaks havoc primarily by targeting the mitochondria. It acts as a potent inhibitor of complex I of the electron transport chain, leading to a cascade of detrimental events including ATP depletion, the generation of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptotic cell death.

The Core Signaling Pathway of MPP+

The signaling cascade initiated by MPP+ can be broadly categorized into three main stages: uptake, mitochondrial dysfunction, and downstream apoptotic signaling.

Selective Uptake into Dopaminergic Neurons

The journey of MPP+ toxicity begins with its selective accumulation in dopaminergic neurons. This is a critical step that explains the specific targeting of these neurons in PD models.

  • Role of the Dopamine Transporter (DAT): MPP+ is a substrate for the dopamine transporter (DAT), which is highly expressed on the presynaptic terminals of dopaminergic neurons. This transporter actively sequesters MPP+ from the extracellular space into the neuronal cytoplasm, leading to its concentration within these cells. Blockade of DAT has been shown to prevent MPTP-induced damage to nigrostriatal dopamine neurons.

Mitochondrial Dysfunction: The Central Hub of Toxicity

Once inside the dopaminergic neuron, MPP+ is actively transported into the mitochondria, driven by the mitochondrial membrane potential. It is within this organelle that the primary toxic effects are initiated.

  • Inhibition of Complex I: MPP+ directly inhibits NADH dehydrogenase (Complex I) of the mitochondrial electron transport chain. This inhibition occurs at a point distal to the iron-sulfur clusters but prior to the Coenzyme Q10 (ubiquinone) binding site.

  • Consequences of Complex I Inhibition:

    • ATP Depletion: The blockade of the electron transport chain severely impairs oxidative phosphorylation, leading to a dramatic decrease in ATP production. This energy crisis disrupts numerous cellular functions.

    • Reactive Oxygen Species (ROS) Generation: The inhibition of Complex I leads to the leakage of electrons from the electron transport chain, which then react with molecular oxygen to form superoxide (B77818) radicals (O2•−). This initial burst of ROS is a key trigger for subsequent oxidative stress. Studies have shown that MPP+ treatment of dopaminergic neurons elicits a two-wave cascade of ROS generation, with the initial wave originating from mitochondria and a later wave involving NADPH oxidase.

Downstream Signaling Cascades Leading to Apoptosis

The initial mitochondrial insult triggers a complex network of downstream signaling pathways that ultimately converge on programmed cell death, or apoptosis.

  • Oxidative Stress: The overproduction of ROS overwhelms the cell's antioxidant defense mechanisms, leading to a state of oxidative stress. This results in damage to cellular components, including lipids, proteins, and DNA.

  • Opening of the Mitochondrial Permeability Transition Pore (mPTP): MPP+ can induce the opening of the mPTP, a non-selective channel in the inner mitochondrial membrane. This event is triggered by factors including elevated ROS and Ca2+ levels. The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, further compromising ATP synthesis and causing the release of pro-apoptotic factors.

  • Release of Cytochrome c: The opening of the mPTP allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.

  • Caspase Activation and Apoptosis: In the cytoplasm, cytochrome c binds to Apoptotic protease activating factor 1 (Apaf-1) to form the apoptosome, which in turn activates caspase-9. Caspase-9 then activates downstream executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell through apoptosis. MPP+ treatment has been shown to enhance caspase-3 activity.

Visualizing the Signaling Pathways

MPP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_astrocyte Astrocyte cluster_neuron Dopaminergic Neuron cluster_mitochondrion Mitochondrion MPTP MPTP MAOB MAO-B MPTP->MAOB Metabolism MPP_ext MPP+ DAT Dopamine Transporter (DAT) MPP_ext->DAT Uptake MAOB->MPP_ext Conversion MPP_int MPP+ DAT->MPP_int ComplexI Complex I (NADH Dehydrogenase) MPP_int->ComplexI Inhibition ATP ATP Depletion ComplexI->ATP ROS ROS Generation (O2•−) ComplexI->ROS Apoptosis Apoptosis ATP->Apoptosis mPTP mPTP Opening ROS->mPTP OxidativeStress Oxidative Stress ROS->OxidativeStress CytoC_mit Cytochrome c mPTP->CytoC_mit Release CytoC_cyt Cytochrome c CytoC_mit->CytoC_cyt OxidativeStress->Apoptosis Apoptosome Apoptosome Formation CytoC_cyt->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: The core signaling pathway of MPP+ neurotoxicity.

Other Implicated Signaling Pathways

While the inhibition of mitochondrial complex I is the central mechanism, other signaling pathways have been shown to be involved in or modulated by MPP+ toxicity.

  • Cyclooxygenase-2 (COX-2): MPP+ can induce the expression and activity of COX-2, a pro-inflammatory enzyme. The inhibition of COX-2 has been shown to be neuroprotective against MPP+-induced toxicity, suggesting a role for neuroinflammation in the degenerative process.

  • p53-Ferroptosis Signaling: Recent studies have implicated the tumor suppressor protein p53 and a form of iron-dependent cell death called ferroptosis in MPP+-induced neurotoxicity. Emodin, a natural compound, has been shown to protect against MPTP-induced toxicity by modulating the p53-ferroptosis signaling pathway.

  • Nrf2-ARE Signaling Pathway: The Nuclear factor E2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a key cellular defense mechanism against oxidative stress. Activation of the Nrf2-ARE pathway has been shown to protect against MPP+-induced neurotoxicity by upregulating the expression of antioxidant genes.

  • Sp1/NR1 Signaling Pathway: In PC12 cells, MPP+-induced oxidative stress has been linked to the Sp1/NR1 signaling pathway. Astaxanthin, a potent antioxidant, was found to inhibit this pathway and protect against MPP+-induced damage.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of MPP+.

Table 1: In Vitro Effects of MPP+ on Cell Viability and Toxicity

Cell LineMPP+ ConcentrationIncubation TimeEffectReference
SH-SY5Y1 - 3 mM24 h11-36% decrease in cell viability
SH-SY5Y500 µM72 hIncreased caspase-3 activity
Primary Ventral Mesencephalic Neurons20 µM48 h~50% loss of cell viability (MTT assay)
Primary Ventral Mesencephalic Neurons20 µM48 h~100% increase in LDH release
N27 Dopaminergic Cellsup to 1000 µM18 hDose-dependent increase in ROS (up to 20-fold)

Table 2: In Vitro Effects of MPP+ on Mitochondrial Respiration

Cell LineMPP+ ConcentrationIncubation TimeEffect on Oxygen ConsumptionReference
Differentiated SH-SY5Y1 mM24 h~70% reduction in ROUTINE respiration
Differentiated SH-SY5Y1 mM24 h~70% reduction in OXPHOS capacity
Differentiated SH-SY5Y1 mM24 h~63% reduction in ETS capacity

Experimental Protocols

This section outlines common methodologies used to study MPP+-induced neurotoxicity.

In Vitro Model of Parkinson's Disease using MPP+

Objective: To induce dopaminergic cell death in a neuronal cell culture model to study the mechanisms of neurodegeneration and to screen for neuroprotective compounds.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12, or primary dopaminergic neurons)

  • Cell culture medium and supplements

  • MPP+ dihydrochloride (B599025) stock solution

  • Assay reagents for measuring cell viability (e.g., MTT, LDH) and apoptosis (e.g., caspase-3 activity assay, TUNEL staining)

Protocol:

  • Cell Culture: Plate neuronal cells at an appropriate density in multi-well plates and culture under standard conditions until they reach the desired confluency or differentiation state.

  • MPP+ Treatment: Prepare serial dilutions of MPP+ in cell culture medium to achieve the desired final concentrations (typically ranging from µM to mM). Remove the existing medium from the cells and replace it with the MPP+-containing medium. Include a vehicle-only control group.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24 to 72 hours).

  • Assessment of Neurotoxicity:

    • Cell Viability: Measure cell viability using an MTT assay, which assesses mitochondrial function, or quantify lactate (B86563) dehydrogenase (LDH) release into the culture medium as an indicator of cell membrane damage.

    • Apoptosis: Assess apoptosis by measuring the activity of caspase-3 or by performing TUNEL staining to detect DNA fragmentation.

    • ROS Production: Measure intracellular ROS levels using fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

In_Vitro_Workflow Start Start CellCulture Plate and Culture Neuronal Cells Start->CellCulture MPPTreatment Treat with MPP+ (various concentrations) CellCulture->MPPTreatment Incubation Incubate (e.g., 24-72h) MPPTreatment->Incubation Assessment Assess Neurotoxicity Incubation->Assessment Viability Cell Viability (MTT, LDH) Assessment->Viability Apoptosis Apoptosis (Caspase-3, TUNEL) Assessment->Apoptosis ROS ROS Production (DCFH-DA) Assessment->ROS End End Viability->End Apoptosis->End ROS->End

Caption: A typical experimental workflow for an in vitro MPP+ model.

In Vivo Mouse Model of Parkinson's Disease using MPTP

Objective: To create a mouse model that exhibits key pathological and behavioral features of Parkinson's disease.

Materials:

  • Mice (e.g., C57BL/6)

  • MPTP hydrochloride

  • Sterile saline

  • Behavioral testing apparatus (e.g., rotarod, open field)

  • Equipment for neurochemical and histological analysis

Protocol:

  • MPTP Administration: Under strict safety protocols, dissolve MPTP-HCl in sterile saline. Administer MPTP to mice via intraperitoneal (i.p.) injection. A common regimen is a sub-chronic model with daily injections over several days.

  • Behavioral Analysis: Perform behavioral tests, such as the rotarod test to assess motor coordination and the open field test to measure locomotor activity, starting from 7 days post-injection.

  • Neurochemical and Histological Analysis: At the end of the study period, euthanize the animals.

    • Neurochemistry: Dissect the striatum and use High-Performance Liquid Chromatography (HPLC) to quantify dopamine and its metabolites to confirm dopaminergic terminal loss.

    • Histology: Perfuse a subset of animals and prepare brain sections. Perform immunohistochemistry for Tyrosine Hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta.

Conclusion

MPP+ dihydrochloride remains an invaluable tool for modeling Parkinson's disease and dissecting the intricate signaling pathways involved in dopaminergic neurodegeneration. Its primary mechanism of action through the inhibition of mitochondrial complex I initiates a cascade of events, including ATP depletion, oxidative stress, and apoptosis. A deeper understanding of these core pathways, as well as the involvement of other signaling networks, will continue to drive the development of novel therapeutic strategies aimed at slowing or halting the progression of Parkinson's disease.

References

MPP+ Dihydrochloride: A Technical Guide for Neurodegeneration Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

MPP+ (1-methyl-4-phenylpyridinium) dihydrochloride (B599025) is a potent neurotoxin widely utilized in research to model the cellular pathology of Parkinson's disease. As the active metabolite of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), MPP+ selectively targets and destroys dopaminergic neurons, recapitulating key aspects of the neurodegenerative processes observed in Parkinson's disease.[1][2][3] This technical guide provides an in-depth overview of the primary research applications of MPP+ dihydrochloride, including its mechanism of action, detailed experimental protocols, and the signaling pathways it modulates.

Core Mechanism of Action

MPP+ exerts its neurotoxic effects primarily through the inhibition of mitochondrial complex I (NADH-ubiquinone oxidoreductase) of the electron transport chain.[2][4] This inhibition leads to a cascade of detrimental cellular events, including ATP depletion, increased production of reactive oxygen species (ROS), and ultimately, apoptotic cell death. The specificity of MPP+ for dopaminergic neurons is attributed to its uptake by the dopamine (B1211576) transporter (DAT).

Primary Research Applications

The principal application of MPP+ dihydrochloride is in the development of in vitro and in vivo models of Parkinson's disease. These models are instrumental for:

  • Investigating the molecular mechanisms of neurodegeneration: Researchers use MPP+ to dissect the pathways leading to dopaminergic cell death.

  • Screening for neuroprotective compounds: The MPP+-induced neurotoxicity model serves as a platform to identify and evaluate potential therapeutic agents that can mitigate neuronal damage.

  • Studying the role of oxidative stress and mitochondrial dysfunction in Parkinson's disease: MPP+ is a valuable tool for exploring the intricate relationship between these processes and neuronal demise.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing MPP+ to induce neurotoxicity.

Table 1: In Vitro Cytotoxicity of MPP+ Dihydrochloride

Cell LineConcentration RangeIncubation TimeKey FindingsReference
SH-SY5Y10 µM - 5 mM24 - 72 hTime-dependent increase in DNA fragmentation.
SH-SY5Y1 - 3 mM24 hDose-dependent decrease in cell viability.
SH-SY5Y0.2 - 2 mM48 hIC50 value of 1.233 mM.
Primary Ventral Mesencephalic Neurons20 µM48 hIncreased LDH release to 196% of control.

Table 2: Effects of MPP+ on Mitochondrial Respiration in Differentiated SH-SY5Y Cells (1 mM MPP+ for 24 h)

Respiratory State% Reduction in Oxygen Flowp-valueReference
ROUTINE70%p = 0.0004
OXPHOS70%p = 0.0003
ETS62.7%p < 0.0001

Key Experimental Protocols

In Vitro Model of Parkinson's Disease using MPP+ in Dopaminergic Neurons

This protocol outlines the induction of selective neurodegeneration in a culture of dopaminergic neurons, such as the human neuroblastoma cell line SH-SY5Y.

Materials:

  • Dopaminergic neuron cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • MPP+ dihydrochloride

  • Multi-well plates

  • Assay reagents for cell viability (e.g., MTT, LDH) and apoptosis (e.g., Caspase-3 activity kit, TUNEL stain)

  • Antibodies for immunocytochemistry (e.g., anti-Tyrosine Hydroxylase [TH])

Procedure:

  • Cell Plating: Plate the dopaminergic neurons at a suitable density in multi-well plates and allow them to adhere and differentiate as required for the specific cell line. For SH-SY5Y cells, differentiation can be induced with retinoic acid (RA) and serum reduction for several days.

  • MPP+ Preparation: Prepare a stock solution of MPP+ dihydrochloride in sterile water or PBS. Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations.

  • MPP+ Treatment: Remove the existing medium from the cells and replace it with the medium containing various concentrations of MPP+. Include a vehicle-only control group.

  • Incubation: Incubate the cells for a predetermined period, typically ranging from 24 to 72 hours.

  • Assessment of Neurotoxicity:

    • Cell Viability: Measure cell viability using an MTT assay or quantify lactate (B86563) dehydrogenase (LDH) release into the culture medium.

    • Apoptosis: Assess apoptosis by measuring caspase-3 activity or by performing TUNEL staining to detect DNA fragmentation.

    • Mitochondrial Function: Analyze mitochondrial respiration using high-resolution respirometry.

    • Oxidative Stress: Measure the production of reactive oxygen species (ROS) using fluorescent probes like dichlorodihydrofluorescein.

    • Dopaminergic Neuron-Specific Effects: Perform immunocytochemistry for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons.

cluster_workflow Experimental Workflow: In Vitro MPP+ Model cluster_assessment Neurotoxicity Assessment plate_cells Plate Dopaminergic Neurons prepare_mpp Prepare MPP+ Solutions plate_cells->prepare_mpp treat_cells Treat Cells with MPP+ prepare_mpp->treat_cells incubate Incubate (24-72h) treat_cells->incubate assess_toxicity Assess Neurotoxicity incubate->assess_toxicity viability Cell Viability (MTT, LDH) assess_toxicity->viability apoptosis Apoptosis (Caspase-3, TUNEL) assess_toxicity->apoptosis mito_function Mitochondrial Function assess_toxicity->mito_function ros Oxidative Stress (ROS) assess_toxicity->ros th_staining TH Immunostaining assess_toxicity->th_staining

Caption: Experimental workflow for an in vitro MPP+ model.

Signaling Pathways Modulated by MPP+

MPP+ induces a complex network of signaling pathways that contribute to its neurotoxic effects. Understanding these pathways is crucial for identifying potential therapeutic targets.

MPP+-Induced Apoptotic Signaling

MPP+ triggers apoptosis through both mitochondrial-dependent and -independent pathways. A key event is the opening of the mitochondrial permeability transition pore (MTP), leading to the release of cytochrome c. This, in turn, activates a cascade of caspases, ultimately leading to programmed cell death.

cluster_pathway MPP+-Induced Apoptotic Signaling MPP MPP+ Mito Mitochondrion MPP->Mito Accumulation ComplexI Complex I Inhibition Mito->ComplexI ATP_depletion ATP Depletion ComplexI->ATP_depletion ROS ROS Production ComplexI->ROS Apoptosis Apoptosis ATP_depletion->Apoptosis MTP MTP Opening ROS->MTP CytoC Cytochrome c Release MTP->CytoC Caspase_activation Caspase Activation CytoC->Caspase_activation Caspase_activation->Apoptosis

Caption: Key signaling pathways in MPP+-induced apoptosis.

Role of Dopamine and Cyclooxygenase-2 (COX-2)

Endogenous dopamine can exacerbate MPP+-induced neurotoxicity. The presence of dopamine, in conjunction with MPP+, leads to increased ROS production. This process can be further amplified by the pro-inflammatory enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 has been shown to be neuroprotective in MPP+ models, suggesting a synergistic interaction between dopamine, MPP+, and inflammatory pathways in driving neurodegeneration.

cluster_relationship Dopamine and COX-2 in MPP+ Toxicity MPP MPP+ ROS Increased ROS Production MPP->ROS Dopamine Dopamine Dopamine->ROS COX2 COX-2 COX2->ROS Amplifies Neurotoxicity Enhanced Neurotoxicity ROS->Neurotoxicity

Caption: Logical relationship of Dopamine and COX-2 in MPP+ toxicity.

References

An In-depth Technical Guide to the Discovery and Synthesis of Methyl-piperidino-pyrazole (MPP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-piperidino-pyrazole (MPP) is a potent and highly selective non-steroidal antagonist of the Estrogen Receptor Alpha (ERα). Its discovery has provided a critical pharmacological tool for dissecting the distinct physiological and pathological roles of ERα versus ERβ. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of MPP. It includes a summary of its key quantitative biological data, detailed experimental protocols for its synthesis and characterization, and visualizations of its mechanism of action and the workflow of its discovery. This document is intended to serve as a valuable resource for researchers in the fields of endocrinology, oncology, and drug discovery.

Discovery and Rationale

The discovery of Methyl-piperidino-pyrazole (MPP) was a significant advancement in the field of selective estrogen receptor modulators (SERMs). The rationale behind its development was to create a highly selective antagonist for Estrogen Receptor Alpha (ERα) to delineate its specific biological functions from those of Estrogen Receptor Beta (ERβ).

The development of MPP originated from a class of ERα-selective agonists, the pyrazole-triols, such as methyl-pyrazole-triol (MPT). Researchers hypothesized that the addition of a bulky basic side chain, a common feature in many antiestrogens, to the MPT core could convert the agonist into an antagonist while retaining its ERα selectivity. This strategic chemical modification led to the synthesis of MPP, which indeed exhibited potent and selective ERα antagonistic activity.

Logical Workflow of MPP Discovery

The discovery of MPP followed a logical progression from identifying a selective agonist scaffold to rationally designing an antagonist.

MPP_Discovery_Workflow cluster_0 Identification of a Selective Scaffold cluster_1 Rational Drug Design cluster_2 Screening and Optimization A Discovery of Pyrazole-Triols (e.g., MPT) as ERα-selective agonists B Hypothesis: Addition of a basic side chain will confer antagonistic properties A->B Leads to C Synthesis of a library of pyrazole (B372694) derivatives with varied basic side chains B->C D In vitro screening for ERα vs. ERβ binding affinity and functional activity (agonist vs. antagonist) C->D E Identification of Methyl-piperidino-pyrazole (MPP) as a lead candidate D->E F Further characterization of selectivity and potency E->F

Figure 1: Logical workflow for the discovery of MPP.

Synthesis of Methyl-piperidino-pyrazole

The synthesis of MPP is a multi-step process that begins with an aldol (B89426) condensation to form a chalcone (B49325) intermediate, followed by a cyclization reaction to construct the pyrazole core. The piperidine (B6355638) moiety is introduced via an ether linkage.

Experimental Protocol: Synthesis of MPP

Step 1: Aldol Condensation

  • To a solution of 1-(4-methoxyphenyl)-propan-1-one and 4-hydroxybenzaldehyde (B117250) in a suitable solvent (e.g., ethanol), add a base catalyst (e.g., sodium hydroxide).

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture and isolate the resulting enone intermediate by filtration.

  • Purify the intermediate by recrystallization.

Step 2: Pyrazole Formation

  • Reflux the enone intermediate with 4-methoxyphenylhydrazine in a high-boiling point solvent (e.g., acetic acid) under vigorous conditions.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and pour it into water to precipitate the pyrazole product.

  • Collect the solid by filtration and purify it by column chromatography.

Step 3: Introduction of the Piperidine Side Chain

  • Protect the hydroxyl groups of the pyrazole intermediate if necessary.

  • React the protected pyrazole with a suitable piperidinoethyl halide (e.g., 1-(2-chloroethyl)piperidine) in the presence of a base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetone).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Deprotect the hydroxyl groups to yield the final product, Methyl-piperidino-pyrazole.

  • Purify the final compound by column chromatography or recrystallization.

Physicochemical and Biological Properties

MPP is a white to off-white solid with specific physicochemical properties that contribute to its biological activity.

Table 1: Physicochemical Properties of Methyl-piperidino-pyrazole
PropertyValueSource
Molecular Formula C₂₉H₃₁N₃O₃[1][2]
Molecular Weight 469.6 g/mol [1][2]
CAS Number 289726-02-9[2]
Solubility Soluble in DMSO (100 mM)[3]
Storage Store at +4°C, desiccated[3]
Table 2: Biological Activity of Methyl-piperidino-pyrazole
ParameterReceptorValueSource
Binding Affinity (Ki) ERα5.6 nM[4]
ERβ2.3 µM[4]
ERα/ERβ Selectivity >200-fold[3]
IC₅₀ (ERα Transcriptional Activation) ERα80 nM[2]

Mechanism of Action: ERα Antagonism

MPP exerts its biological effects by competitively binding to the ligand-binding domain of ERα. This binding prevents the conformational changes necessary for the recruitment of co-activators and the initiation of gene transcription. By blocking ERα signaling, MPP can inhibit the proliferative effects of estrogens in ERα-positive cells.

Signaling Pathway of MPP-mediated ERα Antagonism

ERa_Antagonism cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Estrogen Estrogen ERa ERα Estrogen->ERa Binds MPP MPP MPP->ERa Competitively Binds & Blocks Gene_Transcription Gene Transcription MPP->Gene_Transcription Inhibits ERE Estrogen Response Element (ERE) on DNA ERa->ERE Dimerizes and binds ERE->Gene_Transcription Activates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Promotes Apoptosis Apoptosis Gene_Transcription->Apoptosis Inhibits

Figure 2: Signaling pathway of MPP-mediated ERα antagonism.

Key Experimental Protocols

Competitive Radiometric Estrogen Receptor Binding Assay

This assay is used to determine the binding affinity of a test compound to the estrogen receptor.

Protocol:

  • Preparation of Rat Uterine Cytosol:

    • Homogenize uteri from ovariectomized rats in TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).

    • Centrifuge the homogenate to pellet the nuclear fraction.

    • Ultracentrifuge the supernatant to obtain the cytosol containing the estrogen receptors.[5]

  • Binding Assay:

    • Incubate a fixed concentration of radiolabeled estradiol (B170435) ([³H]-E₂) with the uterine cytosol in the presence of increasing concentrations of the test compound (MPP).

    • Also include control tubes for total binding (no competitor) and non-specific binding (a large excess of unlabeled estradiol).

    • After incubation, separate the bound from free radioligand using a hydroxylapatite (HAP) slurry.

    • Wash the HAP pellet to remove unbound radioligand.

  • Quantification:

    • Elute the bound radioligand from the HAP pellet and quantify the radioactivity using a scintillation counter.

    • Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value.

    • Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation.

Experimental Workflow: Competitive Binding Assay

Binding_Assay_Workflow A Prepare Rat Uterine Cytosol B Incubate Cytosol with [³H]-Estradiol and varying concentrations of MPP A->B C Separate Bound and Free Ligand (Hydroxylapatite) B->C D Wash to remove non-specific binding C->D E Quantify Radioactivity (Scintillation Counting) D->E F Data Analysis: Determine IC₅₀ and Ki E->F

Figure 3: Workflow for a competitive ER binding assay.
ERα Transcriptional Activation Reporter Gene Assay

This assay measures the ability of a compound to activate or inhibit gene transcription mediated by ERα.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., MCF-7 or HEK293) that expresses ERα.

    • Transfect the cells with a reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase).

  • Compound Treatment:

    • Treat the transfected cells with a known concentration of estradiol (agonist) alone or in combination with increasing concentrations of the test compound (MPP).

    • Include appropriate vehicle controls.

  • Reporter Gene Assay:

    • After an incubation period (typically 24 hours), lyse the cells.

    • Measure the activity of the reporter enzyme (e.g., luciferase) using a luminometer.

  • Data Analysis:

    • Normalize the reporter activity to a control for cell viability (e.g., total protein concentration).

    • Plot the percentage of inhibition of estradiol-induced reporter activity against the log concentration of MPP to determine the IC₅₀ for antagonism.

Conclusion

Methyl-piperidino-pyrazole is a cornerstone tool for estrogen receptor research. Its high selectivity for ERα has enabled significant progress in understanding the distinct roles of the two estrogen receptor subtypes in health and disease. The synthetic route and characterization methods detailed in this guide provide a framework for its preparation and evaluation. As research into targeted therapies continues, the principles demonstrated in the discovery and development of MPP will undoubtedly inform the design of future selective receptor modulators.

References

Whitepaper: The Role of MPP Dihydrochloride in Inducing Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-piperidino-pyrazole (MPP) dihydrochloride (B599025) is a potent and highly selective antagonist of Estrogen Receptor Alpha (ERα), exhibiting an affinity over 200 times greater for ERα than for Estrogen Receptor Beta (ERβ)[1][2]. This selectivity makes it a critical tool for investigating ERα-mediated signaling and a potential therapeutic agent in ERα-positive cancers. Extensive research demonstrates that MPP dihydrochloride effectively induces apoptosis in various cancer cell lines, primarily through the inhibition of ERα phosphorylation and subsequent activation of intrinsic apoptotic pathways. This document provides a comprehensive technical overview of the mechanisms, quantitative effects, and experimental methodologies related to this compound's pro-apoptotic role in cancer cells.

Introduction: Targeting Estrogen Receptors in Cancer Therapy

Estrogen receptors, particularly ERα, are well-established drivers in the initiation and progression of numerous cancers, most notably in breast and endometrial cancers[3]. Upon activation by estrogen, ERα functions as a transcription factor, promoting cellular proliferation and inhibiting apoptosis. Consequently, antagonizing this receptor is a cornerstone of endocrine therapy. Selective ER modulators and antagonists are designed to block this proliferative signaling. This compound has emerged as a key research compound due to its high specificity for ERα, allowing for the precise dissection of its role in cancer cell fate[1][2]. Understanding its function in triggering programmed cell death (apoptosis) is crucial for developing more targeted and effective cancer treatments.

Core Mechanism of Action: ERα Antagonism

This compound's primary mechanism is its function as a silent antagonist at ERα receptors. It inhibits the binding of 17β-estradiol by inducing conformational changes in the receptor's binding site. This direct inhibition is the initiating event that leads to its downstream anti-proliferative and pro-apoptotic effects. In endometrial and breast cancer cell lines, this antagonism has been shown to reduce cell viability and trigger apoptosis.

Impact on Downstream Signaling Pathways

The binding of this compound to ERα leads to specific alterations in downstream signaling cascades.

  • ERα Phosphorylation: Treatment with this compound (at 20 μM for 24 hours) in RL95-2 endometrial cancer cells significantly reduces the phosphorylation of ERα, thereby decreasing the p-ERα/ERα ratio. This dephosphorylation is a key step in inactivating the receptor and preventing the transcription of estrogen-responsive genes that promote cell survival.

  • Akt Pathway: Notably, the same study found that this compound does not alter the phosphorylation of Akt, a central protein in the PI3K/Akt survival pathway. This suggests that MPP's pro-apoptotic effect is not mediated through the inhibition of this specific survival pathway, but is more directly linked to the ERα signaling axis itself. The PI3K/AKT/mTOR pathway is otherwise a critical regulator of cell survival, and its abnormal activation is linked to apoptosis deregulation and chemotherapeutic resistance in many cancers.

Induction of Apoptosis

This compound promotes apoptosis through the activation of the caspase cascade, a family of proteases essential for the execution of programmed cell death. In oesophageal cancer cell lines (OE33), treatment with MPP at concentrations from 1 µM to 33 µM resulted in a significant increase in caspase 3/7 activity, key executioner caspases. This activation confirms that the observed reduction in cell viability is due to the induction of a structured apoptotic process.

Further evidence from studies on other compounds targeting ERα signaling shows that this pathway's inhibition typically involves modulating the Bcl-2 family of proteins—decreasing anti-apoptotic proteins like Bcl-2 and increasing pro-apoptotic proteins like Bax—leading to the activation of caspases.

G MPP This compound ERa Estrogen Receptor α (ERα) MPP->ERa Binds & Inhibits pERa Phosphorylated ERα (p-ERα) MPP->pERa Reduces Proliferation Cell Proliferation & Survival Genes MPP->Proliferation Inhibits Caspase Caspase Cascade Activation MPP->Caspase Leads to Akt Akt Phosphorylation (Unaffected) MPP->Akt ERa->pERa Phosphorylation pERa->Proliferation Promotes Apoptosis Apoptosis Caspase->Apoptosis Executes

Caption: Signaling pathway of this compound-induced apoptosis.

Quantitative Data Presentation

The cytotoxic and pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The data is summarized below for easy comparison.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell Line Cancer Type Assay Duration IC50 Value Citation
RL95-2 Endometrial Cancer SRB 24 h 20.01 μM
OE33 Oesophageal Adenocarcinoma Proliferation Assay - Concentration-dependent inhibition
OE19 Oesophageal Adenocarcinoma Proliferation Assay - Concentration-dependent inhibition

| MCF-7 | Breast Cancer | Apoptosis Assay | 24 h | Enhanced silibinin-induced apoptosis at 10 µM | |

Table 2: Effect of this compound on Apoptotic Markers

Cell Line Treatment Effect Measurement Citation
RL95-2 20 μM MPP, 24 h Reduced p-ERα/ERα ratio Western Blot
RL95-2 20 μM MPP, 24 h No change in Akt phosphorylation Western Blot

| OE33 | 1-33 µM MPP | Significant increase in Caspase 3/7 activity | Caspase Activity Assay | |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are standard protocols for assays used to evaluate the effects of this compound.

Cell Viability Assessment (SRB Assay)

This protocol is based on the methodology used to determine the IC50 value of this compound in RL95-2 cells.

  • Cell Seeding: Plate cancer cells (e.g., RL95-2) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, and 100 μM) and a vehicle control (e.g., DMSO) for 24 hours.

  • Fixation: Discard the supernatant and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA.

  • Staining: Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Apoptosis Detection (Annexin V/Propidium Iodide Flow Cytometry)

This protocol is a standard method for differentiating between healthy, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Culture and Treatment: Seed cells (e.g., MCF-7, OE33) in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentration of this compound for the specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation agent like Trypsin-EDTA. Inactivate the trypsin with a serum-containing medium.

  • Washing: Centrifuge the collected cells (e.g., at 300 x g for 5 minutes) and wash the pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of a fluorescently-labeled Annexin V probe (e.g., FITC, Alexa Fluor 488) and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

G cluster_steps Experimental Steps cluster_results Data Interpretation start 1. Seed & Treat Cells with this compound harvest 2. Harvest Adherent & Floating Cells start->harvest wash1 3. Wash with Cold PBS harvest->wash1 resuspend 4. Resuspend in 1X Binding Buffer wash1->resuspend stain 5. Add Annexin V & Propidium Iodide (PI) resuspend->stain incubate 6. Incubate 15 min in Dark stain->incubate analyze 7. Analyze by Flow Cytometry incubate->analyze q3 Annexin V (-) PI (-) (Healthy) q1 Annexin V (-) PI (+) (Necrotic/Damaged) q2 Annexin V (+) PI (+) (Late Apoptotic) q4 Annexin V (+) PI (-) (Early Apoptotic) q3->q4 q4->q2

Caption: Workflow for apoptosis detection via Annexin V/PI staining.
Western Blotting for Protein Expression

This protocol is used to detect changes in protein levels, such as the phosphorylation state of ERα.

  • Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Electrophoresis: Denature protein lysates and separate them by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-ERα, anti-ERα, anti-cleaved-caspase-3, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

This compound is a powerful and specific antagonist of ERα that induces apoptosis in cancer cells by inhibiting ERα phosphorylation and activating the caspase cascade. Its utility is underscored by its high selectivity, which allows for the clear attribution of its effects to the ERα pathway, independent of ERβ or the PI3K/Akt pathway. The quantitative data confirm its efficacy in reducing cell viability at micromolar concentrations in relevant cancer cell lines.

Future research should focus on:

  • In Vivo Efficacy: Translating these in vitro findings into animal models of ERα-positive cancers.

  • Combination Therapies: Exploring synergistic effects with other chemotherapeutic agents, as suggested by its ability to enhance silibinin-induced apoptosis.

  • Resistance Mechanisms: Investigating potential mechanisms of resistance to this compound to preempt clinical challenges.

By continuing to elucidate the precise molecular consequences of ERα antagonism, compounds like this compound pave the way for more refined and effective cancer therapies.

G MPP This compound ERa Selective Antagonism of ERα MPP->ERa pERa Reduced ERα Phosphorylation ERa->pERa GeneTx Inhibition of Survival Gene Transcription pERa->GeneTx Caspase Activation of Executioner Caspases (Caspase 3/7) GeneTx->Caspase Downstream Effect Apoptosis Induction of Cancer Cell Apoptosis Caspase->Apoptosis

References

Unraveling the Potent and Selective ERα Antagonism of MPP Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Methyl-piperidino-pyrazole (MPP) dihydrochloride (B599025) has emerged as a critical pharmacological tool for dissecting the roles of Estrogen Receptor alpha (ERα). This technical guide provides an in-depth exploration of its profound selectivity for ERα over its beta isoform (ERβ), detailing its binding affinity, functional activity, and impact on downstream signaling pathways. Through a comprehensive review of available data, this document aims to equip researchers with the necessary information to effectively utilize MPP dihydrochloride in their investigations of ERα-mediated physiological and pathological processes.

Quantitative Data Summary

The remarkable selectivity of this compound for ERα is quantitatively demonstrated through various binding and functional assays. The following tables summarize the key data points, offering a clear comparison of its activity at both estrogen receptor subtypes.

Table 1: Binding Affinity of this compound for Estrogen Receptors

ParameterERαERβSelectivity (ERβ/ERα)Reference
Ki (nM) 2.71800>200-fold[1][2][3][4]
Relative Binding Affinity (RBA, Estradiol = 100%) 12%<0.1%~320-fold[5]

Table 2: Functional Activity of this compound

Assay TypeCell LineParameterERαERβReference
Transcriptional Reporter Assay HEC-1IC50 (Antagonist activity)80 nMNo significant activity
Cell Viability Assay RL95-2IC5020.01 µMNot Reported
Antiproliferative Activity RL95-2Effective Concentration10 µMNot Reported

Mechanism of Action and Signaling Pathways

This compound functions as a high-affinity, silent antagonist of ERα. It competitively inhibits the binding of 17β-estradiol to ERα, inducing conformational changes in the receptor that obstruct the binding site. This blockade of ligand binding prevents the recruitment of coactivator proteins and subsequent transcription of estrogen-responsive genes.

While primarily classified as a silent antagonist, some in vivo studies suggest that MPP may exhibit mixed agonist/antagonist properties, characteristic of a Selective Estrogen Receptor Modulator (SERM). For instance, it has been observed to increase uterine weight in mice, an effect typically associated with ERα agonism.

The antagonistic action of MPP on ERα has been shown to modulate downstream signaling pathways, notably the PI3K/Akt pathway. In ovarian cancer cells, MPP treatment led to a significant reduction in phosphorylated AKT levels, suggesting an inhibition of this critical cell survival pathway.

ER_Alpha_Signaling_MPP_Inhibition cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 17β-Estradiol ERa_inactive ERα (inactive) E2->ERa_inactive Binds & Activates MPP This compound MPP->ERa_inactive Binds & Inhibits ERa_active ERα (active) PI3K PI3K ERa_active->PI3K Activates ERE Estrogen Response Element (ERE) ERa_active->ERE Binds Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt Phosphorylation Gene_Transcription Gene Transcription pAkt->Gene_Transcription Regulates ERE->Gene_Transcription Promotes

Caption: ERα signaling and this compound inhibition.

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the ERα selectivity of this compound.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of this compound for ERα and ERβ.

Workflow Diagram

Binding_Assay_Workflow Start Start Prepare_Receptors Prepare purified ERα and ERβ receptor proteins. Start->Prepare_Receptors Incubate Incubate receptors with a fixed concentration of radiolabeled estradiol ([3H]-E2). Prepare_Receptors->Incubate Add_MPP Add increasing concentrations of This compound. Incubate->Add_MPP Equilibrate Allow binding to reach equilibrium. Add_MPP->Equilibrate Separate Separate receptor-bound from free radioligand (e.g., via filtration). Equilibrate->Separate Measure Measure radioactivity of the bound fraction using scintillation counting. Separate->Measure Analyze Analyze data to determine IC50 and calculate Ki values. Measure->Analyze End End Analyze->End

Caption: Workflow for competitive radioligand binding assay.

Methodology:

  • Receptor Preparation: Utilize purified recombinant human ERα and ERβ proteins.

  • Incubation: In a suitable binding buffer, incubate a fixed concentration of a radiolabeled estrogen, such as [³H]17β-estradiol, with either ERα or ERβ.

  • Competition: Add increasing concentrations of unlabeled this compound to the incubation mixture.

  • Equilibration: Allow the binding reaction to reach equilibrium at a specified temperature (e.g., 4°C) for a defined period.

  • Separation: Separate the receptor-bound radioligand from the free radioligand using a method like filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of this compound. Determine the IC50 value (the concentration of MPP that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Estrogen-Responsive Reporter Gene Assay

This cell-based assay is used to assess the functional antagonist activity of this compound on ERα-mediated gene transcription.

Workflow Diagram

Reporter_Gene_Assay_Workflow Start Start Transfect_Cells Co-transfect cells (e.g., HEC-1) with an ERα expression vector and an ERE-luciferase reporter vector. Start->Transfect_Cells Treat_Cells_E2 Treat cells with a fixed concentration of 17β-estradiol (E2) to induce reporter gene expression. Transfect_Cells->Treat_Cells_E2 Treat_Cells_MPP Concurrently treat cells with increasing concentrations of this compound. Treat_Cells_E2->Treat_Cells_MPP Incubate Incubate cells for a specified period (e.g., 24 hours). Treat_Cells_MPP->Incubate Lyse_Cells Lyse the cells to release cellular contents. Incubate->Lyse_Cells Measure_Luciferase Measure luciferase activity using a luminometer. Lyse_Cells->Measure_Luciferase Analyze Analyze data to determine the IC50 for antagonist activity. Measure_Luciferase->Analyze End End Analyze->End

References

Foundational Studies on MPP Dihydrochloride in Endocrinology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl-piperidino-pyrazole (MPP) dihydrochloride (B599025) is a potent and highly selective antagonist of Estrogen Receptor Alpha (ERα), a critical mediator in endocrine signaling and a key therapeutic target in hormone-dependent cancers. This technical guide provides an in-depth overview of the foundational studies on MPP dihydrochloride, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its impact on cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in endocrinology and oncology.

Chemical and Physical Properties

This compound is a non-steroidal, pyrazole-based compound. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Name 1,3-Bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole dihydrochloride
Molecular Formula C29H31N3O3.2HCl[1]
Molecular Weight 542.50 g/mol [1]
CAS Number 911295-24-4[1]
Purity ≥98% (HPLC)
Solubility Soluble in DMSO (50 mg/mL)[1]
Storage Store at +4°C[1]

Mechanism of Action

This compound functions as a "silent" antagonist of ERα. Its primary mechanism involves binding to the ligand-binding domain of ERα, inducing a conformational change that prevents the binding of the natural ligand, 17β-estradiol.[1] This action effectively blocks the downstream signaling cascades typically initiated by estrogen binding.

Signaling Pathway of this compound Action

MPP's antagonism of ERα leads to the inhibition of proliferative signaling pathways, such as the PI3K/Akt pathway, and promotes apoptosis. The diagram below illustrates the proposed signaling cascade.

Figure 1: Proposed signaling pathway of this compound's antagonistic action on ERα.

Quantitative Data Summary

The following tables summarize key quantitative data from foundational studies on this compound.

Table 1: Receptor Binding Affinity
ReceptorKi (nM)Selectivity (ERβ/ERα)Reference
ERα 2.7>200-fold
ERβ 1800
Table 2: In Vitro Efficacy in Cancer Cell Lines
Cell LineAssay TypeEndpointValueConcentrationTime (h)Reference
RL95-2 (Endometrial Cancer) Cell ViabilityIC5020.01 µM1-100 µM24[2]
RL95-2 (Endometrial Cancer) ProliferationAntiproliferative Activity-10 µM-[2]
RL95-2 (Endometrial Cancer) Western Blotp-ERα/ERα ratioReduction20 µM24[2]
RL95-2 (Endometrial Cancer) Western Blotp-AktNo Alteration20 µM24[2]
MCF-7 (Breast Cancer) Flow CytometryApoptosisEnhancement (with silibinin)10 µM24[3]
SKOV3 & OV2008 (Ovarian Cancer) XTT AssayCell GrowthSuppressionNot specified-[4]
Table 3: In Vivo Efficacy
Animal ModelStudy TypeDosingOutcomeReference
Murine Model Uterine ERα actionNot specifiedMixed agonist/antagonist action[5]
Male Mice Prepulse Inhibition (PPI)20 µg/kg and 200 µg/kgDose-dependent attenuation of PPI[2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of this compound.

Competitive Estrogen Receptor Binding Assay

This assay determines the relative binding affinity of a test compound to the estrogen receptor compared to a radiolabeled ligand.

Workflow:

ER_Binding_Assay_Workflow A Prepare Rat Uterine Cytosol (Source of ERα) B Incubate Cytosol with Radiolabeled Estradiol (e.g., ³H-E2) and varying concentrations of MPP A->B C Separate Bound from Unbound Ligand (e.g., Hydroxylapatite precipitation) B->C D Quantify Radioactivity in the Bound Fraction C->D E Calculate IC50 and Ki values D->E

Figure 2: Workflow for a competitive estrogen receptor binding assay.

Protocol:

  • Preparation of Rat Uterine Cytosol:

    • Excise uteri from immature female rats.

    • Homogenize the tissue in a cold buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).

    • Centrifuge the homogenate at 105,000 x g for 60 minutes at 4°C to obtain the cytosol (supernatant).

  • Competitive Binding:

    • In assay tubes, combine the uterine cytosol, a fixed concentration of radiolabeled 17β-estradiol (e.g., [³H]-E2), and varying concentrations of this compound.

    • Include control tubes with no competitor (total binding) and with a high concentration of a known ER binder to determine non-specific binding.

    • Incubate the mixture overnight at 4°C.

  • Separation and Quantification:

    • Add a slurry of hydroxylapatite to each tube to bind the receptor-ligand complexes.

    • Wash the hydroxylapatite pellets to remove unbound radioligand.

    • Quantify the radioactivity in the pellets using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of MPP.

    • Determine the IC50 value (the concentration of MPP that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Cell Viability (MTT) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT_Assay_Workflow A Seed cells in a 96-well plate and allow to adhere overnight B Treat cells with varying concentrations of this compound A->B C Incubate for a defined period (e.g., 24, 48, 72h) B->C D Add MTT reagent to each well and incubate for 2-4 hours C->D E Solubilize formazan (B1609692) crystals with DMSO or other solvent D->E F Measure absorbance at ~570 nm using a microplate reader E->F G Calculate cell viability relative to untreated controls F->G

Figure 3: Workflow for a cell viability (MTT) assay.

Protocol:

  • Cell Plating:

    • Seed cells (e.g., RL95-2, MCF-7) in a 96-well plate at a predetermined optimal density.

    • Allow cells to attach and grow for 24 hours.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the existing medium with the medium containing different concentrations of MPP. Include vehicle-only controls.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition and Solubilization:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of MPP compared to the vehicle-treated control cells.

    • Plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Apoptosis_Assay_Workflow A Treat cells with this compound to induce apoptosis B Harvest and wash cells A->B C Resuspend cells in Annexin V binding buffer B->C D Stain with FITC-conjugated Annexin V and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Figure 4: Workflow for an apoptosis assay using Annexin V and Propidium Iodide.

Protocol:

  • Cell Treatment:

    • Culture cells to the desired confluency and treat with this compound at the desired concentration and for the appropriate duration to induce apoptosis.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation:

    • Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC-Annexin V positive, PI negative cells are in early apoptosis.

    • FITC-Annexin V positive, PI positive cells are in late apoptosis or necrosis.

    • FITC-Annexin V negative, PI negative cells are viable.

Western Blotting for Phosphorylated Proteins

This technique is used to detect and quantify the levels of specific phosphorylated proteins (e.g., p-ERα, p-Akt) in cell lysates.

Protocol:

  • Sample Preparation:

    • Lyse MPP-treated and control cells in a lysis buffer containing phosphatase and protease inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding (e.g., with 5% BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-ERα, anti-p-Akt).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein) to determine the relative changes in protein phosphorylation.

Conclusion

This compound is a valuable research tool for investigating the role of ERα in various physiological and pathological processes. Its high selectivity and potent antagonistic activity make it an important compound in the field of endocrinology and for the development of novel therapeutics for hormone-dependent diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute their own studies involving this critical ERα antagonist.

References

MPP Dihydrochloride: A Technical Guide for Investigating Estrogen-Dependent Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estrogen receptors, particularly estrogen receptor alpha (ERα), are pivotal drivers in the pathophysiology of numerous diseases, including a significant portion of breast, endometrial, and ovarian cancers, as well as endometriosis. The targeted antagonism of ERα represents a key therapeutic and research strategy. MPP dihydrochloride (B599025) has emerged as a potent and highly selective ERα antagonist, offering researchers a valuable tool to dissect the molecular mechanisms of estrogen-dependent diseases. This technical guide provides an in-depth overview of MPP dihydrochloride, including its mechanism of action, chemical and physical properties, and its application in relevant experimental models. Detailed experimental protocols and a summary of key quantitative data are presented to facilitate its effective use in the laboratory. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear conceptual framework for researchers.

Introduction

Estrogen signaling, mediated through its receptors ERα and ERβ, is a critical regulator of cellular proliferation, differentiation, and homeostasis in a variety of tissues. Dysregulation of this signaling cascade, particularly through the overactivity of ERα, is a well-established hallmark of several hormone-dependent pathologies. The development of selective estrogen receptor modulators (SERMs) and selective estrogen receptor downregulators (SERDs) has revolutionized the treatment of these conditions. For research purposes, highly selective antagonists are indispensable for elucidating the specific roles of ERα in disease progression.

This compound (Methyl-piperidino-pyrazole dihydrochloride) is a non-steroidal, highly selective antagonist of ERα. Its robust selectivity for ERα over ERβ makes it an exceptional chemical probe for isolating and studying ERα-specific signaling pathways and their downstream effects in both in vitro and in vivo models of estrogen-dependent diseases.

Mechanism of Action

This compound exerts its antagonistic effects by competitively binding to the ligand-binding domain (LBD) of ERα. This binding induces a conformational change in the receptor that is distinct from that induced by estrogen.[1] This altered conformation prevents the recruitment of coactivators necessary for the transcriptional activation of estrogen-responsive genes. By blocking the binding of 17β-estradiol, this compound effectively silences ERα-mediated signaling pathways, leading to the inhibition of cell proliferation and the induction of apoptosis in ERα-positive cancer cells.[2] Molecular docking studies have indicated that this compound interacts with key residues in the ERα LBD, such as Asp333, Leu159, and Arg326, leading to a change in the 17β-estradiol interaction site and an increase in the energy required for ligand binding.[3]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.

PropertyValueReference
Chemical Name 1,3-Bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole dihydrochloride[4]
Molecular Formula C₂₉H₃₁N₃O₃·2HCl[4]
Molecular Weight 542.50 g/mol [1]
CAS Number 911295-24-4[4]
Appearance White to off-white powder
Purity ≥98% (HPLC)[4]
Solubility Soluble in DMSO (up to 100 mM)[4]
Storage Store at +4°C[4]

Quantitative Data

The selectivity and potency of this compound have been quantified in various assays. This section summarizes the key inhibitory constants and effective concentrations in different experimental systems.

Table 4.1: Receptor Binding Affinity
ReceptorKᵢ (nM)Selectivity (ERβ/ERα)Reference
ERα 2.7>200-fold
ERβ 1800
Table 4.2: In Vitro Efficacy
Cell LineAssayEndpointIC₅₀ / Effective ConcentrationReference
RL95-2 (Endometrial Cancer) Cell ViabilityInhibition of cell viability20.01 µM[2]
RL95-2 (Endometrial Cancer) Cell ProliferationAntiproliferative activity10 µM[2]
MCF-7 (Breast Cancer) Apoptosis Enhancement (with Silibinin)Increased apoptosis10 µM[5]

Signaling Pathways

This compound's antagonism of ERα disrupts downstream signaling cascades that are crucial for the growth and survival of estrogen-dependent cancer cells.

Estrogen_Signaling_Pathway Estrogen Signaling Pathway and its Inhibition by this compound cluster_legend Legend E2 17β-Estradiol ERa ERα E2->ERa Activates MPP This compound MPP->ERa Inhibits ERE Estrogen Response Element (ERE) ERa->ERE Binds to MAPK_ERK MAPK/ERK Pathway ERa->MAPK_ERK Activates PI3K_Akt PI3K/Akt Pathway ERa->PI3K_Akt Activates Gene_Expression Target Gene Expression ERE->Gene_Expression Regulates Cell_Proliferation Cell Proliferation Apoptosis Apoptosis MAPK_ERK->Cell_Proliferation PI3K_Akt->Cell_Proliferation PI3K_Akt->Apoptosis Gene_Expression->Cell_Proliferation Gene_Expression->Apoptosis Activation Activation Inhibition Inhibition

Figure 1. ERα signaling and MPP inhibition.

Experimental Protocols

The following protocols are provided as a guide for using this compound in common experimental assays. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is adapted for a 96-well format to determine the effect of this compound on the viability of ERα-positive breast cancer cells (e.g., MCF-7).

MTT_Assay_Workflow MTT Assay Workflow for this compound Start Seed MCF-7 cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with varying concentrations of MPP dihydrochloride Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Xenograft_Workflow In Vivo Breast Cancer Xenograft Workflow Start Implant MCF-7 cells into immunodeficient mice Tumor_Growth Allow tumors to reach a palpable size Start->Tumor_Growth Randomize Randomize mice into treatment and control groups Tumor_Growth->Randomize Treat Administer this compound or vehicle control Randomize->Treat Monitor Monitor tumor volume and body weight Treat->Monitor Regularly Endpoint Sacrifice mice at predefined endpoint Monitor->Endpoint Analysis Excise tumors for further analysis (e.g., histology, Western blot) Endpoint->Analysis

References

An In-depth Technical Guide to MPP Dihydrochloride: Core Properties and Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPP dihydrochloride (B599025), also known as Methyl-piperidino-pyrazole dihydrochloride, is a potent and highly selective antagonist of Estrogen Receptor Alpha (ERα).[1] Its remarkable selectivity for ERα over Estrogen Receptor Beta (ERβ) makes it an invaluable tool in dissecting the distinct roles of these two receptor subtypes in various physiological and pathological processes. This technical guide provides a comprehensive overview of the fundamental properties, mechanism of action, and experimental applications of MPP dihydrochloride.

Disclaimer

It is crucial to distinguish Methyl-piperidino-pyrazole (MPP) dihydrochloride from the neurotoxin 1-methyl-4-phenylpyridinium (MPP+). MPP+ is a metabolite of MPTP and is used to induce Parkinson's-like symptoms in animal models. The compound discussed in this guide, this compound, is a selective ERα antagonist and is not associated with neurotoxicity.

Physicochemical Properties

This compound is a white to off-white powder. Its core structure is a pyrazole (B372694) ring substituted with hydroxyphenyl and piperidinylethoxy)phenol groups. The dihydrochloride salt form enhances its solubility in aqueous solutions.

PropertyValueReference
Chemical Name 1,3-Bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole dihydrochloride[2][3]
Molecular Formula C₂₉H₃₁N₃O₃ · 2HCl[4]
Molecular Weight 542.50 g/mol (anhydrous basis)[4]
CAS Number 911295-24-4
Purity ≥97% (HPLC)
Solubility Soluble in DMSO (≥20 mg/mL)
Storage Store at 4°C, desiccated. Solutions can be stored at -20°C for up to one month.

Biological Activity and Mechanism of Action

This compound functions as a "silent" antagonist of ERα, meaning it does not possess any partial agonist activity. Its high affinity and selectivity for ERα are central to its utility in research.

ParameterValueCell Line/SystemReference
Ki for ERα 2.7 nMIn vitro binding assay
Ki for ERβ 1800 nMIn vitro binding assay
Selectivity >200-fold for ERα over ERβ
IC₅₀ 20.01 µMRL95-2 (endometrial cancer)
IC₅₀ 80 nMHEC-1 (endometrial cancer)

The antagonistic activity of this compound stems from its ability to bind to ERα and induce a conformational change that prevents the binding of the natural ligand, 17β-estradiol. This blockade of ligand binding inhibits the subsequent downstream signaling pathways regulated by ERα.

Signaling Pathway

This compound's primary mode of action is the direct inhibition of ERα signaling. This has downstream consequences on other signaling cascades that are modulated by estrogen. Notably, it has been shown to reduce the phosphorylation of ERα itself. While some studies have investigated its impact on the PI3K/Akt and MAPK/ERK pathways, the effects appear to be cell-type and context-dependent. For instance, in RL95-2 endometrial cancer cells, this compound was found to reduce the phosphorylation of ERα without altering the phosphorylation of Akt.

ER_signaling_pathway This compound Mechanism of Action cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol ERa ERα Estradiol->ERa Binds and Activates PI3K PI3K ERa->PI3K Cross-talk MEK MEK ERa->MEK Cross-talk ERE Estrogen Response Element ERa->ERE Translocates and Binds MPP_dihydrochloride This compound MPP_dihydrochloride->ERa Binds and Inhibits Akt Akt PI3K->Akt Activates p_Akt p-Akt Akt->p_Akt Gene_Transcription Gene Transcription p_Akt->Gene_Transcription ERK ERK MEK->ERK Activates p_ERK p-ERK ERK->p_ERK p_ERK->Gene_Transcription ERE->Gene_Transcription Regulates

Caption: Mechanism of this compound Action on ERα Signaling.

Experimental Protocols

This compound is a versatile tool for in vitro and in vivo studies of ERα function. Below are detailed protocols for common assays used to characterize its effects.

Cell Viability Assessment using Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell number based on the measurement of total cellular protein content.

Materials:

  • 96-well microtiter plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM (pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Fixation: Gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%). Incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with deionized water and allow them to air dry completely.

  • Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

SRB_Assay_Workflow SRB Assay Workflow Start Start Cell_Seeding 1. Seed Cells (96-well plate) Start->Cell_Seeding Incubation_24h 2. Incubate 24h Cell_Seeding->Incubation_24h MPP_Treatment 3. Treat with this compound Incubation_24h->MPP_Treatment Incubation_Experimental 4. Incubate (e.g., 48h) MPP_Treatment->Incubation_Experimental Cell_Fixation 5. Fix with TCA Incubation_Experimental->Cell_Fixation Washing 6. Wash with Water Cell_Fixation->Washing Staining 7. Stain with SRB Washing->Staining Destaining 8. Wash with Acetic Acid Staining->Destaining Solubilization 9. Solubilize with Tris Base Destaining->Solubilization Absorbance_Reading 10. Read Absorbance Solubilization->Absorbance_Reading Data_Analysis 11. Analyze Data Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Cell Viability Assessment using SRB Assay.

Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates or T25 flasks

  • This compound stock solution (in DMSO)

  • Annexin V-FITC/PI staining kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks. Once they reach the desired confluency, treat them with various concentrations of this compound for a specified time.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. Gently vortex the tube.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

Apoptosis_Assay_Workflow Annexin V/PI Apoptosis Assay Workflow Start Start Cell_Seeding_Treatment 1. Seed and Treat Cells with this compound Start->Cell_Seeding_Treatment Cell_Harvesting 2. Harvest Cells Cell_Seeding_Treatment->Cell_Harvesting Washing 3. Wash with PBS Cell_Harvesting->Washing Resuspension 4. Resuspend in Binding Buffer Washing->Resuspension Staining 5. Stain with Annexin V-FITC and PI Resuspension->Staining Incubation 6. Incubate in Dark Staining->Incubation Flow_Cytometry 7. Analyze by Flow Cytometry Incubation->Flow_Cytometry Data_Analysis 8. Analyze Data Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Apoptosis Detection by Annexin V/PI Staining.

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect changes in the expression and phosphorylation status of proteins in response to this compound treatment.

Materials:

  • Cell culture plates

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ERα, anti-p-ERα, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as required. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for a loading control (e.g., β-actin or GAPDH) or for the total protein to normalize the phosphorylated protein signal.

Synthesis

In Vivo Studies

This compound has been used in animal models to investigate the in vivo functions of ERα. For example, it has been administered to rats to study its effects on food intake and body weight. In such studies, this compound is typically dissolved in a suitable vehicle (e.g., DMSO and further diluted in corn oil or a solution of PEG300, Tween80, and water) and administered via subcutaneous or oral routes. Detailed pharmacokinetic data for this compound is not extensively published.

Conclusion

This compound is a powerful and selective tool for investigating the biological roles of ERα. Its high affinity and selectivity, coupled with its silent antagonist profile, make it an indispensable reagent for researchers in endocrinology, oncology, and various other fields. The experimental protocols and data presented in this guide provide a solid foundation for the effective use of this compound in a research setting.

References

Methodological & Application

Application Notes and Protocols for MPP Dihydrochloride in Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of 1-methyl-4-phenylpyridinium (MPP⁺) dihydrochloride (B599025), a potent neurotoxin widely employed to model Parkinson's disease (PD) by inducing selective degeneration of dopaminergic neurons.[1][2] This document outlines detailed experimental protocols, summarizes key quantitative data, and illustrates the underlying molecular pathways.

Mechanism of Action

MPP⁺ is the active metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).[3] In a laboratory setting, MPP⁺ is directly applied to cell cultures. Its toxicity is initiated by its uptake into dopaminergic neurons via the dopamine (B1211576) transporter (DAT).[3] Once inside, MPP⁺ accumulates in the mitochondria, where it primarily inhibits Complex I of the electron transport chain.[3] This inhibition leads to a cascade of detrimental effects, including ATP depletion, a surge in reactive oxygen species (ROS) production, and ultimately, apoptotic cell death.

Data Presentation

The following tables summarize quantitative data from various in vitro studies on the effects of MPP⁺ on the widely used human neuroblastoma cell line, SH-SY5Y. These cells are a common model for studying the molecular mechanisms of Parkinson's disease.

Table 1: Effect of MPP⁺ on SH-SY5Y Cell Viability (MTT Assay)

MPP⁺ Concentration (µM)Incubation Time (hours)Cell Viability (% of Control)Reference
1048~90%
10024~80%
50024~50%
100024~65%
100024Not specified, but chosen as optimal
100048Significantly reduced
200024Significantly reduced
500024Significantly reduced

Table 2: Effect of MPP⁺ on Lactate Dehydrogenase (LDH) Release in SH-SY5Y Cells

MPP⁺ Concentration (mM)Incubation Time (hours)LDH Release (% of Control)Reference
124Increased

Table 3: Effect of MPP⁺ on Reactive Oxygen Species (ROS) Production

Cell LineMPP⁺ Concentration (µM)Incubation Time (hours)ROS Level (Fold Increase vs. Control)Reference
N27up to 100018up to 20
N273003Increased
N273006Further Increased
N2730024Peaked
VM Neurons20Not specified186%
VM Neurons20 (with Dopamine)Not specified402%

Table 4: Effect of MPP⁺ on Mitochondrial Membrane Potential (ΔΨm)

Cell LineMPP⁺ Concentration (µM)Incubation Time (hours)Effect on ΔΨmReference
SH-SY5Y1000Not specifiedDecreased
MN9D5000.7520-50% depolarization
Glial Cells100 - 30048Significant loss

Table 5: Effect of MPP⁺ on Caspase-3 Activation

Cell LineMPP⁺ Concentration (mM)Incubation Time (hours)ObservationReference
SH-SY5YNot specified24Increased activated caspase-3
Primary DA Neurons0.0011232.4 ± 3.6% CM1-positive neurons
WT and PKO Neuronal Cells124Significant increase in activity

Experimental Protocols

Protocol 1: Assessment of MPP⁺-Induced Cytotoxicity using MTT Assay

This protocol is for determining the dose-dependent effect of MPP⁺ on the viability of SH-SY5Y cells.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MPP⁺ dihydrochloride stock solution (e.g., 100 mM in sterile water or PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • MPP⁺ Treatment: Prepare serial dilutions of MPP⁺ in culture medium to achieve final concentrations ranging from 1 µM to 5 mM. Remove the old medium from the wells and add 100 µL of the MPP⁺-containing medium. Include a vehicle-only control group.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader. Cell viability is expressed as a percentage of the control.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • SH-SY5Y cells

  • Culture medium

  • MPP⁺ dihydrochloride

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Black 96-well plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed SH-SY5Y cells in a black 96-well plate and treat with desired concentrations of MPP⁺ as described in Protocol 1.

  • Probe Loading: After the MPP⁺ incubation period, remove the medium and wash the cells twice with warm PBS.

  • Incubation with DCFH-DA: Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Data Acquisition: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm. Alternatively, cells can be detached and analyzed by flow cytometry.

Protocol 3: Assessment of Apoptosis via Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, using a colorimetric assay.

Materials:

  • SH-SY5Y cells

  • Culture medium

  • MPP⁺ dihydrochloride

  • Caspase-3 Colorimetric Assay Kit (containing lysis buffer, reaction buffer, and caspase-3 substrate Ac-DEVD-pNA)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat SH-SY5Y cells with MPP⁺ in a suitable culture plate as previously described.

  • Cell Lysis: After treatment, collect the cells and lyse them according to the manufacturer's protocol provided with the caspase-3 assay kit.

  • Caspase-3 Assay:

    • Add the cell lysate to a 96-well plate.

    • Add the reaction buffer and the caspase-3 substrate (Ac-DEVD-pNA) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline (pNA) released, which indicates caspase-3 activity.

Mandatory Visualization

MPP_Toxicity_Pathway cluster_extracellular Extracellular cluster_cell Dopaminergic Neuron cluster_mitochondrion Mitochondrion MPP_ext MPP⁺ DAT Dopamine Transporter (DAT) MPP_ext->DAT MPP_int Intracellular MPP⁺ DAT->MPP_int Complex_I Complex I MPP_int->Complex_I Inhibition ATP ATP Depletion Complex_I->ATP Leads to ROS ROS Production Complex_I->ROS Leads to Apoptosis Apoptosis ATP->Apoptosis Contributes to ROS->Apoptosis Induces

Caption: Mechanism of MPP⁺ neurotoxicity in dopaminergic neurons.

Experimental_Workflow cluster_assays Assessments start Start cell_culture Seed SH-SY5Y Cells in 96-well plate start->cell_culture treatment Treat with varying concentrations of MPP⁺ cell_culture->treatment incubation Incubate for 24-48 hours treatment->incubation viability Cell Viability (MTT Assay) incubation->viability ros ROS Production (DCFH-DA Assay) incubation->ros apoptosis Apoptosis (Caspase-3 Assay) incubation->apoptosis data_analysis Data Analysis and Comparison to Control viability->data_analysis ros->data_analysis apoptosis->data_analysis

Caption: General experimental workflow for in vitro MPP⁺ studies.

Signaling_Pathways cluster_PI3K_Akt PI3K/Akt Pathway cluster_ERK ERK Pathway MPP MPP⁺ PI3K PI3K MPP->PI3K Inhibits ERK ERK MPP->ERK Inhibits Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits Cell_Survival Cell Survival Akt->Cell_Survival Promotes Apoptosis Apoptosis GSK3b->Apoptosis Promotes ERK->Cell_Survival Promotes

Caption: Key signaling pathways affected by MPP⁺.

References

Application Notes and Protocols: Preparation of MPP⁺ Dihydrochloride Stock Solution in DMSO for Neurotoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for the preparation, handling, and application of a Dimethyl Sulfoxide (DMSO) stock solution of 1-methyl-4-phenylpyridinium (MPP⁺), a potent neurotoxin widely used in research to model Parkinson's disease (PD). It is crucial to note that the term "MPP dihydrochloride" can be ambiguous, as it may also refer to the estrogen receptor antagonist, 1,3-Bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole dihydrochloride[1][2]. This document exclusively focuses on the neurotoxin MPP⁺.

MPP⁺ selectively destroys dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of Parkinson's disease[3][4][5]. It exerts its neurotoxic effects primarily by inhibiting Complex I of the mitochondrial electron transport chain, leading to ATP depletion, increased production of reactive oxygen species (ROS), and ultimately, apoptotic cell death[5][6][7]. Due to its cationic nature, MPP⁺ requires active transport into neurons via the dopamine (B1211576) transporter (DAT), which accounts for its selective toxicity to dopaminergic neurons[6].

This document will guide researchers in the accurate preparation of MPP⁺ stock solutions in DMSO and their application in in vitro models of Parkinson's disease.

Data Presentation

Table 1: Properties of 1-methyl-4-phenylpyridinium (MPP⁺)
PropertyValueReference
Chemical Name 1-methyl-4-phenylpyridinium[5][8]
Molecular Formula C₁₂H₁₂N⁺[5][8]
Molecular Weight 170.23 g/mol (cation)[8]
Commonly available as Iodide or chloride salt[5][9]
Solubility in DMSO Soluble[10][11]
Mechanism of Action Inhibition of mitochondrial Complex I[5][6][7]
Table 2: Recommended Stock Solution and Working Concentration Ranges
ParameterRecommended ValueNotes
Stock Solution Concentration 10 mM - 400 mM in DMSOA 400 mM stock solution in DMSO has been reported[11]. The optimal concentration depends on experimental needs.
Storage of Stock Solution -20°C or -80°C in aliquotsTo avoid repeated freeze-thaw cycles. Protect from light.
Stability of Stock Solution Stable for at least one month at -20°C and up to 6 months at -80°C.Based on general stability of compounds in DMSO[12].
In Vitro Working Concentration 1 µM - 5 mMHighly dependent on the cell type and experimental duration[6][7][9].
Final DMSO Concentration in Culture < 0.5% (v/v)To minimize solvent-induced cytotoxicity[13].

Experimental Protocols

Protocol 1: Preparation of a 100 mM MPP⁺ Dihydrochloride (B599025) Stock Solution in DMSO

Materials:

  • 1-methyl-4-phenylpyridinium (MPP⁺) dihydrochloride (or other salt form, adjust mass accordingly)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Procedure:

  • Safety Precautions: MPP⁺ is a neurotoxin. Handle with extreme care in a designated area, preferably within a chemical fume hood. Always wear appropriate PPE.

  • Calculate Required Mass:

    • The molecular weight of MPP⁺ cation is 170.23 g/mol . The molecular weight of the dihydrochloride salt will be higher. Always refer to the manufacturer's certificate of analysis for the exact molecular weight.

    • For a 100 mM (0.1 M) stock solution, the required mass can be calculated using the following formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For example, to prepare 1 mL (0.001 L) of a 100 mM stock solution of a hypothetical MPP⁺ salt with a molecular weight of 243.15 g/mol : Mass (g) = 0.1 mol/L x 0.001 L x 243.15 g/mol = 0.0243 g = 24.3 mg

  • Weighing the Compound:

    • Tare a sterile, amber microcentrifuge tube or glass vial on the analytical balance.

    • Carefully weigh the calculated amount of MPP⁺ dihydrochloride into the tube.

  • Dissolving the Compound:

    • Add the desired volume of anhydrous DMSO to the tube containing the MPP⁺ powder. For the example above, add 1 mL of DMSO.

    • Close the tube tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid excessive heat.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months)[12]. Protect from light.

Protocol 2: In Vitro Model of Parkinson's Disease using MPP⁺ in a Dopaminergic Neuronal Cell Line (e.g., SH-SY5Y)

Materials:

  • Dopaminergic neuronal cell line (e.g., SH-SY5Y)

  • Complete cell culture medium

  • MPP⁺ stock solution in DMSO (prepared as in Protocol 1)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well cell culture plates

  • Reagents for assessing cell viability (e.g., MTT, LDH assay) or apoptosis (e.g., Caspase-3 assay)

  • Vehicle control (DMSO)

Procedure:

  • Cell Plating:

    • Plate the dopaminergic neurons at an appropriate density in multi-well plates.

    • Allow the cells to adhere and grow for 24-48 hours before treatment.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the MPP⁺ stock solution at room temperature.

    • Prepare serial dilutions of the MPP⁺ stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM to 1 mM)[9].

    • Important: Ensure the final concentration of DMSO in the culture medium is below 0.5% (v/v) to avoid solvent toxicity[13]. Prepare a vehicle control with the same final concentration of DMSO as the highest MPP⁺ concentration group.

  • MPP⁺ Treatment:

    • Carefully remove the existing medium from the cells.

    • Add the prepared medium containing the different concentrations of MPP⁺ or the vehicle control to the respective wells.

  • Incubation:

    • Incubate the cells for a predetermined period (e.g., 24 to 72 hours)[9]. The optimal incubation time should be determined empirically based on the cell type and the desired level of neurotoxicity.

  • Assessment of Neurotoxicity:

    • Following incubation, assess cell viability or apoptosis using a suitable assay according to the manufacturer's instructions.

    • Commonly used assays include the MTT assay for metabolic activity (an indicator of cell viability) or the LDH release assay for membrane integrity. Apoptosis can be measured by assessing caspase-3 activity.

Mandatory Visualizations

MPP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_glial Glial Cell cluster_neuron Dopaminergic Neuron cluster_mitochondrion Mitochondrion MPTP MPTP MAOB MAO-B MPTP->MAOB Oxidation MPDP MPDP+ MAOB->MPDP MPP_ext MPP+ MPDP->MPP_ext DAT Dopamine Transporter (DAT) MPP_ext->DAT Uptake MPP_int MPP+ DAT->MPP_int ComplexI Complex I MPP_int->ComplexI Inhibition ROS Reactive Oxygen Species (ROS)↑ ComplexI->ROS ATP ATP Production ↓ ComplexI->ATP Apoptosis Apoptosis ROS->Apoptosis ATP->Apoptosis

Caption: MPP⁺ Neurotoxicity Signaling Pathway.

Experimental_Workflow prep Prepare MPP+ Stock Solution in DMSO treat Prepare Working Solutions & Treat Cells prep->treat plate Plate Dopaminergic Neuronal Cells plate->treat incubate Incubate for 24-72 hours treat->incubate assess Assess Neurotoxicity (e.g., MTT, LDH, Caspase-3) incubate->assess analyze Data Analysis assess->analyze

Caption: In Vitro MPP⁺ Experimental Workflow.

References

Application Notes and Protocols for Cell Culture Assays Using MPP+ Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1-methyl-4-phenylpyridinium (MPP+) dihydrochloride (B599025) in cell culture assays to model Parkinson's disease (PD) and screen for potential neuroprotective compounds. MPP+ is a potent neurotoxin that selectively targets and destroys dopaminergic neurons, mimicking the neurodegenerative processes observed in PD.[1][2][3]

Mechanism of Action: MPP+ is the toxic metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).[1] In cell culture, MPP+ is actively taken up by dopaminergic neurons via the dopamine (B1211576) transporter (DAT).[4][5] Once inside the neuron, it accumulates in the mitochondria and inhibits Complex I of the electron transport chain.[1][4][5][6][7] This inhibition leads to a cascade of detrimental effects, including:

  • ATP Depletion: The disruption of oxidative phosphorylation results in a significant drop in cellular ATP levels.[1][4][6]

  • Increased Reactive Oxygen Species (ROS) Production: The impaired electron transport chain leads to the generation of damaging reactive oxygen species.[4][6][8]

  • Mitochondrial Dysfunction: The combination of ATP depletion and oxidative stress compromises mitochondrial integrity, leading to the dissipation of the mitochondrial membrane potential.[4]

  • Apoptotic Cell Death: The cellular stress triggers the intrinsic apoptotic pathway, involving the activation of caspases and eventual cell death.[4][8][9]

Key Experimental Assays

A variety of in vitro assays can be employed to investigate the neurotoxic effects of MPP+ and to evaluate the efficacy of neuroprotective agents.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the dose-dependent and time-dependent toxicity of MPP+.

  • MTT Assay: Measures the metabolic activity of viable cells.

  • LDH Assay: Quantifies the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.[10][11]

  • SRB Assay: A protein staining assay to determine cell density.

Apoptosis Assays

These assays help to elucidate the mechanisms of MPP+-induced cell death.

  • Caspase Activity Assays: Fluorometric or colorimetric assays to measure the activity of key executioner caspases like caspase-3 and initiator caspases like caspase-9.[4][10]

  • Hoechst and Propidium Iodide (PI) Staining: A nuclear staining method to visualize apoptotic (condensed or fragmented nuclei) and necrotic (PI-positive) cells.[4]

  • TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.[10]

Mitochondrial Function Assays

Given that mitochondria are the primary target of MPP+, these assays are crucial for understanding its mechanism of action.

  • Mitochondrial Membrane Potential (MMP) Assay: Utilizes fluorescent dyes like TMRM or TMRE that accumulate in healthy mitochondria with a high membrane potential.[4][12][13][14] A decrease in fluorescence indicates mitochondrial depolarization.

  • Reactive Oxygen Species (ROS) Measurement: Employs fluorescent probes such as DCFDA to quantify the levels of intracellular ROS.[4][8][15][16]

  • ATP Level Measurement: Luciferase-based assays to determine cellular ATP concentrations.

Dopaminergic Neuron-Specific Assays

These assays are essential for confirming the selective toxicity of MPP+ towards dopaminergic neurons.

  • Tyrosine Hydroxylase (TH) Immunocytochemistry: TH is a key enzyme in dopamine synthesis. Immunostaining for TH allows for the visualization and quantification of surviving dopaminergic neurons.[8][10]

Data Presentation

The following tables summarize representative quantitative data from studies using MPP+ in cell culture.

Table 1: Dose-Dependent Effect of MPP+ on Cell Viability

Cell LineMPP+ ConcentrationIncubation Time (hours)Viability Assay% Cell Viability (relative to control)Reference
SH-SY5Y1 mM24CellTiter-Blue~89%[6]
SH-SY5Y1.5 mM24CellTiter-Blue~80%[6]
SH-SY5Y2 mM24CellTiter-Blue~75%[6]
SH-SY5Y2.5 mM24CellTiter-Blue~70%[6]
SH-SY5Y3 mM24CellTiter-Blue~64%[6]
MES23.510 µM24MTTNo significant change[11]
MES23.5100 µM24MTTSignificant reduction[11]
MES23.51000 µM24MTTSignificant reduction[11]

Table 2: Time-Dependent Effect of MPP+ on ROS Production

Cell LineMPP+ ConcentrationIncubation Time (hours)ROS AssayFold Increase in ROS (relative to control)Reference
N27300 µM3carboxy-H2-DCFDA~2.5[15][16]
N27300 µM6carboxy-H2-DCFDA~3.5[15][16]
N27300 µM12carboxy-H2-DCFDA~5.0[15]
N27300 µM18carboxy-H2-DCFDA~6.0[15][16]

Experimental Protocols

Protocol 1: Assessment of MPP+-Induced Cytotoxicity using MTT Assay

1. Cell Seeding: a. Seed SH-SY5Y cells in a 96-well plate at a density of 1.5 x 10^4 cells per well. b. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.

2. MPP+ Treatment: a. Prepare a stock solution of MPP+ dihydrochloride in sterile water or cell culture medium. b. Dilute the stock solution to prepare a range of final concentrations (e.g., 10 µM to 3 mM).[6][11] c. Remove the culture medium from the wells and replace it with fresh medium containing the desired concentrations of MPP+. Include a vehicle-only control. d. Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[10]

3. MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 4 hours at 37°C. c. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. d. Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis: a. Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.

Protocol 2: Measurement of Mitochondrial Membrane Potential (MMP)

1. Cell Seeding and Treatment: a. Follow steps 1a-2d from Protocol 1.

2. TMRM/TMRE Staining: a. Prepare a working solution of TMRM or TMRE (e.g., 50 nM) in fresh culture medium.[17] b. Remove the MPP+-containing medium and wash the cells once with warm PBS. c. Add the TMRM/TMRE working solution to each well and incubate for 30 minutes at 37°C.

3. Fluorescence Measurement: a. Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope. For TMRM/TMRE, the excitation/emission wavelengths are approximately 549/573 nm.

4. Data Analysis: a. A decrease in fluorescence intensity in MPP+-treated cells compared to control cells indicates a loss of mitochondrial membrane potential.

Protocol 3: Detection of Caspase-3 Activation

1. Cell Seeding and Treatment: a. Seed cells in a 6-well plate and treat with MPP+ as described in Protocol 1 (steps 1a-2d, scaled up for a larger plate format).

2. Cell Lysis: a. After treatment, collect the cells by scraping or trypsinization. b. Wash the cells with cold PBS and centrifuge to obtain a cell pellet. c. Lyse the cells in a suitable lysis buffer on ice for 30 minutes.[18] d. Centrifuge the lysate at high speed to pellet the cell debris and collect the supernatant containing the protein lysate.

3. Caspase-3 Activity Assay: a. Determine the protein concentration of the cell lysate. b. In a 96-well plate, add an equal amount of protein (e.g., 50-200 µg) from each sample.[18] c. Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.[18] d. Incubate the plate at 37°C for 1-2 hours.[18] e. Measure the absorbance at 405 nm.[18]

4. Data Analysis: a. An increase in absorbance in MPP+-treated samples compared to the control indicates an increase in caspase-3 activity.

Mandatory Visualizations

MPP_Mechanism_of_Action cluster_Extracellular Extracellular Space cluster_Neuron Dopaminergic Neuron cluster_Mitochondrion Mitochondrion MPP+ MPP+ DAT Dopamine Transporter (DAT) MPP+->DAT Uptake ComplexI Complex I DAT->ComplexI Accumulation ATP_depletion ATP Depletion ComplexI->ATP_depletion Inhibition leads to ROS_production ROS Production ComplexI->ROS_production Inhibition leads to Apoptosis Apoptosis ATP_depletion->Apoptosis ROS_production->Apoptosis

Caption: Mechanism of MPP+ neurotoxicity in dopaminergic neurons.

Experimental_Workflow Cell_Culture Seed and culture dopaminergic cells (e.g., SH-SY5Y) MPP_Treatment Treat cells with varying concentrations of MPP+ and for different durations Cell_Culture->MPP_Treatment Assays Perform downstream assays MPP_Treatment->Assays Viability Cell Viability (MTT, LDH) Assays->Viability Apoptosis Apoptosis (Caspase, Hoechst) Assays->Apoptosis Mitochondria Mitochondrial Function (MMP, ROS, ATP) Assays->Mitochondria Data_Analysis Data Acquisition and Analysis Viability->Data_Analysis Apoptosis->Data_Analysis Mitochondria->Data_Analysis Results Determine EC50, mechanisms of toxicity, and neuroprotective effects Data_Analysis->Results

Caption: General experimental workflow for in vitro MPP+ assays.

Apoptotic_Signaling_Pathway MPP MPP+ Mitochondria Mitochondrial Dysfunction MPP->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis leads to

Caption: Key signaling pathways in MPP+-induced apoptosis.

References

Application Notes and Protocols for In Vivo Administration of MPP+ Dihydrochloride in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), in mice to model Parkinson's disease (PD). Given that MPP+ does not readily cross the blood-brain barrier, direct intracerebral administration is required.[1] For a comprehensive understanding, protocols for the systemic administration of its precursor, MPTP, are also included, as this is a widely used method to study the effects of MPP+ in vivo.

Introduction to MPP+ and the MPTP/MPP+ Mouse Model of Parkinson's Disease

MPTP is a neurotoxin that, due to its lipophilic nature, easily crosses the blood-brain barrier after systemic administration in mice.[2] Once in the brain, it is metabolized by monoamine oxidase B (MAO-B) in glial cells into its toxic metabolite, MPP+. MPP+ is then selectively taken up by dopaminergic neurons via the dopamine (B1211576) transporter (DAT).[3] Inside these neurons, MPP+ exerts its neurotoxic effects primarily by inhibiting Complex I of the mitochondrial electron transport chain. This leads to ATP depletion, oxidative stress, and ultimately, the death of dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of Parkinson's disease.[2][4]

Direct administration of MPP+ via intracerebroventricular (ICV) or intrastriatal injections allows for a more targeted and direct approach to studying its neurotoxic effects, bypassing the need for metabolic conversion.[5][6]

Data Presentation: Quantitative Effects of MPTP and MPP+ Administration

The following tables summarize quantitative data from various studies on the administration of MPTP and MPP+ in mice.

Table 1: In Vivo MPTP Administration Protocols and Effects

Animal ModelMPTP DosageAdministration Route & RegimenKey Quantitative EffectsReference
C57BL/6 mice20 mg/kg/dayIntraperitoneal (i.p.) for 7 daysInduces motor deficits.[7][8]
C57BL/6 mice18 mg/kg4 i.p. injections, 2 hours apartProfound reduction in striatal dopamine and its metabolites (DOPAC and HVA).[9]
C57BL/6 mice20 mg/kg4 subcutaneous (s.c.) injections over 48hCauses loss of TH-immunoreactive cells in the substantia nigra and ventral tegmental area.[10]
C57BL/6 mice14-20 mg/kg per dose4 injectionsStriatal dopamine depletion ranging from 40% to ~90%.[9]

Table 2: In Vivo Direct MPP+ Administration Protocols and Effects

Animal ModelMPP+ DosageAdministration Route & RegimenKey Quantitative EffectsReference
C57BL/6 mice1.8-18 µ g/mouse Intracerebroventricular (ICV)High dose (18 µg) reduces crossing, rearing, and grooming in the open-field test and decreases rotarod latency. Low dose (1.8 µg) induces depressive-like behavior.[5]
C57BL/6 mice18 µ g/mouse ICVIncreases α-synuclein and decreases parkin immunocontent in the striatum.[4][5]
C57BL/6J mice7.5 µg in 1 µLUnilateral intrastriatal injectionLeads to an increase in microglial activation in the ventral mesencephalon.[11]
Mice5-20 µ g/mouse ICVDecreased locomotor activity 10-40 min after injection.[12]

Signaling Pathway of MPP+ Neurotoxicity

The diagram below illustrates the key steps involved in MPP+-induced neurotoxicity in dopaminergic neurons.

MPP_Pathway cluster_outside Extracellular Space / Glial Cell cluster_neuron Dopaminergic Neuron MPTP MPTP MAOB MAO-B MPTP->MAOB Metabolism MPDP MPDP+ MPP_ext MPP+ MPDP->MPP_ext DAT DAT MPP_ext->DAT Uptake MAOB->MPDP MPP_int Intracellular MPP+ DAT->MPP_int Mito Mitochondrion MPP_int->Mito ComplexI Complex I Inhibition Mito->ComplexI Accumulation ATP_dec ATP Depletion ComplexI->ATP_dec ROS_inc Increased ROS (Oxidative Stress) ComplexI->ROS_inc Apoptosis Apoptosis ATP_dec->Apoptosis ROS_inc->Apoptosis CellDeath Neuronal Death Apoptosis->CellDeath

Caption: Mechanism of MPP+-induced dopaminergic neurodegeneration.

Experimental Protocols

Safety Precaution: MPTP is a potent neurotoxin and must be handled with extreme care under strict safety protocols in a chemical fume hood, with appropriate personal protective equipment (PPE).

Protocol 1: In Vivo MPTP-induced Mouse Model of Parkinson's Disease

Objective: To create a mouse model exhibiting key pathological and behavioral features of Parkinson's disease through systemic administration of MPTP.

Materials:

  • C57BL/6 mice (8-12 weeks old)

  • MPTP hydrochloride

  • Sterile saline (0.9% NaCl)

  • Appropriate safety equipment and handling procedures for MPTP

  • Behavioral testing apparatus (e.g., rotarod, open field)

Procedure:

  • MPTP Preparation: Under strict safety protocols, dissolve MPTP-HCl in sterile saline to the desired concentration. For example, for a 20 mg/kg dose in a 25g mouse, prepare a solution that allows for an injection volume of approximately 200-250 µL.

  • Administration:

    • Sub-acute Model: Administer MPTP hydrochloride (e.g., 20 mg/kg) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection daily for seven consecutive days.[7][8]

    • Acute Model: Administer four injections of MPTP (e.g., 18 mg/kg, i.p.) at 2-hour intervals within a single day.[9]

  • Behavioral Analysis: Perform behavioral tests to assess motor deficits. This can be done starting from 7 days post-injection.

    • Rotarod Test: To assess motor coordination and balance.

    • Open Field Test: To measure locomotor activity and exploratory behavior.[13]

    • Cylinder Test: To assess forelimb use asymmetry.[7]

  • Neurochemical and Histological Analysis: At the end of the study period (e.g., 7-21 days post-injection), euthanize the mice and collect brain tissue.

    • HPLC: Measure levels of dopamine and its metabolites (DOPAC, HVA) in the striatum.[9]

    • Immunohistochemistry: Stain for Tyrosine Hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.

Protocol 2: Direct In Vivo MPP+ Administration via Stereotaxic Surgery

Objective: To induce targeted dopaminergic neurodegeneration by directly injecting MPP+ into the mouse brain.

Materials:

  • C57BL/6 mice

  • MPP+ dihydrochloride (B599025)

  • Sterile saline (0.9% NaCl)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Stereotaxic frame

  • Hamilton syringe with a fine-gauge needle

  • Surgical tools

Procedure:

  • MPP+ Preparation: Dissolve MPP+ dihydrochloride in sterile saline to the desired concentration (e.g., 7.5 µg/µL for intrastriatal injection or 1.8-18 µg for ICV in a total volume of 1-2 µL).

  • Anesthesia and Stereotaxic Surgery:

    • Anesthetize the mouse and securely fix its head in a stereotaxic frame.

    • Maintain the animal's body temperature with a heating pad.

    • Make a midline incision on the scalp to expose the skull.

    • Identify bregma as a reference point.

  • Injection:

    • Intrastriatal Injection: Drill a small hole in the skull at the desired coordinates. For the striatum, typical coordinates from bregma are: Anterior +0.6 mm, Lateral +2.2 mm, Ventral -3.2 mm.[11]

    • Intracerebroventricular (ICV) Injection: Drill a hole at coordinates targeting a lateral ventricle (e.g., Anterior -0.3 mm, Lateral -1.0 mm, Ventral -3.0 mm from bregma).

    • Slowly lower the injection needle to the target depth.

    • Infuse the MPP+ solution at a slow rate (e.g., 0.1-0.5 µL/min) to allow for diffusion and prevent tissue damage.

    • Leave the needle in place for an additional 5-10 minutes to prevent backflow upon retraction.

  • Post-operative Care: Suture the scalp incision and provide post-operative analgesia. Monitor the animal's recovery.

  • Post-injection Analysis: Behavioral, neurochemical, and histological analyses can be performed at various time points post-injection (e.g., 24 hours to several weeks) as described in Protocol 1. A 24-hour time point can be used to investigate behavioral and striatal neurochemical changes.[5]

Experimental Workflows

The following diagrams outline the typical experimental workflows for MPTP and direct MPP+ administration in mice.

MPTP_Workflow start Start acclimate Acclimatize C57BL/6 Mice start->acclimate prepare_mptp Prepare MPTP-HCl in Sterile Saline acclimate->prepare_mptp administer Systemic Administration (i.p. or s.c.) (e.g., Acute or Sub-acute regimen) prepare_mptp->administer wait_period Post-Injection Period (e.g., 7-21 days) administer->wait_period behavior Behavioral Testing (Rotarod, Open Field, etc.) wait_period->behavior euthanize Euthanize & Collect Brain Tissue behavior->euthanize analysis Neurochemical (HPLC) & Histological (IHC) Analysis euthanize->analysis end End analysis->end

Caption: Workflow for MPTP-induced mouse model of Parkinson's disease.

MPP_Direct_Workflow start Start acclimate Acclimatize C57BL/6 Mice start->acclimate prepare_mpp Prepare MPP+ Dihydrochloride in Sterile Saline acclimate->prepare_mpp surgery Anesthesia & Stereotaxic Surgery prepare_mpp->surgery injection Direct Brain Injection (Intrastriatal or ICV) surgery->injection post_op Post-Operative Care & Recovery injection->post_op wait_period Post-Injection Period (e.g., 24h to several weeks) post_op->wait_period behavior Behavioral Testing wait_period->behavior euthanize Euthanize & Collect Brain Tissue behavior->euthanize analysis Neurochemical & Histological Analysis euthanize->analysis end End analysis->end

Caption: Workflow for direct MPP+ administration in mice.

References

Application Notes and Protocols: Western Blot Analysis of Cellular Responses to MPP+ Dihydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-4-phenylpyridinium (MPP+), the active metabolite of the neurotoxin MPTP, is a potent inhibitor of mitochondrial complex I.[1] This inhibition leads to a cascade of cellular events, including ATP depletion, oxidative stress, and ultimately, neuronal cell death, mimicking some of the pathological features of Parkinson's disease (PD).[1][2] Consequently, in vitro models using MPP+ treatment, particularly on human neuroblastoma SH-SY5Y cells, are widely employed to study the molecular mechanisms of neurodegeneration and to screen for potential neuroprotective compounds.[3][4] Western blot analysis is a crucial technique in this context, allowing for the sensitive and specific quantification of changes in protein expression and signaling pathway activation following MPP+ induced toxicity.

These application notes provide a comprehensive overview of the key signaling pathways affected by MPP+ treatment and detailed protocols for performing Western blot analysis to investigate these changes.

Key Signaling Pathways Modulated by MPP+

MPP+ treatment triggers a complex network of signaling pathways implicated in cell survival, apoptosis, mitochondrial quality control, and inflammation. Western blot analysis is instrumental in dissecting these pathways.

  • Mitochondrial Quality Control and Apoptosis: A critical pathway affected by MPP+ involves the regulation of mitochondrial integrity. Chronic MPP+ treatment has been shown to decrease the expression of PTEN-induced kinase 1 (PINK1), a key regulator of mitochondrial function, through the upregulation of Bcl-2–associated athanogene 6 (BAG6).[5] This disruption of mitochondrial homeostasis can initiate the intrinsic apoptotic pathway. Key proteins to monitor include those in the Bcl-2 family (Bax and Bcl-2), where an increased Bax/Bcl-2 ratio is indicative of apoptosis, as well as cleaved caspase-3, the executioner caspase.[1][4][6] The tumor suppressor protein p53 has also been implicated in MPP+-induced neuronal apoptosis.[7][8]

  • Pro-survival Signaling: In response to cellular stress, pro-survival pathways are often modulated. The PI3K/Akt/GSK3β and ERK signaling pathways are central to neuronal survival.[7] MPP+ treatment has been observed to decrease the phosphorylation of Akt, GSK3β, and ERK, thereby inhibiting these pro-survival signals.[7]

  • Oxidative Stress Response: As a consequence of mitochondrial dysfunction, MPP+ induces significant oxidative stress.[4] The Nrf2 signaling pathway is a primary cellular defense mechanism against oxidative stress. Monitoring the expression of Nrf2 and its downstream targets, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), can provide insights into the cellular response to oxidative damage.[4]

  • Neuroinflammation: Neuroinflammation is a key feature of neurodegenerative diseases. The JAK/STAT signaling pathway can be activated by MPP+, leading to the production of inflammatory cytokines.[9] Analysis of the phosphorylation status of STAT proteins can reveal the extent of this inflammatory response.[9]

  • Mitochondrial Unfolded Protein Response (UPRmt): MPP+ can induce the UPRmt, a stress response pathway that helps to maintain mitochondrial protein homeostasis.[10] Western blot analysis of UPRmt-related proteins such as ATF5, ClpP, and LONP can indicate the activation of this protective mechanism.[10]

Quantitative Data Summary

The following tables summarize quantitative changes in protein expression observed in SH-SY5Y cells following MPP+ treatment, as determined by Western blot analysis from various studies.

Table 1: Changes in Mitochondrial Quality Control and Apoptosis-Related Proteins

ProteinMPP+ Treatment ConditionsFold Change vs. ControlReference
PINK1250 µM for 2 weeksDecrease (p < 0.0001)[5]
BAG6250 µM for 2 weeksIncrease (p < 0.0001)[5]
BaxVaries by studyIncrease[4][11]
Bcl-2Varies by studyDecrease[6][11]
Cleaved Caspase-3Varies by studyIncrease[4]
p53Varies by studyIncrease[8]

Table 2: Changes in Pro-survival Signaling Pathway Proteins

ProteinMPP+ Treatment ConditionsFold Change vs. ControlReference
p-AktVaries by studyDecrease[7]
p-GSK3βVaries by studyDecrease[7]
p-ERKVaries by studyDecrease[7]

Table 3: Changes in Oxidative Stress and Neuroinflammatory Pathway Proteins

ProteinMPP+ Treatment ConditionsFold Change vs. ControlReference
Nrf2Varies by studyActivation/Increase[4]
p-STAT3Varies by studyIncrease[9]

Experimental Protocols

Protocol 1: MPP+ Dihydrochloride (B599025) Treatment of SH-SY5Y Cells
  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium, such as a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the SH-SY5Y cells into 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • MPP+ Preparation: Prepare a stock solution of MPP+ dihydrochloride in sterile, nuclease-free water or cell culture medium. Further dilute the stock solution to the desired final concentrations (e.g., 2.5 µM, 5 µM, 250 µM, 500 µM, 1 mM) in the cell culture medium.

  • Treatment: When the cells reach the desired confluency, remove the existing medium and replace it with the medium containing the various concentrations of MPP+. Include a vehicle-treated control group (medium without MPP+).

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours, or for chronic models, up to 2 weeks with media changes).[1][5]

Protocol 2: Protein Extraction and Quantification
  • Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.

Protocol 3: Western Blot Analysis
  • Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. The percentage of the gel will depend on the molecular weight of the target protein.

  • Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[12][13]

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest at the recommended dilution in the blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an appropriate imaging system.[12]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualizations

MPP_Signaling_Pathways MPP MPP+ Dihydrochloride Mito Mitochondrial Complex I Inhibition MPP->Mito ROS Increased ROS (Oxidative Stress) Mito->ROS UPRmt Mitochondrial Unfolded Protein Response Mito->UPRmt PI3K_Akt p-Akt / p-GSK3β (DECREASED) Mito->PI3K_Akt ERK p-ERK (DECREASED) Mito->ERK PINK1_BAG6 PINK1 (DECREASED) BAG6 (INCREASED) Mito->PINK1_BAG6 Inflammation Neuroinflammation ROS->Inflammation Bax_Bcl2 Bax/Bcl-2 Ratio (INCREASED) ROS->Bax_Bcl2 p53 p53 (INCREASED) ROS->p53 Nrf2 Nrf2 Pathway (ACTIVATED) ROS->Nrf2 Apoptosis Apoptosis Survival Cell Survival JAK_STAT p-STAT (INCREASED) Inflammation->JAK_STAT PI3K_Akt->Survival ERK->Survival Casp3 Cleaved Caspase-3 (INCREASED) Bax_Bcl2->Casp3 Casp3->Apoptosis p53->Bax_Bcl2

Caption: Key signaling pathways affected by MPP+ treatment.

Western_Blot_Workflow A Cell Culture & MPP+ Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer (PVDF/Nitrocellulose) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Data Analysis & Quantification I->J

References

Application Notes and Protocols: Determining the Effective Concentration of MPP+ Dihydrochloride for Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-methyl-4-phenylpyridinium (MPP+), the active metabolite of the neurotoxin MPTP, is widely used to model Parkinson's disease (PD) in vitro.[1][2][3] It selectively targets and damages dopaminergic neurons by inhibiting complex I of the mitochondrial electron transport chain.[1][3] This leads to ATP depletion, increased production of reactive oxygen species (ROS), and ultimately, apoptotic cell death. Establishing the optimal effective concentration of MPP+ is a critical first step for in vitro studies aiming to investigate neuroprotective strategies or elucidate the molecular mechanisms of neurodegeneration. This document provides a comprehensive guide to determining and utilizing effective concentrations of MPP+ dihydrochloride (B599025) in various cell lines.

Data Presentation: Effective Concentrations of MPP+ Dihydrochloride

The effective concentration of MPP+ can vary significantly depending on the cell line, its differentiation state, and the duration of exposure. The following tables summarize quantitative data from published studies.

Table 1: Effective Concentrations of MPP+ in SH-SY5Y Human Neuroblastoma Cells
Concentration RangeExposure TimeObserved EffectsReference
10 µM - 5 mM24 - 72 hTime- and concentration-dependent induction of DNA fragmentation.
100 µM - 500 µM24 h100 µM damaged 19.9% of cells; 500 µM was semi-lethal.
1 mM24 hOptimal concentration for inducing cytotoxic effects (significant reduction in MTT values and increase in LDH activity).
5 mM18 hNuclear pyknosis (end-stage apoptosis) evident.
125 µM - 2000 µM24 hSignificant cell death in both undifferentiated and retinoic acid-differentiated cells.
0.5 mM - 1 mM48 hIncreased cell viability in cells overexpressing Cx43.
80 µmol/LNot SpecifiedInduced ATP loss and increased caspase 3/7 activity.
Table 2: Effective Concentrations of MPP+ in PC12 Rat Pheochromocytoma Cells
Concentration RangeExposure TimeObserved EffectsReference
500 µMNot SpecifiedLoss of cell viability.
0.3 mM - 3.0 mM24 hIncreased leakage of lactate (B86563) dehydrogenase (LDH).
0 - 10 mM24, 48, 72 hDose-dependent cytotoxicity, with 5 mM for 48h causing significant cell death and apoptosis.

Experimental Protocols

Protocol 1: Determining the Optimal Effective Concentration of MPP+

This protocol outlines a general procedure to determine the dose-response and time-course of MPP+ toxicity in a specific cell line.

Materials:

  • Cell line of interest (e.g., SH-SY5Y, PC12)

  • Appropriate cell culture medium and supplements

  • MPP+ dihydrochloride

  • Sterile, nuclease-free water or PBS for stock solution preparation

  • Multi-well plates (96-well recommended for viability assays)

  • Cell viability assay reagents (e.g., MTT, MTS, or LDH assay kits)

  • Apoptosis assay reagents (e.g., Caspase-3 activity assay, TUNEL staining kit)

  • Plate reader for absorbance or fluorescence measurement

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase and do not reach confluency during the experiment. Allow cells to adhere and stabilize overnight.

  • MPP+ Preparation: Prepare a sterile stock solution of MPP+ dihydrochloride in water or PBS. A high concentration stock (e.g., 100 mM) is recommended to minimize the volume of vehicle added to the cell culture medium. Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations. A broad range of concentrations is recommended for the initial experiment (e.g., 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM, 2 mM, 5 mM).

  • MPP+ Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the various concentrations of MPP+. Include a vehicle-only control group.

  • Incubation: Incubate the cells for different time points (e.g., 24, 48, and 72 hours) to determine the time-dependent effects.

  • Assessment of Neurotoxicity:

    • Cell Viability: At each time point, measure cell viability using an MTT or similar assay. Alternatively, quantify the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell death.

    • Apoptosis: To confirm that cell death is occurring via apoptosis, measure caspase-3 activity or perform TUNEL staining to detect DNA fragmentation.

Data Analysis: Plot cell viability against the log of the MPP+ concentration to generate a dose-response curve. From this curve, determine the EC50 (half-maximal effective concentration) value, which is the concentration of MPP+ that induces a 50% reduction in cell viability. This value is a good starting point for subsequent experiments.

Protocol 2: In Vitro Model of Parkinson's Disease using MPP+

This protocol describes the use of an established effective concentration of MPP+ to study neuroprotective agents.

Procedure:

  • Cell Plating and Differentiation (if applicable): Plate the chosen dopaminergic cell line at an appropriate density. If using a cell line that can be differentiated (e.g., SH-SY5Y with retinoic acid), follow the established differentiation protocol.

  • Pre-treatment with Neuroprotective Agent (Optional): If screening for neuroprotective compounds, pre-incubate the cells with the test compounds for a specific period before MPP+ exposure.

  • MPP+ Treatment: Expose the cells to the pre-determined effective concentration of MPP+ (e.g., EC50 value).

  • Co-incubation: Incubate the cells with the MPP+ and the test compound for the desired duration (e.g., 24 or 48 hours).

  • Assessment of Neuroprotection: Evaluate the ability of the test compound to mitigate MPP+-induced toxicity using the same cell viability and apoptosis assays described in Protocol 1.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

MPP_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_mitochondrion Mitochondrion MPTP MPTP MAOB MAO-B MPTP->MAOB glial cells ComplexI Complex I Inhibition ATP_depletion ATP Depletion ComplexI->ATP_depletion ROS Increased ROS ComplexI->ROS Apoptosis Apoptosis ATP_depletion->Apoptosis CytoC Cytochrome c Release ROS->CytoC MPP MPP+ MPP->ComplexI DAT Dopamine Transporter (DAT) MPP->DAT MAOB->MPP Caspase3 Caspase-3 Activation Caspase3->Apoptosis CytoC->Caspase3 Bax Bax Bax->CytoC Bcl2 Bcl-2 Bcl2->Bax Mitochondrion Mitochondrion Mitochondrion->CytoC

Caption: Mechanism of MPP+ neurotoxicity in dopaminergic neurons.

Experimental_Workflow A 1. Plate Cells B 2. Prepare MPP+ Dilutions A->B C 3. Treat Cells with MPP+ B->C D 4. Incubate for 24, 48, 72h C->D E 5. Assess Cell Viability (e.g., MTT Assay) D->E F 6. Assess Apoptosis (e.g., Caspase-3 Assay) D->F G 7. Data Analysis: Determine EC50 E->G F->G

Caption: Experimental workflow for determining the effective concentration of MPP+.

PI3K_Akt_Pathway MPP MPP+ PI3K PI3K MPP->PI3K inhibits Akt Akt MPP->Akt inhibits PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Apoptosis Apoptosis Akt->Apoptosis Guanosine Guanosine (Neuroprotective) Guanosine->PI3K activates

Caption: PI3K/Akt signaling pathway in MPP+-induced apoptosis.

References

Application Notes and Protocols for MPP Dihydrochloride in Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPP dihydrochloride (B599025) is a potent and highly selective antagonist of Estrogen Receptor Alpha (ERα), exhibiting over 200-fold selectivity for ERα compared to Estrogen Receptor Beta (ERβ).[1][2][3] This selectivity makes it an invaluable tool for dissecting the specific roles of ERα in various signaling pathways and cellular processes. In immunofluorescence (IF) staining, MPP dihydrochloride can be utilized as a chemical probe to investigate the functional consequences of ERα blockade on protein expression, localization, and downstream signaling events. These application notes provide detailed protocols and supporting data for the effective use of this compound in immunofluorescence studies.

Mechanism of Action

This compound functions as a silent antagonist at ERα receptors.[2][3] It competitively inhibits the binding of estrogens, such as 17β-estradiol, to ERα, thereby preventing the receptor's activation. This blockade of ERα signaling can lead to various downstream effects, including the modulation of gene expression and the activity of signaling cascades. For instance, treatment with this compound has been shown to reduce the phosphorylation of ERα and impact downstream pathways such as mTOR and ERK signaling. By using this compound in conjunction with immunofluorescence, researchers can visualize the cellular outcomes of specific ERα inhibition.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound, derived from various in vitro studies. This data can serve as a starting point for designing immunofluorescence experiments.

ParameterCell LineConcentration/ValueObservationReference
IC50RL95-220.01 µMDecreased cell viability after 24 hours of treatment.
Antiproliferative ActivityRL95-210 µMShowed antiproliferative effects.
ERα Phosphorylation-20 µMReduced the phosphorylation of ERα after 24 hours.
Ki at ERα-2.7 nMHigh affinity binding to ERα.
Ki at ERβ-1800 nMLow affinity binding to ERβ, demonstrating selectivity.

Signaling Pathway

This compound primarily acts by inhibiting the ERα signaling pathway. Upon binding to ERα, it prevents the conformational changes required for receptor activation and subsequent downstream signaling. This can impact multiple pathways involved in cell proliferation, survival, and apoptosis.

MPP_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus Estradiol 17β-Estradiol ERa Estrogen Receptor α (ERα) Estradiol->ERa Activates Nucleus Nucleus ERa->Nucleus Translocates ERE Estrogen Response Elements (EREs) ERa->ERE Binds MPP This compound MPP->ERa Inhibits GeneTranscription Gene Transcription ERE->GeneTranscription Regulates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) GeneTranscription->Downstream Impacts

Caption: ERα signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides a detailed protocol for treating cells with this compound prior to immunofluorescence staining.

Materials
  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS)

  • Primary antibody diluted in blocking buffer

  • Fluorophore-conjugated secondary antibody diluted in blocking buffer

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Mounting medium

Stock Solution Preparation
  • Prepare a high-concentration stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve 5.425 mg of this compound (MW: 542.5 g/mol ) in 1 mL of DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Cell Treatment and Immunofluorescence Staining Workflow

Caption: Workflow for immunofluorescence staining after this compound treatment.

Detailed Protocol
  • Cell Seeding: Seed cells onto sterile glass coverslips in a petri dish or multi-well plate at a density that will result in 50-70% confluency at the time of treatment. Allow cells to adhere and grow for at least 24 hours.

  • This compound Treatment:

    • Dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium. Based on the literature, a starting concentration range of 1-20 µM is recommended.

    • Include appropriate controls: a vehicle control (DMSO-treated cells) and an untreated control.

    • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

    • Incubate the cells for the desired period (e.g., 24 hours), depending on the experimental design.

  • Fixation:

    • Aspirate the treatment medium and wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • If the target protein is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells in blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer to its optimal concentration.

    • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect from light from this step onwards.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each in the dark.

    • Incubate with a nuclear counterstain like DAPI (300 nM) or Hoechst (1 µg/mL) for 5-10 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence or confocal microscope. Acquire images using appropriate filter sets for the fluorophores used.

Troubleshooting and Considerations

  • Solubility: this compound is soluble in DMSO. Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

  • Concentration and Incubation Time: The optimal concentration and incubation time for this compound treatment will vary depending on the cell type and the specific biological question. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions.

  • Controls: Always include appropriate controls in your experiment, including untreated cells, vehicle-treated cells (DMSO), and cells treated with a known activator of the pathway (e.g., 17β-estradiol) to validate the inhibitory effect of this compound.

  • Antibody Validation: Ensure that the primary antibody used for immunofluorescence has been validated for this application to ensure specificity and reliability of the staining.

By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the role of ERα in cellular functions through immunofluorescence imaging.

References

Application Notes and Protocols for Subcutaneous Injection of MPP Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research purposes only. All procedures involving animal models must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.

Introduction: Clarification of MPP Compounds

It is critical to distinguish between two compounds often referred to by the acronym "MPP":

  • MPP Dihydrochloride (B599025) (1,3-bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]pyrazole dihydrochloride): This compound is a potent and selective estrogen receptor alpha (ERα) antagonist. Its applications are primarily in studies related to endocrinology, cancer, and other estrogen-mediated pathways.

  • MPP⁺ (1-methyl-4-phenylpyridinium): This is a neurotoxin and the active metabolite of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[1] MPP⁺ is widely used to create animal models of Parkinson's disease by selectively destroying dopaminergic neurons in the substantia nigra.[2][3] It achieves this by inhibiting Complex I of the mitochondrial electron transport chain, leading to ATP depletion, oxidative stress, and eventual cell death.[1][3][4]

This document provides a protocol specifically for the subcutaneous administration of MPP dihydrochloride, the ERα modulator . A brief overview of the MPP⁺ neurotoxicity pathway is included for informational purposes due to the common name ambiguity.

This compound: Subcutaneous Injection Protocol

This protocol is designed to guide researchers in the subcutaneous administration of this compound to rodent models for studying its effects as an estrogen receptor modulator.

Summary of In Vivo Administration Data

The following table summarizes quantitative data from published studies for the subcutaneous administration of this compound.

ParameterMouseRatReference
Animal Model C57BL/6NLong-Evans[5]
Dosage Range 20 µg/kg - 200 µg/kg5 µg - 100 µg (absolute dose)[5][6]
Vehicle Not specified, likely saline or DMSODimethyl sulfoxide (B87167) (DMSO)[6]
Injection Volume 5 mL/kg0.1 mL[5][6]
Frequency Single injectionAcute, single injections[5][6]
Downstream Assay Prepulse Inhibition (PPI) testingFood intake monitoring[5][6]
Detailed Experimental Protocol

2.2.1. Materials and Equipment

  • This compound powder

  • Vehicle (e.g., sterile Dimethyl sulfoxide (DMSO), sterile 0.9% saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

  • 1 mL syringes

  • 25-27 gauge needles[7]

  • Animal scale

  • Appropriate Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

2.2.2. Preparation of this compound Solution

  • Determine the required concentration: Based on the desired dosage (e.g., 200 µg/kg) and injection volume (e.g., 5 mL/kg), calculate the necessary concentration of the stock solution.

    • Example Calculation for a 25g mouse:

      • Dose: 200 µg/kg = 0.2 mg/kg

      • Weight of mouse: 25 g = 0.025 kg

      • Total amount needed per mouse: 0.2 mg/kg * 0.025 kg = 0.005 mg (5 µg)

      • Injection Volume: 5 mL/kg * 0.025 kg = 0.125 mL

      • Required Concentration: 0.005 mg / 0.125 mL = 0.04 mg/mL

  • Weigh the compound: Using an analytical balance, accurately weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the vehicle: Add the calculated volume of the chosen vehicle (e.g., DMSO) to the microcentrifuge tube. In one study, MPP was dissolved in DMSO for subcutaneous injection in rats.[6]

  • Dissolve the compound: Vortex the solution thoroughly until the this compound is completely dissolved. Ensure no particulates are visible. Prepare the solution fresh on the day of the experiment.

2.2.3. Animal Handling and Injection Procedure

  • Animal Preparation: Weigh the animal immediately before injection to ensure accurate dosing.

  • Restraint: Gently but firmly restrain the animal. For subcutaneous injections, the loose skin between the shoulder blades (interscapular region) is a common and effective site.[8]

  • Injection Site: Lift the skin in the interscapular region to create a "tent."

  • Needle Insertion: Insert the needle (bevel up) at the base of the skin tent, parallel to the body. Be careful not to puncture through the other side of the skin.

  • Administer the solution: Gently depress the syringe plunger to inject the solution into the subcutaneous space.

  • Withdraw the needle: Withdraw the needle smoothly and gently apply pressure to the injection site for a few seconds with a sterile gauze pad if necessary.

  • Post-Injection Monitoring: Return the animal to its home cage and monitor for any immediate adverse reactions, such as distress or irritation at the injection site. Continue to monitor according to the experimental timeline.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

The following diagram outlines the typical workflow for an in vivo study involving the subcutaneous administration of this compound.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Calculate Dosage & Solution Concentration B Prepare this compound Injection Solution A->B C Weigh and Restrain Animal Model B->C D Administer Subcutaneous Injection C->D E Post-Injection Monitoring D->E F Conduct Downstream Assays (e.g., Behavioral Tests) E->F G Tissue Collection & Biochemical Analysis E->G H Data Analysis & Interpretation F->H G->H

Caption: Experimental workflow for this compound subcutaneous injection.

Signaling Pathway Diagrams

This compound (ERα Modulator) Signaling

This compound acts as a selective estrogen receptor alpha (ERα) antagonist. It has been shown to reduce the phosphorylation of ERα, thereby inhibiting its downstream signaling.[5]

G MPP This compound ERa Estrogen Receptor α (ERα) MPP->ERa Inhibits Phosphorylation pERa Phosphorylated ERα (p-ERα) ERa->pERa Downstream Downstream Signaling (e.g., Gene Transcription) pERa->Downstream

Caption: this compound inhibits ERα signaling.

MPP⁺ (Neurotoxin) Signaling Pathway - For Informational Purposes

MPP⁺ induces neurotoxicity primarily through mitochondrial dysfunction in dopaminergic neurons. This pathway is distinct from that of this compound.

G cluster_mito Mitochondrion cluster_cell Cellular Effects MPP MPP⁺ ComplexI Complex I MPP->ComplexI Inhibits ETC Electron Transport Chain ComplexI->ETC ROS Reactive Oxygen Species (ROS) ComplexI->ROS Increases ATP ATP Production ETC->ATP Apoptosis Apoptosis ATP->Apoptosis Depletion leads to OxidativeStress Oxidative Stress ROS->OxidativeStress JNK JNK Signaling OxidativeStress->JNK NeuronDeath Dopaminergic Neuron Death Apoptosis->NeuronDeath BaxBcl2 ↑ bax:bcl2 ratio JNK->BaxBcl2 BaxBcl2->Apoptosis

Caption: Neurotoxic mechanism of MPP⁺ via mitochondrial inhibition.

References

Application Notes and Protocols for MPP Dihydrochloride in ER Alpha Inhibition of MCF-7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPP dihydrochloride (B599025) (Methyl-piperidino-pyrazole dihydrochloride) is a potent and highly selective antagonist of Estrogen Receptor Alpha (ERα).[1] With a significantly greater binding affinity for ERα over ERβ, it serves as a valuable tool for investigating the role of ERα in various physiological and pathological processes, particularly in the context of estrogen-responsive breast cancers. MCF-7, a human breast adenocarcinoma cell line that expresses high levels of ERα, is a widely used in vitro model for studying the mechanisms of hormone-dependent breast cancer. These application notes provide detailed protocols for utilizing MPP dihydrochloride to inhibit ERα signaling in MCF-7 cells, including methods for assessing cell viability, protein phosphorylation, and target gene expression.

Mechanism of Action

This compound competitively binds to the ligand-binding domain of ERα, preventing the binding of its natural ligand, 17β-estradiol (E2). This antagonist action inhibits the conformational changes in the receptor that are necessary for its activation and subsequent downstream signaling pathways that promote cell proliferation and survival. In MCF-7 cells, ERα signaling is a key driver of cellular growth, and its inhibition by this compound is expected to lead to a reduction in cell viability and the modulation of ERα target gene expression.

Data Presentation

Table 1: Effects of this compound on MCF-7 Cell Viability
Concentration (µM)Incubation Time (hours)% Cell Viability (relative to control)Notes
124~95%Minimal effect on cell viability.
524~80%Moderate inhibition of cell viability.
1024~60%Significant inhibition of cell viability.[1]
2524~40%Strong inhibition of cell viability.
5024~25%Pronounced cytotoxic/cytostatic effect.

Note: The IC50 for this compound in MCF-7 cells has been reported to be in the micromolar range. The above data is illustrative and may vary based on experimental conditions.

Table 2: Modulation of ERα Target Gene Expression by this compound in MCF-7 Cells
Target GeneTreatment (24 hours)Fold Change in mRNA Expression (relative to vehicle control)
pS2 (TFF1)10 µM this compound↓ ~70-80%
Cyclin D110 µM this compound↓ ~50-60%
Progesterone Receptor (PR)10 µM this compound↓ ~60-70%

Note: Data are representative of typical results observed with ERα antagonists in MCF-7 cells and should be confirmed experimentally.

Mandatory Visualizations

ER_Alpha_Signaling_Pathway ER Alpha Signaling Pathway and MPP Inhibition cluster_extracellular Extracellular cluster_cell MCF-7 Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 17β-Estradiol ERa_inactive Inactive ERα E2->ERa_inactive Binds ERa_active Active ERα Dimer ERa_inactive->ERa_active Dimerization & Activation Proliferation Cell Proliferation & Survival ERE Estrogen Response Element (ERE) ERa_active->ERE Binds to Gene_Transcription Target Gene Transcription (pS2, Cyclin D1, PR) ERE->Gene_Transcription Initiates Gene_Transcription->Proliferation MPP This compound MPP->ERa_inactive Antagonistic Binding

Caption: ERα signaling pathway and its inhibition by this compound.

Experimental_Workflow Experimental Workflow for this compound Studies in MCF-7 Cells Start Start Cell_Culture MCF-7 Cell Culture (Phenol Red-Free Media) Start->Cell_Culture Hormone_Deprivation Hormone Deprivation (Charcoal-Stripped Serum) Cell_Culture->Hormone_Deprivation Treatment Treatment with This compound (Dose-Response) Hormone_Deprivation->Treatment Endpoint_Assays Endpoint Assays Treatment->Endpoint_Assays Viability Cell Viability Assay (MTT/SRB) Endpoint_Assays->Viability Western_Blot Western Blot (p-ERα, Total ERα) Endpoint_Assays->Western_Blot RT_qPCR RT-qPCR (pS2, Cyclin D1) Endpoint_Assays->RT_qPCR Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Western_Blot->Data_Analysis RT_qPCR->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for studying this compound effects.

Experimental Protocols

MCF-7 Cell Culture and Hormone Deprivation

Materials:

  • MCF-7 cells

  • DMEM/F-12 medium (phenol red-free)

  • Fetal Bovine Serum (FBS)

  • Charcoal-stripped FBS (CS-FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Culture MCF-7 cells in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • For experiments, subculture cells and allow them to reach 50-60% confluency.

  • To remove the influence of hormones in the serum, replace the growth medium with DMEM/F-12 (phenol red-free) supplemented with 5-10% CS-FBS and 1% Penicillin-Streptomycin.

  • Incubate the cells in this hormone-deprived medium for at least 24-48 hours before treatment with this compound.

Cell Viability Assay (MTT Assay)

Materials:

  • Hormone-deprived MCF-7 cells

  • This compound stock solution (in DMSO or water)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Protocol:

  • Seed hormone-deprived MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of this compound in phenol (B47542) red-free medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or water as the highest MPP concentration).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for ERα Phosphorylation

Materials:

  • Hormone-deprived MCF-7 cells

  • This compound

  • 17β-estradiol (E2)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-phospho-ERα, anti-total-ERα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Seed hormone-deprived MCF-7 cells in 6-well plates.

  • Pre-treat cells with the desired concentration of this compound (e.g., 10 µM) for 1-2 hours.

  • Stimulate the cells with 10 nM E2 for 15-30 minutes. Include controls for vehicle, E2 alone, and MPP alone.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the phosphorylated ERα signal to total ERα and the loading control (β-actin).

Real-Time Quantitative PCR (RT-qPCR) for ERα Target Gene Expression

Materials:

  • Hormone-deprived MCF-7 cells

  • This compound

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • Primers for target genes (pS2, Cyclin D1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • RT-qPCR instrument

Protocol:

  • Seed hormone-deprived MCF-7 cells in 6-well plates and treat with various concentrations of this compound for 24 hours.

  • Extract total RNA from the cells using a suitable kit.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Perform RT-qPCR using SYBR Green or TaqMan chemistry with primers specific for pS2, Cyclin D1, and a housekeeping gene.

  • The thermal cycling conditions will typically be: an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.

Troubleshooting

  • Low response to this compound: Ensure complete hormone deprivation by using phenol red-free medium and charcoal-stripped serum for an adequate duration. Verify the activity of the this compound compound.

  • High background in Western blots: Optimize antibody concentrations and washing steps. Ensure complete blocking of the membrane.

  • Variable RT-qPCR results: Use high-quality, intact RNA. Design and validate primers for specificity and efficiency. Use a stable housekeeping gene for normalization.

Conclusion

This compound is a specific and effective tool for the in vitro study of ERα inhibition in MCF-7 cells. The protocols outlined above provide a framework for investigating its effects on cell viability, signal transduction, and gene expression. Careful experimental design and execution are crucial for obtaining reliable and reproducible data.

References

Application Notes and Protocols for Flow Cytometry Analysis with MPP Dihydrochlororide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing MPP dihydrochloride (B599025), a selective estrogen receptor alpha (ERα) antagonist, in flow cytometry-based analyses. The following sections detail the mechanism of action, protocols for assessing apoptosis and mitochondrial membrane potential, and expected quantitative outcomes.

Introduction

MPP dihydrochloride is a potent and highly selective antagonist of Estrogen Receptor Alpha (ERα), exhibiting a binding affinity over 200 times greater for ERα than for ERβ.[1] This selectivity makes it a valuable tool for investigating ERα-mediated signaling pathways. In various cancer cell lines, antagonism of ERα by this compound has been shown to inhibit cell proliferation and induce apoptosis, often through mechanisms involving the mitochondrial pathway.[2] Flow cytometry is a powerful technique to quantify these cellular responses at the single-cell level.

Mechanism of Action

This compound exerts its biological effects by binding to ERα and blocking the downstream signaling cascades typically initiated by estrogen. This antagonism can lead to the inhibition of pro-survival pathways, such as the PI3K/Akt pathway, and the activation of apoptotic pathways. A key event in this compound-induced apoptosis is the disruption of mitochondrial membrane potential (ΔΨm), which leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. This, in turn, activates the caspase cascade, culminating in programmed cell death.

Data Presentation

The following tables summarize quantitative data from representative studies on the effects of this compound on cell viability, apoptosis, and mitochondrial membrane potential.

Table 1: Effect of this compound on Cell Viability

Cell LineConcentration (µM)Incubation Time (hours)Effect on Cell ViabilityReference
RL95-21, 5, 10, 25, 50, 10024IC50 = 20.01 µM[2]
RL95-2< 2524No significant change[2]
RL95-225, 50, 10024Significant decrease[2]

Table 2: Effect of this compound on Apoptosis

Cell LineTreatmentIncubation Time (hours)Apoptotic Cells (%)Reference
MCF-7Control24Baseline[3]
MCF-7200 µM Silibinin24Increased[3]
MCF-7200 µM Silibinin + 10 µM MPP24Significantly enhanced vs. Silibinin alone[3]

Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

Cell LineTreatmentIncubation Time (hours)Change in Rhodamine-123 FluorescenceReference
MCF-7Control24Baseline[3]
MCF-7200 µM Silibinin24Decreased[3]
MCF-7200 µM Silibinin + 10 µM MPP24Further decreased vs. Silibinin alone[3]

Experimental Protocols

Here, we provide detailed protocols for analyzing apoptosis and mitochondrial membrane potential in cells treated with this compound using flow cytometry.

Protocol 1: Analysis of Apoptosis by Propidium Iodide (PI) Staining

This protocol is designed to quantify the percentage of apoptotic cells by identifying the sub-G1 peak, which represents cells with fragmented DNA.[4]

Materials:

  • This compound

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in a solution containing sodium citrate (B86180) and Triton X-100)

  • RNase A

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in culture plates and allow them to adhere overnight.

    • Treat cells with the desired concentrations of this compound (e.g., 10-50 µM) or a vehicle control (e.g., DMSO).

    • Incubate for the desired time period (e.g., 24 hours).

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, use trypsinization.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the forward scatter (FSC) and side scatter (SSC) to gate on the cell population and exclude debris.

    • Use a logarithmic scale for the PI fluorescence channel (typically FL2 or FL3).

    • The sub-G1 peak, located to the left of the G1 peak, represents the apoptotic cell population.

Protocol 2: Analysis of Mitochondrial Membrane Potential (ΔΨm) using Rhodamine 123

This protocol measures changes in ΔΨm using the fluorescent dye Rhodamine 123, which accumulates in mitochondria with an active membrane potential.[5][6] A decrease in fluorescence intensity indicates mitochondrial depolarization.

Materials:

  • This compound

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in culture plates and allow them to adhere overnight.

    • Treat cells with the desired concentrations of this compound (e.g., 10-50 µM) or a vehicle control.

    • Include a positive control for mitochondrial depolarization (e.g., CCCP).

    • Incubate for the desired time period (e.g., 24 hours).

  • Staining:

    • Thirty minutes before the end of the treatment period, add Rhodamine 123 to each well to a final concentration of 1 µM.

    • Incubate for 30 minutes at 37°C in the dark.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with cold PBS.

  • Resuspension:

    • Resuspend the cell pellet in 500 µL of PBS.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately on a flow cytometer.

    • Use a logarithmic scale for the forward scatter (FSC) and side scatter (SSC) to gate on the cell population.

    • Measure the Rhodamine 123 fluorescence in the green channel (typically FL1).

    • A decrease in the mean fluorescence intensity of the treated cells compared to the control indicates a loss of ΔΨm.

Visualizations

The following diagrams illustrate the signaling pathway of this compound-induced apoptosis and the experimental workflows.

MPP_Signaling_Pathway MPP This compound ERa Estrogen Receptor α (ERα) MPP->ERa PI3K_Akt PI3K/Akt Pathway Bax Bax Bcl2 Bcl-2 ERa->PI3K_Akt activates ERa->Bax inhibits ERa->Bcl2 upregulates Caspases Caspase Cascade Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax->Mitochondrion Bcl2->Mitochondrion inhibits pore formation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Apoptosis_Workflow cluster_treatment Cell Treatment cluster_staining Staining cluster_analysis Flow Cytometry seed Seed Cells treat Treat with this compound seed->treat harvest Harvest Cells treat->harvest fix Fix with Ethanol harvest->fix stain Stain with PI/RNase A fix->stain acquire Acquire Data stain->acquire analyze Analyze Sub-G1 Population acquire->analyze MMP_Workflow cluster_treatment Cell Treatment cluster_staining Staining cluster_analysis Flow Cytometry seed Seed Cells treat Treat with this compound seed->treat stain Stain with Rhodamine 123 treat->stain harvest Harvest Cells stain->harvest acquire Acquire Data harvest->acquire analyze Analyze Fluorescence Intensity acquire->analyze

References

Troubleshooting & Optimization

MPP dihydrochloride solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MPP dihydrochloride (B599025).

Frequently Asked Questions (FAQs)

Q1: What is MPP dihydrochloride and what is its primary mechanism of action?

This compound (Methyl-piperidino-pyrazole dihydrochloride) is a potent and selective antagonist of the Estrogen Receptor Alpha (ERα).[1][2][3] It exhibits over 200-fold selectivity for ERα compared to Estrogen Receptor Beta (ERβ).[1][3] Its primary mechanism of action is to block the binding of estrogen to ERα, thereby inhibiting estrogen-mediated signaling pathways. This makes it a valuable tool for studying the role of ERα in various physiological and pathological processes, including cancer.

Q2: Is this compound the same as MPP+?

No, this is a critical point of distinction to avoid experimental errors.

  • This compound is a selective ERα antagonist. Its chemical formula is C₂₉H₃₁N₃O₃·2HCl.

  • MPP+ (1-methyl-4-phenylpyridinium) is a neurotoxin that induces a Parkinson's disease-like syndrome in animal models. It is the toxic metabolite of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). MPP+ exerts its toxicity by inhibiting Complex I of the mitochondrial electron transport chain.

It is crucial to ensure you are using the correct compound for your intended application.

Troubleshooting Guide: Solubility Issues

Problem: Difficulty Dissolving this compound

Users may encounter issues with achieving complete dissolution of this compound, leading to particulate matter or lower than expected concentrations.

Solution: Recommended Solvents and Procedures

The solubility of this compound can vary slightly between batches, potentially due to its hydration state. Always refer to the batch-specific information on the Certificate of Analysis (CoA) if available.

Solubility Data Summary:

SolventMaximum Concentration (Vendor Data)Notes
DMSO ≥20 mg/mL, 50 mg/mL (92.16 mM), 54.25 mg/mL (100 mM)The most common and recommended solvent. Use fresh, high-quality DMSO as it can absorb moisture, which may reduce solubility.
Water Insoluble, ≥5 mg/mL, ≥13 mg/mLSolubility in aqueous solutions is limited and can be inconsistent. Direct dissolution in water is not recommended for high concentration stock solutions.
Ethanol InsolubleNot a recommended solvent.
DMF 14 mg/mLAn alternative organic solvent.
DMF:PBS (pH 7.2) (1:8) 0.11 mg/mLDemonstrates very low solubility in aqueous buffers, even with a co-solvent.
Experimental Protocols: Preparing Stock Solutions

Protocol 1: High-Concentration Stock Solution in DMSO

This protocol is suitable for most in vitro applications.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Dissolution: Vortex the solution thoroughly. Gentle warming (e.g., in a 37°C water bath) and sonication can aid dissolution if particulates are observed.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to a year. For optimal results, it is recommended to prepare and use solutions on the same day if possible.

Protocol 2: Preparation of Working Solutions for Cell Culture

  • Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

  • Application: Add the final working solution to your cell cultures immediately.

Signaling Pathway Diagrams

To clarify the distinct mechanisms of action, the following diagrams illustrate the signaling pathways for both this compound and MPP+.

MPP_dihydrochloride_pathway cluster_cell Cell cluster_nucleus Nucleus ERa ERα ERE Estrogen Response Element (ERE) ERa->ERE Binds Gene_Transcription Gene Transcription ERE->Gene_Transcription Estrogen Estrogen Estrogen->ERa Binds & Activates MPP This compound MPP->ERa Blocks Binding

Caption: this compound acts as an ERα antagonist.

MPP_plus_pathway cluster_neuron Dopaminergic Neuron cluster_mito Mitochondrion ETC Electron Transport Chain ATP ATP Depletion ETC->ATP ComplexI Complex I ComplexI->ETC ComplexI->ATP Inhibits ROS Reactive Oxygen Species (ROS) ComplexI->ROS Increases Apoptosis Apoptosis / Cell Death ATP->Apoptosis ROS->Apoptosis DAT Dopamine Transporter (DAT) DAT->ComplexI Accumulates in Mitochondria MPTP MPTP MAO_B MAO-B (in Glial Cells) MPTP->MAO_B MPP_plus MPP+ MAO_B->MPP_plus Metabolizes to MPP_plus->DAT Uptake

Caption: MPP+ toxicity pathway in dopaminergic neurons.

References

preventing degradation of MPP dihydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MPP dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and troubleshooting of MPP dihydrochloride in solution to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO). It is soluble up to 100 mM in DMSO.[1][2] For in vivo experiments, further dilution of the DMSO stock solution into aqueous buffers or vehicles like corn oil may be necessary. Always use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[1]

Q2: What are the optimal storage conditions for this compound solutions?

A2: To minimize degradation, it is strongly recommended to prepare this compound solutions fresh on the day of use.[1] If storage is necessary, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or at -80°C for up to one year.[1] Before use, stored solutions should be equilibrated to room temperature, and you should ensure that no precipitate has formed.

Q3: My experimental results are inconsistent. Could degradation of my this compound solution be a factor?

A3: Yes, inconsistent results can be a sign of compound degradation. The chemical structure of this compound contains functional groups that are susceptible to degradation under certain conditions, which could lead to a decrease in the effective concentration of the active compound and variability in your experiments. Please refer to the Troubleshooting Guide below for more information.

Q4: How can I check for degradation of my this compound solution?

A4: The most reliable method to check for degradation is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[3][4][5][6] An appropriate HPLC method would be able to separate the intact this compound from any potential degradation products. Comparing a freshly prepared standard to your stored solution can help determine if degradation has occurred.

Troubleshooting Guide

If you suspect that your this compound solution may have degraded, consider the following potential causes and solutions.

Issue 1: Reduced Potency or Loss of Activity
  • Potential Cause: Hydrolysis of the Ether Linkage. The ether linkage in the this compound structure can be susceptible to acid-catalyzed hydrolysis, especially at low pH.[7][8][9][10][11] This would cleave the molecule, leading to a loss of its specific binding to the estrogen receptor α.

    • Troubleshooting Steps:

      • Ensure that the pH of your experimental buffer is within a neutral range (pH 6-8).

      • Avoid prolonged storage in acidic aqueous solutions. If your experiment requires an acidic pH, prepare the solution immediately before use.

      • When preparing dilutions from a DMSO stock, ensure the final concentration of DMSO is compatible with your assay and does not significantly alter the pH of the final solution.

  • Potential Cause: Oxidation of Phenol (B47542) Groups. this compound contains multiple phenol groups, which are susceptible to oxidation, especially when exposed to air (oxygen), light, or in the presence of metal ions.[2][12][13][14][15] Oxidation can lead to the formation of quinone-like structures, which will alter the compound's activity.

    • Troubleshooting Steps:

      • Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

      • Degas aqueous buffers before preparing solutions to minimize dissolved oxygen.

      • Avoid contamination with metal ions. Use high-purity solvents and sterile techniques.

      • Consider adding an antioxidant to your buffer system if compatible with your experimental setup.

Issue 2: Precipitation in Solution
  • Potential Cause: Poor Solubility in Aqueous Solutions. While soluble in DMSO, this compound has limited solubility in aqueous buffers. Diluting a concentrated DMSO stock into an aqueous solution can cause the compound to precipitate if its solubility limit is exceeded.

    • Troubleshooting Steps:

      • Ensure the final concentration of this compound in your aqueous solution is below its solubility limit.

      • When diluting from a DMSO stock, add the stock solution to the aqueous buffer slowly while vortexing to aid in dissolution.

      • For in vivo studies, consider using a formulation with co-solvents like PEG300 and Tween80 to improve solubility.[1]

  • Potential Cause: Salt Form Conversion. Changes in pH can affect the ionization state of the dihydrochloride salt, potentially leading to precipitation of the free base, which may be less soluble.

    • Troubleshooting Steps:

      • Maintain a consistent and appropriate pH in your buffer system.

Data Summary

The following table summarizes the recommended storage conditions for this compound to minimize degradation.

FormSolventStorage TemperatureMaximum Storage DurationKey Considerations
Powder N/A+4°C (desiccated)Up to 3 yearsProtect from moisture.
Stock Solution DMSO-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles. Protect from light.
-80°CUp to 1 yearAliquot to avoid freeze-thaw cycles. Protect from light.
Working Solution Aqueous BufferN/APrepare fresh for each useMinimize exposure to light and extreme pH.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount of this compound powder in a sterile container.

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 542.5 g/mol .

    • Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

    • Aliquot the stock solution into single-use volumes in amber vials.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed cell culture medium

  • Procedure:

    • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

    • Vortex the stock solution briefly.

    • Perform a serial dilution of the stock solution into the pre-warmed cell culture medium to achieve the desired final concentration. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.

    • Mix the working solution thoroughly by gentle inversion or pipetting.

    • Use the working solution immediately.

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation and Use cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation & Use weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot into single-use vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw one aliquot store->thaw For use dilute Dilute in experimental buffer thaw->dilute experiment Perform experiment immediately dilute->experiment

Caption: Workflow for preparing and using this compound solutions.

degradation_pathways Potential Degradation Pathways of this compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis MPP Intact this compound quinone Quinone-like Products MPP->quinone O2, light, metal ions cleaved Cleaved Fragments MPP->cleaved Acidic pH

Caption: Potential chemical degradation pathways for this compound.

References

potential off-target effects of MPP dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MPP (1-methyl-4-phenylpyridinium) dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting guidance for experiments involving this neurotoxin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for MPP⁺?

A1: The primary and most well-established mechanism of MPP⁺ is the inhibition of Complex I (NADH-ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][2][3][4] Following its uptake into cells, MPP⁺ accumulates in the mitochondria, where it physically obstructs the electron flow.[2] This leads to two major downstream consequences: a severe depletion of cellular ATP (energy) and a significant increase in the production of reactive oxygen species (ROS), which causes oxidative stress and ultimately leads to apoptotic cell death.

Q2: Why is MPP⁺ selectively toxic to dopaminergic neurons?

A2: The selective neurotoxicity of MPP⁺ towards dopaminergic neurons is primarily due to its efficient uptake by the dopamine (B1211576) transporter (DAT). MPP⁺ is the toxic metabolite of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which can cross the blood-brain barrier. In the brain, MPTP is converted to MPP⁺ by the enzyme monoamine oxidase B (MAO-B), often in astrocytes. This newly formed MPP⁺ is then released and recognized as a substrate by DAT on dopaminergic neurons, leading to its high concentration within these specific cells, overwhelming their metabolic capacity and causing cell death.

Q3: What are the potential off-target effects of MPP⁺ beyond Complex I inhibition?

A3: While Complex I inhibition is the primary target, several other cellular effects have been reported, which may be considered off-target or secondary consequences of mitochondrial dysfunction. These include:

  • Inhibition of Catecholamine Synthesis: MPP⁺ has been shown to inhibit tyrosine hydroxylase, a key enzyme in the synthesis of dopamine.

  • Opening of the Mitochondrial Permeability Transition Pore (MTP): MPP⁺ can induce the opening of the MTP, leading to the release of pro-apoptotic factors like cytochrome c, independent of its direct effect on electron transport.

  • Alteration of Neuronal Electrophysiology: Studies have shown that MPP⁺ can inhibit the activity of dopaminergic neurons by activating ATP-sensitive K⁺ (KATP) channels and reducing the hyperpolarization-activated current (Ih).

  • Disruption of Dopamine Homeostasis: MPP⁺ can interfere with the vesicular storage of dopamine and induce the reverse transport of dopamine through DAT, leading to an increase in cytosolic dopamine which can auto-oxidize and contribute to oxidative stress.

  • Interaction with Serotonin Transporters (SERT): MPP⁺ is also a high-affinity substrate for SERT, suggesting potential toxic effects on serotonergic neurons, although this is less studied than its effects on dopaminergic neurons.

Q4: I'm observing toxicity in my non-dopaminergic control cells. Is this expected?

A4: While MPP⁺ toxicity is most pronounced in cells expressing high levels of DAT, it is not exclusively limited to them. At high concentrations or with prolonged exposure, MPP⁺ can enter other cell types through different, less efficient mechanisms. For example, some studies show that cell lines like HepG2 are resistant to MPP⁺ at concentrations up to 1000 µM for 16 hours, while dopaminergic MN9D cells have an IC50 of around 125 µM under the same conditions. If you observe significant toxicity in your control cells, it could be due to excessively high concentrations of MPP⁺ leading to off-target effects or generalized mitochondrial stress.

Troubleshooting Guides

Problem 1: High variability in cell death between experiments using the same MPP⁺ concentration.

Possible Cause Troubleshooting Suggestion
Cell Health and Passage Number Ensure cells are healthy, within a consistent and low passage number range, and free from contamination. Senescent or unhealthy cells are more susceptible to stressors.
Cell Seeding Density Maintain a consistent cell seeding density for all experiments. Both sparse and overly confluent cultures can respond differently to toxic insults.
Differentiation State of Cells For cell lines like SH-SY5Y, the state of differentiation can significantly impact sensitivity to MPP⁺. Standardize the differentiation protocol (e.g., duration of retinoic acid treatment) across all experiments.
Purity and Age of MPP⁺ Dihydrochloride Use a high-purity grade of MPP⁺ dihydrochloride and store it correctly (protected from light and moisture). Prepare fresh stock solutions regularly, as MPP⁺ in solution can degrade.

Problem 2: My results from mitochondrial function assays (e.g., respirometry) are inconsistent.

Possible Cause Troubleshooting Suggestion
Incomplete Cell Permeabilization For high-resolution respirometry on intact cells, ensure the permeabilization agent (e.g., digitonin) concentration and incubation time are optimized to selectively permeabilize the plasma membrane without damaging the mitochondrial membrane.
Substrate Limitation Ensure that substrates for specific mitochondrial complexes are added at saturating concentrations to accurately measure maximal respiration rates.
Timing of MPP⁺ Treatment The timing of MPP⁺ addition is critical. Pre-incubation time can significantly affect the degree of Complex I inhibition observed. Standardize the treatment duration before starting the assay.
Compensatory Mechanisms Be aware that cells may exhibit compensatory mechanisms, such as an initial enhancement of Complex II activity, when Complex I is inhibited. Design protocols that can dissect the activity of individual complexes.

Quantitative Data Summary

Table 1: Cytotoxicity of MPP⁺ in Various Cell Lines This table summarizes representative data on the effect of MPP⁺ on cell viability. Experimental conditions (e.g., exposure time, assay type) can significantly affect these values.

Cell LineCell TypeMPP⁺ ConcentrationExposure Time% Viability (approx.)AssayReference
Differentiated SH-SY5YHuman Neuroblastoma1 mM24 h89%CellTiter-Blue
Differentiated SH-SY5YHuman Neuroblastoma3 mM24 h64%CellTiter-Blue
Undifferentiated SH-SY5YHuman Neuroblastoma500 µM48 h~50%DNA Fragmentation
MN9DDopaminergic Neuron Hybrid125 µM (IC50)16 h50%MTT
HepG2Human Liver Carcinoma1000 µM16 h~100%MTT

Table 2: Effect of MPP⁺ on Mitochondrial Respiration in Differentiated SH-SY5Y Cells Data represents changes in oxygen consumption following treatment with 1 mM MPP⁺ for 24 hours, measured by high-resolution respirometry.

Respiratory StateDescriptionEffect of MPP⁺ TreatmentReference
LEAK Respiration Oxygen consumption not coupled to ATP synthesis (proton leak).Increased
OXPHOS (Complex I-linked) ADP-stimulated respiration using Complex I substrates.Drastically Reduced
Coupling Efficiency Ratio of oxygen flux used for ATP synthesis.Reduced from ~63% to ~28%

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

  • Cell Seeding: Plate cells (e.g., SH-SY5Y) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • MPP⁺ Treatment: Prepare serial dilutions of MPP⁺ dihydrochloride in fresh cell culture medium. Remove the old medium from the cells and add the MPP⁺-containing medium. Include untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: After incubation, carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Gently pipette to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the absorbance of the untreated control cells.

Protocol 2: High-Resolution Respirometry (HRR) for Mitochondrial Function

This protocol is a generalized version based on substrate-uncoupler-inhibitor titration (SUIT) protocols used for assessing MPP⁺ effects.

  • Cell Preparation: Culture and treat cells with MPP⁺ for the desired duration. Harvest the cells by trypsinization, wash with fresh medium, and resuspend in a respiration buffer (e.g., MiR05).

  • Chamber Calibration: Calibrate the oxygen sensors in the HRR instrument (e.g., Oroboros O2k) according to the manufacturer's instructions.

  • Loading Cells: Add a known number of cells (e.g., 1-2 million cells/mL) to the instrument chambers. Allow the signal to stabilize to measure ROUTINE respiration (endogenous activity).

  • Permeabilization: Add a titrated amount of digitonin (B1670571) to permeabilize the plasma membrane, allowing access of substrates to the mitochondria.

  • Complex I-linked Respiration: Add Complex I substrates (e.g., pyruvate, malate, glutamate) followed by a saturating concentration of ADP to measure OXPHOS capacity.

  • Complex II-linked Respiration: Inhibit Complex I with rotenone. Then, add the Complex II substrate succinate (B1194679) to measure Complex II-driven respiration.

  • Maximal Respiration: Add a chemical uncoupler (e.g., FCCP) in a stepwise titration to determine the maximal capacity of the electron transport system (ETS).

  • Shutdown: Add antimycin A to inhibit Complex III and shut down mitochondrial respiration, allowing for correction of residual oxygen consumption.

  • Analysis: Analyze the oxygen flux at each step to determine the specific effects of MPP⁺ on different components of the mitochondrial respiratory chain.

Visualizations

MPP_On_Target_Pathway cluster_outside Extracellular Space cluster_astrocyte Astrocyte cluster_neuron Dopaminergic Neuron cluster_mito Mitochondrion MPTP MPTP MAOB MAO-B MPTP->MAOB Crosses Blood-Brain Barrier MPDP MPDP+ MAOB->MPDP Metabolizes MPP_out MPP+ MPDP->MPP_out Oxidizes DAT Dopamine Transporter (DAT) MPP_out->DAT Uptake MPP_in MPP+ DAT->MPP_in MPP_mito MPP+ MPP_in->MPP_mito Accumulates in ComplexI Complex I ATP ATP Production ComplexI->ATP Leads to ROS ROS Production ComplexI->ROS Leads to Apoptosis Apoptosis ATP->Apoptosis Depletion Contributes to ROS->Apoptosis Oxidative Stress Contributes to MPP_mito->ComplexI Inhibits

Caption: On-target mechanism of MPP⁺ toxicity in dopaminergic neurons.

MPP_Off_Target_Effects cluster_primary Primary On-Target Effect cluster_off_target Potential Off-Target / Secondary Effects MPP MPP+ ComplexI Mitochondrial Complex I MPP->ComplexI Inhibits TH Tyrosine Hydroxylase MPP->TH Inhibits MTP Mitochondrial Permeability Transition Pore (MTP) MPP->MTP Opens KATP ATP-Sensitive K+ Channels (KATP) MPP->KATP Activates DA_Homeostasis Dopamine Homeostasis (Vesicular Storage / Reverse Transport) MPP->DA_Homeostasis Disrupts SERT Serotonin Transporter (SERT) MPP->SERT Uptake via

Caption: Overview of primary on-target vs. potential off-target effects of MPP⁺.

Experimental_Workflow Start Observe Unexpected Cellular Effect with MPP+ Q1 Does the effect occur in non-dopaminergic cells (lacking DAT)? Start->Q1 Q2 Can the effect be rescued by supplementing mitochondrial substrates (e.g., pyruvate) or antioxidants? Q1->Q2 Yes Res_OnTarget Likely On-Target: Downstream of Complex I Inhibition Q1->Res_OnTarget No (DAT-dependent) Q3 Does the effect precede major changes in ATP levels or ROS production? Q2->Q3 No Q2->Res_OnTarget Yes Q3->Res_OnTarget No Res_OffTarget Potential Off-Target Effect: Independent of Complex I Inhibition Q3->Res_OffTarget Yes

Caption: Workflow to investigate potential off-target effects of MPP⁺.

References

troubleshooting inconsistent results with MPP dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using MPP dihydrochloride (B599025). Inconsistent results in scientific experiments can be a significant source of frustration and delay. This guide is designed to help you identify potential causes of variability and optimize your experimental protocols for reliable and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is MPP dihydrochloride and what is its primary mechanism of action?

This compound is a potent and highly selective antagonist of Estrogen Receptor Alpha (ERα)[1][2][3]. It exhibits a significantly higher binding affinity for ERα compared to Estrogen Receptor Beta (ERβ), with a selectivity of over 200-fold[3]. Its primary mechanism of action involves binding to ERα and inducing conformational changes that block the binding of estrogen, thereby inhibiting downstream signaling pathways[1].

Q2: I am observing both antagonist and agonist-like effects with this compound. Is this expected?

This is a critical observation and a known characteristic of this compound. While primarily classified as an ERα antagonist, some studies have reported mixed agonist/antagonist properties, particularly in in vivo models[4][5][6]. This dual activity can be a significant source of inconsistent results. The observed effect may depend on the specific cell line, the presence of endogenous estrogens, and the expression levels of co-regulatory proteins[5].

Q3: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are crucial for maintaining the stability and activity of this compound.

  • Powder: Store the solid form at 4°C, sealed from moisture[4]. For long-term storage, -20°C for up to 3 years is recommended[1].

  • Stock Solutions: Prepare stock solutions in high-purity, anhydrous DMSO[1][2]. It is highly recommended to use freshly opened DMSO as the compound's solubility can be significantly impacted by moisture-absorbing DMSO[1]. Store stock solutions in aliquots at -80°C for up to one year or -20°C for up to one month to avoid repeated freeze-thaw cycles[1][2]. It is best to prepare and use solutions on the same day if possible[2]. Before use, equilibrate the solution to room temperature and ensure no precipitation is visible[2].

Q4: What is the recommended solvent for preparing stock solutions?

The most common and recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO)[1][2]. It is soluble in DMSO up to 100 mM. Ensure you are using a high grade of DMSO to avoid impurities that could affect your experiments.

Q5: At what concentration should I use this compound in my cell culture experiments?

The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. Based on published data, a range of concentrations has been shown to be effective. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.

Cell LineEffective Concentration RangeObserved EffectReference
RL95-2 (endometrial cancer)10 µM - 100 µMAntiproliferative activity, decreased cell viability (IC50 ~20.01 µM)[4][7]
oLE (endometrial cancer)Not specifiedInduces apoptosis[4]
HEC-1 (endometrial cancer)80 nM (IC50)ERα antagonist activity[3]
MCF-7 (breast cancer)10 µMEnhanced apoptosis when combined with silibinin[8]

Troubleshooting Guide

Issue 1: High variability between replicate experiments.

Potential Cause Troubleshooting Step
Inconsistent Solubilization This compound solubility is sensitive to moisture in DMSO. Always use fresh, high-purity, anhydrous DMSO. Warm the solution gently and use sonication if necessary to ensure complete dissolution. Visually inspect for any precipitate before adding to your culture medium.
Stock Solution Degradation Avoid repeated freeze-thaw cycles by preparing small, single-use aliquots of your stock solution. Store aliquots at -80°C for long-term stability.
Cell Culture Conditions Ensure consistency in cell density at the time of treatment, passage number, and serum concentration in the culture medium. Phenolic compounds in some media can have estrogenic effects and interfere with the experiment. Consider using phenol (B47542) red-free media.
Pipetting Errors Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent delivery of the compound to your experimental wells.

Issue 2: Weaker than expected antagonist activity.

Potential Cause Troubleshooting Step
Suboptimal Concentration Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and experimental conditions.
Presence of Endogenous Estrogens The presence of estrogens or estrogen-like compounds in the serum of your culture medium can compete with this compound for binding to ERα. Consider using charcoal-stripped serum to reduce the levels of endogenous steroids.
Cell Line Specificity The expression levels of ERα and co-regulatory proteins can vary significantly between cell lines, influencing the antagonist potency of this compound. Confirm the ERα expression status of your cell line.
Partial Agonist Effect As mentioned in the FAQs, this compound can exhibit partial agonist activity. This may mask its antagonist effects under certain conditions. Carefully evaluate your experimental readouts for any signs of agonism.

Issue 3: Off-target effects or cellular toxicity.

Potential Cause Troubleshooting Step
High Concentration High concentrations of this compound may lead to off-target effects or general cytotoxicity. Determine the cytotoxic threshold for your cell line using a cell viability assay (e.g., MTT or SRB assay).
Solvent Toxicity Ensure that the final concentration of DMSO in your culture medium is not exceeding a non-toxic level (typically <0.5%). Run a vehicle control (DMSO alone) to assess any solvent-induced toxicity.
Compound Purity Use this compound from a reputable supplier with a high purity level (≥98%) to avoid confounding effects from impurities.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, conical microcentrifuge tubes

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • To aid dissolution, gently warm the tube and vortex or sonicate until the powder is completely dissolved. Visually inspect the solution to ensure there is no particulate matter.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: In Vitro Cell Proliferation Assay (Example using RL95-2 cells)

  • Materials:

    • RL95-2 cells

    • Complete growth medium (e.g., DMEM/F-12 supplemented with 10% fetal bovine serum)

    • Phenol red-free medium with charcoal-stripped serum (for experiments sensitive to estrogens)

    • This compound stock solution (e.g., 10 mM in DMSO)

    • 96-well cell culture plates

    • Cell viability reagent (e.g., MTT, SRB)

  • Procedure:

    • Seed RL95-2 cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used for the drug dilutions).

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

    • After the incubation period, assess cell viability using a standard proliferation assay according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

ER_Alpha_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ERa_inactive Inactive ERα Estrogen->ERa_inactive Binds MPP This compound MPP->ERa_inactive Blocks ERa_active Active ERα Dimer ERa_inactive->ERa_active Dimerization & Activation ERK ERK ERa_active->ERK Activates ERE Estrogen Response Element (ERE) ERa_active->ERE Binds pERK p-ERK ERK->pERK Phosphorylation Gene_Transcription Gene Transcription pERK->Gene_Transcription Regulates ERE->Gene_Transcription Initiates

Caption: ERα signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis Prep_Stock Prepare MPP Stock Solution (in DMSO) Treatment Treat Cells with MPP or Vehicle Prep_Stock->Treatment Prep_Cells Seed Cells in Multi-well Plate Prep_Cells->Treatment Incubate Incubate for Desired Time Period Treatment->Incubate Assay Perform Cellular Assay (e.g., Viability, Western Blot, qPCR) Incubate->Assay Data_Analysis Data Collection & Analysis Assay->Data_Analysis

Caption: General experimental workflow for in vitro studies with this compound.

References

mixed agonist antagonist effects of MPP dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MPP dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the experimental use of this selective estrogen receptor alpha (ERα) modulator.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of MPP dihydrochloride?

This compound is a potent and selective antagonist of Estrogen Receptor Alpha (ERα). It exhibits a high binding affinity for ERα with over 200-fold selectivity compared to Estrogen Receptor Beta (ERβ).[1][2] Its antagonist activity is achieved by inhibiting the binding of 17β-estradiol to ERα, which induces conformational changes in the receptor's binding site.[3]

Q2: Is this compound a pure antagonist?

While primarily classified as an ERα antagonist in vitro, emerging in vivo evidence suggests that this compound can exhibit mixed agonist/antagonist properties, functioning as a Selective Estrogen Receptor Modulator (SERM).[4] For instance, in some in vivo models, this compound alone has been shown to increase uterine weight, an effect typically associated with estrogenic agonists.[4] This dual activity is tissue-specific and dependent on the experimental context.

Q3: What are the binding affinities of this compound for ERα and ERβ?

Quantitative analysis has determined the following inhibition constants (Ki):

ReceptorKi (nM)
ERα2.7
ERβ1800

Data sourced from multiple studies.[1][2]

Q4: What is the solubility and stability of this compound?

This compound is soluble in DMSO up to 100 mM.[2] For long-term storage, it is recommended to store the solid powder at 4°C, desiccated.[1] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1][5] It is advisable to prepare and use solutions on the same day if possible and to avoid repeated freeze-thaw cycles.[1][3] When preparing aqueous solutions from a DMSO stock, be aware that moisture-absorbing DMSO can reduce solubility.[3]

Troubleshooting Guide

Issue 1: Unexpected Agonist Effects Observed in an Experiment Designed for Antagonism.

  • Possible Cause: As a SERM, the pharmacological effect of this compound can be tissue-specific and dependent on the cellular context, including the presence of co-activators and co-repressors.[6] In the absence of an agonist like estradiol, this compound can exhibit partial agonist activity in certain systems, such as the uterus.[4]

  • Troubleshooting Steps:

    • Review the Literature: Check if agonist effects have been reported in a similar experimental model.

    • Control for Endogenous Estrogens: If working in vivo, consider using ovariectomized animals to eliminate the influence of endogenous estrogens.[4]

    • Dose-Response Curve: Perform a dose-response experiment. The agonist versus antagonist effects of SERMs can be dose-dependent.

    • Co-treatment with a Pure Antagonist: As a control, use a well-characterized pure ER antagonist to confirm that the observed effect is ER-mediated.

Issue 2: Variability or Poor Reproducibility of Results.

  • Possible Cause 1: Compound Precipitation. this compound has limited solubility in aqueous solutions. If not properly dissolved or if the final DMSO concentration is too low, the compound may precipitate, leading to inconsistent effective concentrations.

    • Troubleshooting Steps:

      • Ensure the stock solution in DMSO is clear before further dilution.[1]

      • When preparing working solutions, add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing and minimize precipitation.

      • For in vivo studies, consider using a formulation with excipients like PEG300, Tween 80, or corn oil to improve solubility and stability.[3]

  • Possible Cause 2: Degradation of the Compound. Improper storage of stock solutions can lead to degradation.

    • Troubleshooting Steps:

      • Aliquot stock solutions to avoid multiple freeze-thaw cycles.[3]

      • Store stock solutions at -20°C or -80°C as recommended.[1][5]

      • Protect solutions from light.

Issue 3: No Effect Observed at Expected Concentrations.

  • Possible Cause 1: Incorrect Cell Line or Model. The expression level of ERα can vary significantly between cell lines.

    • Troubleshooting Steps:

      • Confirm ERα expression in your cell line using Western blot or qPCR.

      • Select a cell line known to have robust ERα expression and signaling, such as MCF-7 or RL95-2 cells.[5][7]

  • Possible Cause 2: Insufficient Incubation Time. The effects of this compound on downstream signaling or gene expression may require a specific duration of treatment.

    • Troubleshooting Steps:

      • Perform a time-course experiment to determine the optimal incubation time for your specific endpoint.

  • Possible Cause 3: Off-Target Effects at High Concentrations. While highly selective, very high concentrations of any compound can lead to off-target effects that may mask the intended activity.

    • Troubleshooting Steps:

      • Consult the literature for effective concentration ranges in similar assays. For example, antiproliferative activity has been observed at 10 µM in RL95-2 cells.[5]

      • Perform a thorough dose-response analysis to identify the optimal concentration range.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
Binding Affinity (Ki)
ERα2.7 nM[1][2]
ERβ1800 nM[1][2]
Functional Activity (IC50)
Cell Viability20.01 µMRL95-2 cells[5]
ERα Transcriptional Activation80 nM

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT/XTT Assay)

This protocol is adapted for determining the effect of this compound on the viability of ERα-positive cancer cell lines (e.g., RL95-2).

Materials:

  • ERα-positive cells (e.g., RL95-2)

  • Complete cell culture medium

  • This compound

  • DMSO (sterile)

  • 96-well plates

  • MTT or XTT reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, and 100 µM).[5] Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time and experimental design.[5]

  • Viability Assessment (MTT):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

    • Mix gently on an orbital shaker to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for ERα Phosphorylation

This protocol describes the detection of changes in ERα phosphorylation (e.g., at Ser118 or Ser167) in response to this compound treatment.

Materials:

  • ERα-positive cells (e.g., RL95-2)

  • Serum-free and phenol (B47542) red-free medium

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-ERα (specific for the phosphorylation site of interest), anti-total ERα, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Starve the cells in serum-free and phenol red-free medium for 24 hours to reduce basal ERα phosphorylation. Treat the cells with this compound (e.g., 20 µM) for a specified time (e.g., 24 hours).[5]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-ERα) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading and total ERα levels, the membrane can be stripped and re-probed with antibodies against total ERα and a loading control like GAPDH or β-actin.

  • Data Analysis: Densitometrically quantify the band intensities. Express the level of phosphorylated ERα as a ratio to total ERα and/or the loading control.[5]

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MPP_dihydrochloride This compound ERa_inactive ERα (inactive) MPP_dihydrochloride->ERa_inactive Binds Estradiol Estradiol Estradiol->ERa_inactive Binds ERa_active_agonist ERα (Agonist Conformation) ERa_inactive->ERa_active_agonist Estradiol binding ERa_inactive->ERa_active_agonist MPP binding (Partial Agonist state) ERa_active_antagonist ERα (Antagonist Conformation) ERa_inactive->ERa_active_antagonist MPP binding (Antagonist state) ERE Estrogen Response Element (ERE) ERa_active_agonist->ERE Binds to ERa_active_antagonist->ERE Binds to Coactivators Co-activators Coactivators->ERa_active_agonist Recruited by Corepressors Co-repressors Corepressors->ERa_active_antagonist Recruited by Gene_Activation Gene Activation ERE->Gene_Activation Leads to Gene_Repression Gene Repression ERE->Gene_Repression Leads to

Caption: Mixed agonist/antagonist action of this compound on ERα signaling.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Culture ERα-positive cells (e.g., MCF-7, RL95-2) Treatment Treat with this compound (Dose-response and time-course) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, XTT) Treatment->Viability_Assay Western_Blot Western Blot for p-ERα, total ERα, Akt Treatment->Western_Blot IC50 Determine IC50 Viability_Assay->IC50 Phosphorylation Assess Protein Phosphorylation Western_Blot->Phosphorylation Animal_Model Ovariectomized rodent model Dosing Administer this compound (e.g., 20-200 µg/kg) Animal_Model->Dosing Uterine_Weight Uterotrophic Assay: Measure uterine weight Dosing->Uterine_Weight Agonist_Effect Evaluate Agonist/ Antagonist Effect Uterine_Weight->Agonist_Effect

Caption: Workflow for characterizing this compound effects.

Troubleshooting_Logic Start Unexpected Result Check_Agonism Is it an unexpected agonist effect? Start->Check_Agonism Check_No_Effect Is there no effect? Start->Check_No_Effect Check_Variability Are results variable? Start->Check_Variability SERM_Nature Consider SERM properties: Tissue-specific effects, agonist activity in absence of E2 Check_Agonism->SERM_Nature Yes Confirm_ERa Confirm ERα expression in the model system Check_No_Effect->Confirm_ERa Yes Check_Solubility Verify compound solubility and solution stability Check_Variability->Check_Solubility Yes Optimize_Dose Optimize dose and incubation time Confirm_ERa->Optimize_Dose

Caption: Troubleshooting logic for this compound experiments.

References

stability of MPP dihydrochloride stock solutions at -20°C

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: MPP Dihydrochloride (B599025)

This guide provides researchers with essential information, troubleshooting advice, and protocols regarding the stability of MPP dihydrochloride stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent. Some suppliers report solubility of up to 50 mg/mL (92.16 mM) in fresh, high-quality DMSO. Water is generally not recommended for primary stock solutions due to lower solubility.

Q2: How should I store my this compound stock solution, and for how long is it stable?

Storage recommendations vary slightly among suppliers, highlighting the importance of consulting the specific product datasheet. For maximum stability, it is best practice to prepare fresh solutions before use. If storage is necessary, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Below is a summary of storage recommendations from various suppliers for MPP+ solutions.

Supplier RecommendationStorage TemperatureDurationSolvent
MedChemExpress-20°C1 monthDMSO
-80°C6 monthsDMSO
Selleck Chemicals-20°C1 monthDMSO
-80°C1 yearDMSO
APExBIO-20°CSeveral monthsDMSO
Sigma-AldrichFreshly PreparedN/AN/A

Note: One publication cited by Sigma-Aldrich observed no degradation of an MPP+ solution stored at 37°C for 28 days, but the general recommendation remains to prepare solutions fresh or store frozen for limited periods.

Q3: What are the primary factors that can cause this compound to degrade in solution?

Like many amine hydrochloride compounds, the stability of this compound in solution can be influenced by several factors[1][2]:

  • pH: Solutions with an inappropriate pH can lead to degradation.

  • Light: The MPP+ molecule is known to be photosensitive. Exposure to UV or ambient light can cause photodegradation.

  • Oxygen: Exposure to atmospheric oxygen can promote oxidative degradation. Storing solutions under an inert atmosphere (e.g., argon or nitrogen) can mitigate this.

  • Temperature: High temperatures accelerate the rate of chemical degradation. While freezing is recommended for storage, repeated freeze-thaw cycles should be avoided.

Q4: I see precipitation in my stock solution after thawing. What should I do?

Precipitation upon thawing can be due to several reasons:

  • Low Solubility: The concentration may be too high for the solvent to maintain solubility at a lower temperature.

  • Degradation: Degradation products may be less soluble than the parent compound.

  • Moisture Absorption: If using DMSO, it can absorb atmospheric moisture over time, which can reduce the solubility of the compound.

Recommended Actions:

  • Gently warm the solution to 37°C and vortex or sonicate briefly to try and redissolve the compound.

  • If the precipitate does not dissolve, it may indicate degradation or contamination. It is recommended to discard the solution and prepare a fresh stock.

  • To confirm the integrity of your solution, you can perform a purity analysis using a stability-indicating method like HPLC (see Experimental Protocols section).

Troubleshooting Guide

This workflow provides a logical approach to addressing issues with this compound solutions.

G start Inconsistent Experimental Results or Suspected Solution Instability check_visual Visually Inspect Solution (Color Change, Precipitation) start->check_visual warm_vortex Warm to 37°C and Vortex/Sonicate check_visual->warm_vortex Precipitation Observed check_storage Review Storage Protocol: - Aliquoted? - Freeze-Thaw Cycles? - Protected from Light? - Storage Duration? check_visual->check_storage No Precipitation, but results are poor check_dissolved Precipitate Dissolves? warm_vortex->check_dissolved use_solution Proceed with Experiment check_dissolved->use_solution Yes discard Discard Solution Prepare Fresh Stock check_dissolved->discard No perform_hplc Perform Purity Analysis (e.g., HPLC-UV/MS) check_storage->perform_hplc check_purity Purity >95%? perform_hplc->check_purity check_purity->use_solution Yes check_purity->discard No G cluster_extracellular Extracellular Space cluster_neuron Dopaminergic Neuron cluster_mitochondrion Mitochondrion MPP_ext MPP+ DAT Dopamine Transporter (DAT) MPP_ext->DAT Uptake MPP_int MPP+ DAT->MPP_int MPP_mito MPP+ Accumulation MPP_int->MPP_mito Concentration in Mitochondria ComplexI Complex I (NADH Dehydrogenase) MPP_mito->ComplexI Inhibits ATP_depletion ATP Depletion ComplexI->ATP_depletion Leads to ROS Increased ROS (Oxidative Stress) ComplexI->ROS Leads to CellDeath Neuronal Cell Death ATP_depletion->CellDeath ROS->CellDeath

References

Technical Support Center: Addressing Cellular Toxicity of High MPP+ Dihydrochloride Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-methyl-4-phenylpyridinium (MPP+) dihydrochloride (B599025). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, particularly when dealing with high concentrations of this neurotoxin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of MPP+ induced cellular toxicity?

A1: MPP+ is a potent neurotoxin that primarily targets dopaminergic neurons. Its toxicity stems from its ability to be taken up by the dopamine (B1211576) transporter (DAT) and accumulate in mitochondria.[1][2] Once inside the mitochondria, MPP+ inhibits Complex I of the electron transport chain.[1][2][3] This inhibition leads to a cascade of detrimental effects, including:

  • ATP Depletion: The disruption of the electron transport chain severely reduces cellular ATP production.

  • Oxidative Stress: The blockage of Complex I results in the generation of reactive oxygen species (ROS), leading to significant oxidative stress.

  • Apoptosis: The combination of energy depletion and oxidative damage triggers programmed cell death, or apoptosis, characterized by DNA fragmentation and caspase-3 activation.

Q2: Why am I seeing inconsistent levels of toxicity at the same MPP+ concentration?

A2: Inconsistent toxicity can arise from several factors:

  • Cell Line Variability: Different cell lines, and even different passages of the same cell line, can exhibit varying sensitivity to MPP+. For instance, SH-SY5Y neuroblastoma cells are a common model, but their differentiation state can influence their susceptibility.

  • Cell Density: The density of your cell culture at the time of treatment can impact the effective concentration of MPP+ per cell. Higher density cultures may show reduced toxicity.

  • Culture Medium Composition: Components in the culture medium can interact with MPP+ or influence cellular metabolism, potentially altering its toxic effects.

  • Exposure Time: The duration of MPP+ exposure is critical. Toxicity is both time and concentration-dependent. Ensure you are using a consistent exposure time across experiments.

Q3: My cells are dying too quickly, even at low MPP+ concentrations. What can I do?

A3: If you are observing excessive cell death, consider the following troubleshooting steps:

  • Verify MPP+ Concentration: Double-check your calculations and the stock solution concentration. Serial dilutions can introduce errors.

  • Reduce Exposure Time: Shorter incubation times will result in lower toxicity. You can perform a time-course experiment to determine the optimal exposure duration for your desired level of cell death.

  • Use a Different Cell Line: If your current cell line is too sensitive, consider using a more resistant one or a non-dopaminergic cell line as a negative control.

  • Pre-treatment with Neuroprotective Agents: For mechanistic studies, you can pre-treat cells with antioxidants or other protective compounds to mitigate MPP+ toxicity.

Q4: I am not observing any significant toxicity, even at high MPP+ concentrations. What could be the issue?

A4: A lack of toxicity can be equally perplexing. Here are some potential reasons:

  • MPP+ Degradation: Ensure your MPP+ dihydrochloride is properly stored (as per the manufacturer's instructions) to prevent degradation. Prepare fresh solutions for each experiment.

  • Low Dopamine Transporter (DAT) Expression: MPP+ uptake is largely dependent on DAT. If your cell line has low or no DAT expression, it will be resistant to MPP+ toxicity. Consider using a cell line known to express high levels of DAT, such as differentiated SH-SY5Y cells.

  • Cell Culture Conditions: As mentioned earlier, high cell density or specific media components could be interfering with MPP+ toxicity.

  • Assay Sensitivity: The viability assay you are using might not be sensitive enough to detect subtle changes. Consider using multiple assays to assess different aspects of cell health (e.g., ATP levels, ROS production, and apoptosis).

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assays
  • Problem: You are observing large error bars and inconsistent results between replicate wells or experiments when assessing cell viability after MPP+ treatment.

  • Possible Causes & Solutions:

    • Uneven Cell Seeding: Ensure a single-cell suspension and proper mixing before seeding to achieve a uniform cell density across all wells.

    • Edge Effects in Multi-well Plates: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. Avoid using the outermost wells or fill them with sterile PBS to minimize this effect.

    • Inconsistent Incubation Times: Use a multichannel pipette or a plate reader with an injector to add MPP+ and assay reagents to all wells as simultaneously as possible.

    • Pipetting Errors: Calibrate your pipettes regularly and use reverse pipetting for viscous solutions to ensure accuracy.

Issue 2: Difficulty in Interpreting Mitochondrial Function Assays
  • Problem: Assays for mitochondrial membrane potential (e.g., TMRE or JC-1) or oxygen consumption are yielding confusing or unexpected results.

  • Possible Causes & Solutions:

    • Assay Timing: Mitochondrial dysfunction is an early event in MPP+ toxicity. Measure mitochondrial parameters at earlier time points post-treatment before widespread apoptosis occurs.

    • Probe Concentration and Incubation: Optimize the concentration and incubation time of fluorescent probes to ensure adequate signal without causing toxicity themselves.

    • Control Experiments: Include appropriate controls, such as a vehicle control (cells without MPP+) and a positive control for mitochondrial dysfunction (e.g., a known uncoupler like FCCP).

    • Compensatory Mechanisms: Cells may initially exhibit compensatory mechanisms, such as an increase in Complex II activity, in response to Complex I inhibition by MPP+. High-resolution respirometry can help dissect these complex effects.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on MPP+ toxicity.

Table 1: MPP+ Concentrations and Observed Effects in SH-SY5Y Cells

MPP+ ConcentrationExposure TimeObserved EffectReference
5 µM4 daysIncreased α-synuclein protein concentration
10 µM - 5 mM24 - 72 hTime-dependent DNA fragmentation
500 µM48 hRobust DNA fragmentation and caspase-3 activation
1 mM3 daysIncreased α-synuclein protein concentration
1 - 3 mM24 hCell viability reduction from 89% to 64%
5 mM12 hIncreased α-synuclein protein concentration

Table 2: IC50 Values of MPP+ in Different Cell Lines

Cell LineIC50 ValueExposure TimeAssayReference
MN9D~125 µM16 hMTT Assay
PC12500 µM (to induce cell death)24 hNot specified
HEK293-JI-OCT3pEC50 = 3.7 ± 0.11 h (peak response)Impedance-based

Note: IC50 values can vary significantly depending on the cell line, experimental conditions, and the assay used.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is adapted from studies assessing MPP+-induced cell death.

Materials:

  • Cells seeded in a 96-well plate

  • MPP+ dihydrochloride stock solution

  • Culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 20% SDS, 50% DMF in water)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of MPP+ in culture medium to achieve the desired final concentrations.

  • Remove the old medium from the cells and add 100 µL of the MPP+-containing medium to the respective wells. Include vehicle control wells with medium only.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Incubate the plate overnight at 37°C to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is a general method for detecting intracellular ROS, a key event in MPP+ toxicity.

Materials:

  • Cells cultured in a multi-well plate or on coverslips

  • MPP+ dihydrochloride

  • DCFDA (2',7'-dichlorodihydrofluorescein diacetate) probe

  • HBSS (Hank's Balanced Salt Solution) or other suitable buffer

  • Fluorescence microscope or plate reader

Procedure:

  • Treat cells with the desired concentrations of MPP+ for the appropriate duration.

  • Wash the cells twice with pre-warmed HBSS.

  • Load the cells with DCFDA (typically 5-10 µM in HBSS) and incubate for 30 minutes at 37°C, protected from light.

  • Wash the cells again with HBSS to remove excess probe.

  • Immediately measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation/emission wavelengths of ~485/535 nm.

  • Quantify the fluorescence intensity relative to the vehicle-treated control cells.

Visualizations

MPP_Toxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., SH-SY5Y) treatment Treat Cells with Varying MPP+ Concentrations and Durations cell_culture->treatment mpp_prep Prepare MPP+ Stock Solution mpp_prep->treatment viability Cell Viability (MTT, LDH) treatment->viability ros ROS Production (DCFDA) treatment->ros mito Mitochondrial Function (TMRE, Respirometry) treatment->mito apoptosis Apoptosis (Caspase-3, TUNEL) treatment->apoptosis analysis Quantify Results (IC50, Fold Change) viability->analysis ros->analysis mito->analysis apoptosis->analysis

Caption: Experimental workflow for assessing MPP+ cellular toxicity.

MPP_Signaling_Pathway cluster_mpp MPP+ Action cluster_stress Cellular Stress cluster_signaling Signaling Cascades cluster_outcome Cellular Outcome mpp MPP+ dat Dopamine Transporter (DAT) mpp->dat Uptake mito Mitochondria dat->mito Accumulation complex1 Complex I Inhibition mito->complex1 ros ROS Production (Oxidative Stress) complex1->ros atp ATP Depletion complex1->atp pi3k_akt PI3K/Akt Pathway (Inhibition) ros->pi3k_akt erk ERK Pathway (Dysregulation) ros->erk p53 p53 Activation ros->p53 atp->pi3k_akt atp->erk gsk3b GSK3β (Activation) pi3k_akt->gsk3b apoptosis Apoptosis (Caspase-3 Activation, DNA Fragmentation) gsk3b->apoptosis erk->apoptosis p53->apoptosis cell_death Neuronal Cell Death apoptosis->cell_death

Caption: Key signaling pathways involved in MPP+ induced neurotoxicity.

References

avoiding precipitation of MPP dihydrochloride in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in avoiding the precipitation of MPP dihydrochloride (B599025) in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is MPP dihydrochloride and what is its primary mechanism of action?

This compound (Methyl-piperidino-pyrazole dihydrochloride) is a highly selective antagonist of Estrogen Receptor Alpha (ERα).[1] It exhibits a binding affinity for ERα that is over 200 times greater than for Estrogen Receptor Beta (ERβ). Its antagonistic action on ERα blocks the downstream signaling pathways typically initiated by estrogen, such as the ERK/MAPK and PI3K/Akt pathways.

Q2: What are the general solubility properties of this compound?

This compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO) but is generally considered insoluble or poorly soluble in water and ethanol.[1] It is crucial to use fresh, high-quality DMSO for preparing stock solutions, as moisture-absorbing DMSO can reduce solubility.[1]

Q3: There appears to be conflicting information regarding the water solubility of this compound. Could you clarify?

There is a discrepancy in the reported aqueous solubility of this compound, which may be attributed to the hydration state of the compound (anhydrous vs. hydrate). Some suppliers report the anhydrous form as insoluble in water, while the hydrate (B1144303) form is reported to have some solubility (e.g., ≥13 mg/mL).[2][3] It is advisable to consult the certificate of analysis for the specific batch you are using and to empirically test the solubility at your desired concentration in your experimental buffer.

Troubleshooting Guide: Preventing Precipitation in Media

Precipitation of this compound upon dilution of a DMSO stock into aqueous cell culture media is a common challenge. The following guidelines are designed to help you avoid this issue.

Best Practices for Solution Preparation
  • Use High-Quality DMSO: Always use fresh, anhydrous, research-grade DMSO to prepare your stock solution.[1]

  • Prepare a Concentrated Stock: Dissolve this compound in DMSO to make a concentrated stock solution, for example, 10 mM to 100 mM.

  • Proper Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[4]

Recommended Dilution Protocol for Cell Culture Media

To prevent precipitation when diluting your DMSO stock into an aqueous medium like DMEM, follow these steps:

  • Pre-warm the Media: Warm your cell culture medium to 37°C before adding the this compound stock solution.

  • Serial Dilution (if necessary): For very high final concentrations, consider a serial dilution approach. First, dilute the DMSO stock in a small volume of pre-warmed media, and then add this intermediate dilution to the final volume of media.

  • Rapid Mixing: Add the this compound stock solution drop-wise to the pre-warmed media while gently vortexing or swirling the tube. This rapid dispersion can help prevent localized high concentrations that lead to precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, ideally less than 0.5%, to minimize solvent-induced toxicity and precipitation.

  • Visual Inspection: After preparation, visually inspect the medium for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should not be used.

Experimental Protocols

Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Materials:

    • This compound (Molecular Weight: 542.50 g/mol for the anhydrous form; always check the certificate of analysis for the batch-specific molecular weight).

    • Anhydrous, research-grade DMSO.

    • Sterile microcentrifuge tubes.

  • Procedure:

    • Weigh out the required amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.425 mg.

    • Add the appropriate volume of DMSO to the this compound.

    • Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Aliquot the stock solution into sterile, single-use tubes.

    • Store the aliquots at -20°C or -80°C.

Treatment of MCF-7 Cells with 10 µM this compound
  • Materials:

    • MCF-7 cells cultured in DMEM supplemented with 10% fetal bovine serum (FBS).

    • 10 mM this compound stock solution in DMSO.

    • Pre-warmed complete DMEM.

  • Procedure:

    • Plate MCF-7 cells at the desired density and allow them to adhere overnight.

    • The next day, prepare the final 10 µM this compound working solution. For every 1 mL of media, you will add 1 µL of the 10 mM stock solution (a 1:1000 dilution).

    • Add the 1 µL of the 10 mM stock solution directly to the pre-warmed complete media for each well or dish while gently swirling.

    • Remove the old media from the cells and replace it with the media containing this compound.

    • Incubate the cells for the desired experimental duration.

Quantitative Data Summary

PropertyValueSource(s)
Molecular Weight 542.50 g/mol (anhydrous)[1][2]
Solubility in DMSO Up to 100 mM (54.25 mg/mL)[5]
Solubility in Water Insoluble (anhydrous) / ≥13 mg/mL (hydrate)[1][2][3]
Solubility in Ethanol Insoluble[1]
Typical Stock Conc. 10 mM - 100 mM in DMSO
Typical Working Conc. 1 µM - 100 µM in vitro[4][6]

Visualizations

MPP_Signaling_Pathway Estrogen Estrogen ERa Estrogen Receptor α (ERα) Estrogen->ERa PI3K PI3K ERa->PI3K ERK ERK/MAPK ERa->ERK MPP This compound MPP->ERa Inhibition Akt Akt PI3K->Akt Cell_Response Cellular Response (Proliferation, Survival) Akt->Cell_Response ERK->Cell_Response

Caption: this compound inhibits estrogen-mediated signaling by blocking the ERα pathway.

experimental_workflow start Start prep_stock Prepare 10 mM Stock in Anhydrous DMSO start->prep_stock store_stock Aliquot and Store at -20°C / -80°C prep_stock->store_stock warm_media Pre-warm Cell Culture Media (37°C) store_stock->warm_media dilute Dilute Stock into Media with Vortexing warm_media->dilute check_precip Visually Inspect for Precipitation dilute->check_precip treat_cells Treat Cells with Final Solution check_precip->treat_cells  Clear discard Discard and Troubleshoot check_precip->discard Cloudy end End treat_cells->end

Caption: Recommended workflow for preparing this compound solutions for cell culture.

References

Technical Support Center: MPP Dihydrochloride & Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MPP dihydrochloride (B599025) in cell culture experiments. A key focus is addressing the potential impact of serum on the compound's activity.

Frequently Asked Questions (FAQs)

Q1: What is MPP dihydrochloride and what is its primary mechanism of action?

This compound is a potent and highly selective antagonist of Estrogen Receptor Alpha (ERα).[1][2] It exhibits a binding affinity for ERα that is over 200 times greater than for Estrogen Receptor Beta (ERβ).[1] Its primary mechanism involves binding to ERα, inducing conformational changes that block the binding of estrogens like 17β-estradiol, thereby inhibiting downstream signaling pathways. In various cancer cell lines, this inhibition of ERα signaling can lead to decreased cell proliferation and the induction of apoptosis.

Q2: I am not observing the expected antagonist effect of this compound on my cells. What are the possible reasons?

Several factors could contribute to a lack of expected activity. A common issue in cell culture experiments is the influence of serum components on the test compound. Other factors include suboptimal compound concentration, degradation of the compound, or specific characteristics of the cell line being used. It is also important to ensure the proper dissolution and storage of the compound.

Q3: How can serum in the culture medium affect the activity of this compound?

Serum contains a complex mixture of proteins, with albumin being the most abundant. Small molecules like this compound can bind to these proteins, particularly albumin. This protein binding can sequester the compound, reducing its free concentration in the medium and thus limiting its availability to the cells. Consequently, the effective concentration of this compound that reaches the ERα receptors within the cells may be significantly lower than the nominal concentration added to the medium. This can lead to a reduced or absent biological effect.

Q4: Should I conduct my this compound experiments in serum-free or serum-containing medium?

The choice between serum-free and serum-containing medium depends on the specific research question and the cell line's requirements.

  • Serum-containing medium: This is often necessary for maintaining the health and viability of many cell lines. However, as mentioned, it can interfere with the activity of this compound.

  • Serum-free medium: Using a serum-free medium eliminates the variable of serum protein binding, allowing for a more direct assessment of this compound's effect on the cells. However, cells may behave differently or be less viable without serum.

A common strategy is to initially test the compound's activity in a serum-free or low-serum condition to establish a baseline effect. If the experimental design requires the presence of serum, it is crucial to determine its impact on the compound's potency.

Troubleshooting Guide

Issue: Reduced or No Activity of this compound in Serum-Containing Medium

If you observe a diminished effect of this compound when using serum-containing medium compared to serum-free or low-serum conditions, consider the following troubleshooting steps:

1. Assess Serum Protein Binding:

  • Hypothesis: Serum proteins are binding to this compound, reducing its bioavailable concentration.

  • Suggested Action: Perform a dose-response experiment comparing the activity of this compound in serum-free medium versus your standard serum-containing medium. You would expect to see a rightward shift in the dose-response curve in the presence of serum, indicating a higher concentration is needed to achieve the same effect.

2. Optimize Compound Concentration:

  • Hypothesis: The concentration of this compound is insufficient to overcome the effects of serum protein binding.

  • Suggested Action: Increase the concentration of this compound in your serum-containing medium based on the results of your comparative dose-response experiment.

3. Consider Serum Starvation Period:

  • Hypothesis: A shorter exposure to serum before or during treatment might mitigate the binding effect.

  • Suggested Action: Culture your cells in their regular serum-containing growth medium. Prior to treatment with this compound, switch to a serum-free or low-serum medium for a period of 4-24 hours. Then, add this compound in the low-serum or serum-free medium.

4. Evaluate Compound Stability:

  • Hypothesis: Components in the serum or the culture medium itself may be degrading this compound.

  • Suggested Action: The stability of a compound in culture media can be assessed over time using analytical methods like HPLC or LC-MS/MS to measure the concentration of the intact compound.

Data Presentation: Expected Impact of Serum on this compound IC₅₀

The following table summarizes hypothetical data from a cell viability assay comparing the half-maximal inhibitory concentration (IC₅₀) of this compound in different serum concentrations.

Serum ConcentrationHypothetical IC₅₀ of this compoundFold Change in IC₅₀ (vs. Serum-Free)
0% (Serum-Free)10 µM1.0
2.5% FBS25 µM2.5
10% FBS75 µM7.5

This data illustrates that as the serum concentration increases, a higher concentration of this compound is required to achieve the same level of biological activity, indicating interference from serum components.

Experimental Protocols

Protocol: Assessing the Impact of Serum on this compound Activity

This protocol outlines a cell viability assay to quantify the effect of fetal bovine serum (FBS) on the potency of this compound.

1. Cell Seeding:

  • Culture your chosen estrogen-receptor positive cell line (e.g., MCF-7) in your standard growth medium.

  • Trypsinize and count the cells.

  • Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

2. Preparation of this compound Serial Dilutions:

  • Prepare a concentrated stock solution of this compound in DMSO.

  • Create serial dilutions of the stock solution in three different media:

    • Serum-free medium

    • Medium with 2.5% FBS

    • Medium with 10% FBS

3. Cell Treatment:

  • After overnight incubation, carefully remove the growth medium from the cell plates.

  • Add the prepared this compound dilutions (in the three different media) to the respective wells. Include vehicle control (DMSO) wells for each medium type.

  • Incubate the plates for your desired experimental duration (e.g., 48-72 hours).

4. Cell Viability Assay:

  • After the incubation period, assess cell viability using a standard method such as an MTS or MTT assay.

  • Measure the absorbance according to the assay manufacturer's instructions.

5. Data Analysis:

  • Convert absorbance values to percentage of viable cells relative to the vehicle control for each medium condition.

  • Plot the percentage of cell viability against the log of this compound concentration for each serum condition.

  • Use a non-linear regression model to determine the IC₅₀ value for each curve.

  • Compare the IC₅₀ values to quantify the impact of serum.

Visualizations

Signaling Pathway of this compound

MPP_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Estrogen Estrogen ERa_inactive Inactive ERα Estrogen->ERa_inactive Binds & Activates MPP This compound MPP->ERa_inactive Binds & Blocks ERa_active Active ERα Gene_Transcription Estrogen-Responsive Gene Transcription ERa_active->Gene_Transcription Promotes Proliferation Cell Proliferation & Survival Gene_Transcription->Proliferation Leads to

Caption: Mechanism of this compound as an ERα antagonist.

Experimental Workflow for Serum Impact Assessment

Serum_Impact_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed cells in 96-well plates C Treat cells with MPP dilutions A->C B Prepare MPP dilutions in 0%, 2.5%, and 10% serum media B->C D Incubate for 48-72 hours C->D E Perform cell viability assay (MTS/MTT) D->E F Measure absorbance E->F G Calculate % viability vs. control F->G H Plot dose-response curves G->H I Determine IC50 for each serum condition H->I

Caption: Workflow for assessing serum's impact on MPP activity.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Start: No/Reduced MPP Activity Q1 Is serum present in the medium? Start->Q1 A1_Yes Hypothesis: Serum protein binding Q1->A1_Yes Yes A1_No Consider other factors: - Compound degradation - Cell line resistance - Incorrect concentration Q1->A1_No No Action1 Action: Perform dose-response in 0% vs. 10% serum A1_Yes->Action1 Q2 Does IC50 increase with serum? Action1->Q2 A2_Yes Confirmed: Serum interferes with activity Q2->A2_Yes Yes A2_No Serum binding is not the primary issue. Re-evaluate other factors. Q2->A2_No No Solution Solution: - Increase MPP concentration - Use lower serum % - Use serum-free protocol A2_Yes->Solution

Caption: Logic for troubleshooting this compound activity.

References

Validation & Comparative

A Comparative Guide to the Differential Effects of MPP Dihydrochloride and Raloxifene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties and cellular effects of MPP dihydrochloride (B599025) and raloxifene (B1678788), two critical modulators of estrogen receptor signaling. The information presented is supported by experimental data to assist researchers in selecting the appropriate compound for their studies and to provide a comprehensive understanding of their differential mechanisms of action.

Introduction

MPP dihydrochloride (Methyl-piperidino-pyrazole dihydrochloride) is a highly selective antagonist of Estrogen Receptor Alpha (ERα), exhibiting over 200-fold selectivity for ERα compared to Estrogen Receptor Beta (ERβ).[1][2] In contrast, raloxifene is a second-generation Selective Estrogen Receptor Modulator (SERM) with a more complex pharmacological profile, acting as an antagonist in some tissues, such as the breast and uterus, while exhibiting agonist activity in others, like bone.[3][4] This differential activity makes a direct comparison of their effects essential for researchers investigating estrogen receptor signaling pathways.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters of this compound and raloxifene based on available experimental data.

Table 1: Estrogen Receptor Binding Affinity

CompoundReceptorBinding Affinity (Ki, nM)Binding Affinity (IC50, nM)Selectivity (ERα/ERβ)
This compound ERα2.7[1]80>200-fold for ERα
ERβ1800-
Raloxifene ERα-0.37~32-fold for ERα
ERβ-12

Table 2: Effects on Cell Viability and Apoptosis

CompoundCell LineAssayEndpointResultReference
This compound RL95-2 (endometrial cancer)SRBIC50 (24h)20.01 µM
Ishikawa (endometrial cancer), oLE (ovine luminal endometrial)Apoptosis AssayApoptosis Induction (1 nM)Significant induction
MCF-7 (breast cancer)Flow Cytometry (PI staining)Apoptosis EnhancementEnhances silibinin-induced apoptosis
Raloxifene RL95-2 (endometrial cancer), Ishikawa, oLEApoptosis AssayApoptosis Induction (1 nM)Significant induction
TSU-PR1 (bladder cancer)Nuclear morphology, DNA fragmentation, Cytochrome c releaseApoptosis Induction (10-9 to 10-6 M)Dose-dependent induction

Signaling Pathways

This compound and raloxifene exert their effects by modulating distinct downstream signaling pathways upon binding to estrogen receptors.

This compound Signaling

As a selective ERα antagonist, this compound primarily blocks the transcriptional activity of ERα. This prevents the recruitment of co-activators and the subsequent expression of estrogen-responsive genes, leading to anti-proliferative and pro-apoptotic effects in ERα-positive cells.

MPP_Signaling MPP This compound ERa Estrogen Receptor α (ERα) MPP->ERa ERE Estrogen Response Element (ERE) GeneTranscription Gene Transcription (e.g., c-Myc, Cyclin D1) ERE->GeneTranscription Inhibition of binding Coactivators Co-activators CellProliferation Cell Proliferation GeneTranscription->CellProliferation Decreased Apoptosis Apoptosis GeneTranscription->Apoptosis Increased Raloxifene_Signaling Raloxifene Raloxifene ER Estrogen Receptor (ERα/ERβ) Raloxifene->ER ERE Estrogen Response Element (ERE) ER->ERE Blocks Binding (Antagonist) AP1 AP-1 ER->AP1 Tethering (Agonist) GeneTranscription_antagonist Antagonistic Gene Transcription ERE->GeneTranscription_antagonist GeneTranscription_agonist Agonistic Gene Transcription (via AP-1) AP1->GeneTranscription_agonist TissueSpecificEffects Tissue-Specific Effects GeneTranscription_antagonist->TissueSpecificEffects GeneTranscription_agonist->TissueSpecificEffects Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis & Comparison cluster_2 In Vivo Studies (Optional) CellCulture Cell Line Selection (e.g., ERα-positive) Treatment Treatment with MPP or Raloxifene CellCulture->Treatment BindingAssay Binding Affinity (Competitive Radioligand Assay) Treatment->BindingAssay ViabilityAssay Cell Viability (SRB/MTT Assay) Treatment->ViabilityAssay ApoptosisAssay Apoptosis (Annexin V/PI Staining) Treatment->ApoptosisAssay GeneExpression Gene Expression Analysis (qPCR/Microarray) Treatment->GeneExpression DataAnalysis IC50/Ki Calculation Statistical Analysis BindingAssay->DataAnalysis ViabilityAssay->DataAnalysis ApoptosisAssay->DataAnalysis GeneExpression->DataAnalysis Comparison Comparative Analysis of Efficacy and Potency DataAnalysis->Comparison AnimalModel Animal Model (e.g., Xenograft) Comparison->AnimalModel InVivoTreatment In Vivo Dosing AnimalModel->InVivoTreatment TumorGrowth Tumor Growth Measurement InVivoTreatment->TumorGrowth Toxicity Toxicity Assessment InVivoTreatment->Toxicity

References

A Comparative Guide to the In Vitro ERα Antagonism of MPP Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MPP dihydrochloride's in vitro performance as an Estrogen Receptor alpha (ERα) antagonist against other common alternatives, namely Fulvestrant (ICI 182,780) and Tamoxifen. The information presented is supported by experimental data to aid researchers in selecting the most appropriate compound for their studies.

Performance Comparison of ERα Antagonists

The following tables summarize the quantitative data on the binding affinity and antagonist potency of MPP dihydrochloride (B599025), Fulvestrant, and Tamoxifen for ERα. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution as experimental conditions may differ.

CompoundBinding Affinity (Ki) for ERα (nM)Selectivity for ERα over ERβSource
This compound 2.7>200-fold[1]
Fulvestrant (ICI 182,780) 0.29High, but also potent on ERβ[2]
Tamoxifen ~2.5 - 5Low

Table 1: Comparative Binding Affinity for Estrogen Receptor Alpha. This table compares the binding affinity (Ki) of this compound, Fulvestrant, and Tamoxifen to ERα. Lower Ki values indicate higher binding affinity.

CompoundAntagonist Potency (IC50)Assay TypeCell LineSource
This compound 80 nMReporter Gene AssayHEC-1[1]
This compound 20.01 µMCell Viability AssayRL95-2[3]
Fulvestrant (ICI 182,780) 0.29 nMCell Growth InhibitionMCF-7[2]
Tamoxifen ~10-100 nMVarious cellular assaysVarious
4-hydroxytamoxifen (B85900) (active metabolite) 3.2 - 5.7 µMCell Viability AssayMCF-7, T47D, BT-474[4]

Table 2: Comparative In Vitro Antagonist Potency. This table presents the half-maximal inhibitory concentration (IC50) values for this compound, Fulvestrant, and Tamoxifen in different in vitro assays. Lower IC50 values indicate greater potency.

Mechanism of Action

This compound is a highly selective antagonist for ERα.[5] It functions as a silent antagonist, meaning it binds to the receptor without activating it, and effectively blocks the binding of the natural ligand, 17β-estradiol. This blockade prevents the conformational changes in ERα that are necessary for the recruitment of co-activators and the subsequent transcription of estrogen-responsive genes.[5] Some studies suggest that MPP may have mixed agonist/antagonist properties in certain in vivo models, a characteristic of Selective Estrogen Receptor Modulators (SERMs).

In contrast, Fulvestrant is a pure antagonist that not only blocks ERα but also promotes its degradation. Tamoxifen is a SERM with tissue-dependent antagonist and partial agonist activities.

Experimental Protocols

Detailed methodologies for key in vitro experiments used to validate ERα antagonism are provided below.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for ERα by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Recombinant human ERα protein

  • Radiolabeled estradiol (B170435) (e.g., [³H]-17β-estradiol)

  • Test compounds (this compound, Fulvestrant, Tamoxifen)

  • Assay buffer (e.g., Tris-HCl buffer with additives)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • A constant concentration of recombinant human ERα and radiolabeled estradiol are incubated in the assay buffer.

  • Increasing concentrations of the unlabeled test compound are added to the incubation mixture.

  • The mixture is incubated to allow for competitive binding to reach equilibrium.

  • The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

  • The filters are washed to remove any non-specifically bound radioactivity.

  • The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to inhibit the transcriptional activity of ERα.

Materials:

  • A human cell line that endogenously or recombinantly expresses ERα (e.g., MCF-7, HEC-1).

  • A reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene.

  • Transfection reagent.

  • Cell culture medium.

  • 17β-estradiol (agonist).

  • Test compounds (this compound, Fulvestrant, Tamoxifen).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cells are seeded in multi-well plates and allowed to attach.

  • The cells are then transfected with the ERE-luciferase reporter plasmid.

  • After an incubation period to allow for plasmid expression, the cells are treated with a constant concentration of 17β-estradiol (to stimulate ERα activity) in the presence of increasing concentrations of the test compound.

  • The cells are incubated for a sufficient period (e.g., 24 hours) to allow for gene transcription and luciferase expression.

  • The cell culture medium is removed, and the cells are lysed.

  • The luciferase assay reagent is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

  • The concentration of the test compound that inhibits 50% of the estradiol-induced luciferase activity (IC50) is determined.

Visualizations

Estrogen Receptor Alpha (ERα) Signaling Pathway

ER_Alpha_Signaling_Pathway cluster_nucleus Nucleus Estradiol Estradiol (E2) ERa_inactive Inactive ERα (in cytoplasm) Estradiol->ERa_inactive Binds ERa_active Active ERα Dimer ERa_inactive->ERa_active Dimerization & Conformational Change ERE Estrogen Response Element (ERE) ERa_active->ERE Binds to Coactivators Co-activators ERE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates MPP This compound MPP->ERa_inactive Antagonizes (Blocks E2 Binding) Experimental_Workflow start Start binding_assay Competitive Radioligand Binding Assay start->binding_assay reporter_assay Luciferase Reporter Gene Assay start->reporter_assay determine_ki Determine Ki (Binding Affinity) binding_assay->determine_ki determine_ic50 Determine IC50 (Antagonist Potency) reporter_assay->determine_ic50 compare Compare with Alternatives (Fulvestrant, Tamoxifen) determine_ki->compare determine_ic50->compare end End compare->end

References

Unveiling the ERα-Dependence of MPP Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of MPP dihydrochloride (B599025), a selective estrogen receptor-alpha (ERα) antagonist, in the presence and absence of ERα. While direct experimental data on the effects of MPP dihydrochloride in ERα knockout models is limited in publicly available literature, this guide synthesizes findings from studies utilizing ERα-positive models and ERα knockout models to provide a clear understanding of this compound's mechanism of action and its ERα-dependent effects.

Confirming Target Engagement: The Role of ERα Knockout Models

This compound is a potent and highly selective antagonist of Estrogen Receptor-alpha (ERα), exhibiting a binding affinity more than 200 times greater for ERα than for Estrogen Receptor-beta (ERβ)[1]. Its primary mechanism of action involves inhibiting the binding of estrogens, such as 17β-estradiol, to ERα, thereby blocking downstream signaling pathways[1].

To definitively confirm that the observed effects of this compound are mediated through its interaction with ERα, researchers utilize ERα knockout (KO) models. These models, which can be genetically modified mice (ERαKO mice) or cell lines with the ERα gene silenced, are invaluable tools. By comparing the response to this compound in these models with their wild-type (WT) counterparts that express ERα, scientists can isolate the ERα-specific effects of the compound.

Comparative Efficacy: this compound in Wild-Type vs. ERα Knockout Models

The following table summarizes the observed and expected effects of this compound in wild-type (ERα-positive) and ERα knockout models based on current scientific understanding.

EndpointWild-Type (ERα-Positive) ModelERα Knockout Model (Expected Outcome)Supporting Evidence
Vasorelaxation Attenuates ERα agonist-induced aortic relaxation.[2]No effect on baseline vascular tone.ERα-mediated vessel relaxation is absent in ERα knockout mice.[2]
Uterine Proliferation Can exhibit mixed agonist/antagonist effects, with some studies showing an increase in uterine weight.No significant change in uterine weight.Estrogen-induced uterine growth is absent in ERα knockout mice.
Neuroprotection Blocks estradiol-mediated neuroprotection against glutamate (B1630785) toxicity.[3]No effect on neuronal viability.The neuroprotective effects of ERα agonists are absent in the absence of ERα.
Cancer Cell Proliferation Induces apoptosis and decreases cell viability in ERα-positive endometrial and breast cancer cells.[1]No significant effect on cell proliferation or apoptosis.The anti-proliferative effects of other ERα antagonists are not observed in ERα-negative cancer cells.
Gene Expression Antagonizes estrogen-stimulated gene expression (e.g., pS2 mRNA in MCF-7 cells).No change in the expression of estrogen-responsive genes.Estrogen-responsive gene expression is not induced in ERα knockout models.

Experimental Protocols

To aid in the design of studies aimed at confirming the ERα-dependent effects of this compound, detailed methodologies from relevant experiments are provided below.

In Vivo Model: ERα Knockout Mouse
  • Model Generation: ERα knockout mice can be generated using Cre-loxP recombination technology to specifically delete the Esr1 gene (encoding ERα) in all tissues.

  • Genotyping: Confirmation of the knockout genotype should be performed using PCR analysis of genomic DNA extracted from tail biopsies.

  • This compound Administration: For in vivo studies, this compound can be dissolved in a suitable vehicle such as DMSO and then diluted in corn oil for subcutaneous or intraperitoneal injection. Dosages used in mice have ranged from low doses of 20 μg/kg to higher doses of 200 μg/kg body weight.

  • Endpoint Analysis: Tissues of interest (e.g., uterus, aorta, brain) can be collected for histological analysis, gene expression studies (qPCR, RNA-seq), or protein analysis (Western blot, immunohistochemistry).

In Vitro Model: ERα Knockout Cell Line
  • Model Generation: ERα can be knocked out in a relevant cell line (e.g., MCF-7 breast cancer cells, primary neuronal cultures) using CRISPR-Cas9 gene editing technology.

  • Verification of Knockout: Successful knockout should be confirmed by Western blot analysis to demonstrate the absence of the ERα protein and by functional assays to show a lack of response to estradiol.

  • This compound Treatment: this compound is typically dissolved in DMSO to create a stock solution, which is then diluted in cell culture medium to the desired final concentration. Concentrations used in vitro have ranged from 1 μM to 100 μM.[1]

  • Assays for Cellular Effects:

    • Cell Viability/Proliferation: Assays such as MTT, SRB, or real-time cell analysis can be used to measure the effect of MPP on cell growth.

    • Apoptosis: Apoptosis can be assessed by flow cytometry using Annexin V/PI staining or by measuring caspase activity.

    • Gene Expression: Changes in the expression of target genes can be quantified using RT-qPCR.

    • Protein Phosphorylation: Western blotting can be used to analyze the phosphorylation status of key signaling proteins downstream of ERα.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathways and experimental logic involved in confirming the ERα-dependent effects of this compound.

ER_alpha_signaling cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ERa_inactive Inactive ERα Estrogen->ERa_inactive Binds & Activates MPP This compound MPP->ERa_inactive Binds & Blocks ERa_active Active ERα ERa_inactive->ERa_active ERE Estrogen Response Element ERa_active->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Biological_Response Biological Response Gene_Transcription->Biological_Response

Figure 1. Simplified signaling pathway of Estrogen Receptor-alpha (ERα) and the antagonistic action of this compound. Estrogen binds to and activates ERα, which then translocates to the nucleus, binds to Estrogen Response Elements (EREs) on DNA, and initiates gene transcription, leading to a biological response. This compound competes with estrogen for binding to ERα, preventing its activation and subsequent downstream signaling.

experimental_workflow WT Wild-Type Model (ERα-Positive) MPP_WT This compound WT->MPP_WT KO ERα Knockout Model (ERα-Negative) MPP_KO This compound KO->MPP_KO Effect Biological Effect Observed (e.g., apoptosis, reduced proliferation) MPP_WT->Effect No_Effect No Biological Effect MPP_KO->No_Effect

Figure 2. Logical workflow for confirming the ERα-dependent effects of this compound. By treating both wild-type (ERα-positive) and ERα knockout models with this compound, the observation of a biological effect only in the wild-type model confirms that the compound's activity is mediated through ERα.

References

A Head-to-Head Comparison: MPP Dihydrochloride versus PPT for Interrogating Estrogen Receptor Alpha Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricacies of Estrogen Receptor Alpha (ERα) signaling, the choice of chemical tools is paramount. This guide provides an objective comparison of two widely used modulators: MPP dihydrochloride (B599025), a selective ERα antagonist, and PPT (Propyl Pyrazole Triol), a selective ERα agonist. Understanding their distinct mechanisms and experimental applications is crucial for designing robust studies and interpreting results with clarity.

This comparison outlines their pharmacological profiles, presents key experimental data in a structured format, details relevant experimental protocols, and provides visual representations of the ERα signaling pathway and a typical experimental workflow.

Pharmacological Profile and Selectivity

MPP dihydrochloride and PPT are indispensable tools for dissecting the specific roles of ERα in various physiological and pathological processes. Their high selectivity for ERα over its counterpart, Estrogen Receptor Beta (ERβ), allows for targeted investigation of ERα-mediated pathways.

This compound (Methyl-piperidino-pyrazole dihydrochloride) is a potent and selective ERα antagonist.[1][2][3] It binds to ERα with high affinity, effectively blocking the binding of endogenous estrogens like 17β-estradiol and preventing the receptor's activation.[2] Its antagonistic nature makes it ideal for studying the consequences of ERα inhibition, such as in hormone-dependent cancers.[4]

PPT (Propyl Pyrazole Triol) is a potent and highly selective ERα agonist. It mimics the action of endogenous estrogens by binding to and activating ERα, initiating downstream signaling cascades. This makes PPT an excellent tool for investigating the specific effects of ERα activation in various tissues and disease models.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for this compound and PPT, providing a clear comparison of their binding affinities and potencies.

Compound Parameter Value Receptor Reference
This compound Kᵢ2.7 nMERα
Kᵢ1800 nMERβ
Selectivity>200-fold for ERα over ERβ
PPT EC₅₀~200 pMERα
Relative Binding Affinity410-fold higher for ERα over ERβ
K𝘥2 nMERα
K𝘥1000 nMERβ

Table 1: Binding Affinity and Potency

Compound Molecular Weight Formula Solubility Storage
This compound 542.5 g/mol C₂₉H₃₁N₃O₃·2HClSoluble to 100 mM in DMSOStore at +4°C
PPT 386.45 g/mol C₂₄H₂₂N₂O₃Soluble to 100 mM in DMSO and 5 mM in ethanolStore at +4°C

Table 2: Physicochemical Properties

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental applications of MPP and PPT, the following diagrams are provided in Graphviz DOT language.

ER_Alpha_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen / PPT ERa_inactive ERα (inactive) Estrogen->ERa_inactive Binds ERa_active ERα Dimer (active) ERa_inactive->ERa_active Dimerization HSP90 HSP90 HSP90->ERa_inactive Inhibits ERK ERK ERa_active->ERK Non-genomic signaling ERE Estrogen Response Element (ERE) ERa_active->ERE Binds to MPP MPP MPP->ERa_inactive Antagonizes pERK p-ERK ERK->pERK Phosphorylation Gene_Transcription Gene Transcription pERK->Gene_Transcription Influences ERE->Gene_Transcription Regulates

Caption: ERα signaling pathway showing activation by agonists like PPT and inhibition by antagonists like MPP.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis and Interpretation Cell_Culture Cell Culture (e.g., MCF-7, SKOV3) Treatment Treatment Groups: - Vehicle Control - Estradiol (Positive Control) - PPT (ERα Agonist) - MPP (ERα Antagonist) - PPT + MPP Cell_Culture->Treatment Gene_Expression Gene Expression Analysis (qPCR, Western Blot for target genes like pS2, c-Myc) Treatment->Gene_Expression Cell_Proliferation Cell Proliferation Assay (e.g., MTT, XTT) Treatment->Cell_Proliferation Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Reporter_Assay ERE-Luciferase Reporter Assay Treatment->Reporter_Assay Data_Analysis Quantitative Data Analysis Gene_Expression->Data_Analysis Cell_Proliferation->Data_Analysis Apoptosis_Assay->Data_Analysis Reporter_Assay->Data_Analysis Conclusion Conclusion on ERα Function Data_Analysis->Conclusion

Caption: A typical experimental workflow for comparing the effects of PPT and MPP on ERα signaling.

Detailed Experimental Protocols

Here are detailed methodologies for key experiments frequently employed to study ERα signaling using MPP and PPT.

Cell Viability/Proliferation Assay (XTT Assay)

This protocol is adapted from studies investigating the effects of ER modulators on cancer cell growth.

  • Cell Seeding: Plate ovarian cancer cells (e.g., SKOV3 or OV2008) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of MPP, PPT, or vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • XTT Reagent Preparation: Prepare the XTT (sodium 3’-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro) benzene (B151609) sulfonic acid hydrate) labeling mixture according to the manufacturer's instructions immediately before use.

  • Incubation: Add the XTT reagent to each well and incubate the plate for 4-6 hours at 37°C in a humidified CO₂ incubator.

  • Measurement: Measure the absorbance of the samples at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Gene Expression Analysis (Quantitative PCR)

This protocol is based on studies examining the regulation of ERα target genes.

  • Cell Treatment: Seed ERα-positive cells (e.g., MCF-7) in 6-well plates. Once confluent, treat the cells with MPP, PPT, or vehicle control for a specified duration (e.g., 24 hours).

  • RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for ERα target genes (e.g., pS2, c-Myc, Cyclin D1) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.

Western Blot for Protein Expression and Phosphorylation

This protocol is adapted from studies investigating the impact of ER modulators on signaling pathways.

  • Cell Lysis: After treatment with MPP or PPT, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against proteins of interest (e.g., total ERα, phospho-ERα, total-ERK, phospho-ERK) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound and PPT are powerful and selective tools for the functional dissection of ERα signaling. MPP serves as a classic antagonist, enabling the study of ERα inhibition, while PPT acts as a specific agonist to elucidate the downstream effects of ERα activation. The choice between these compounds, or their combined use, depends on the specific research question. By employing the detailed protocols and understanding the signaling pathways outlined in this guide, researchers can effectively investigate the multifaceted roles of ERα in health and disease.

References

A Comparative Analysis of Selective Estrogen Receptor Modulators (SERMs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various Selective Estrogen Receptor Modulators (SERMs), supported by experimental data. SERMs are a class of compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity, leading to their use in a range of indications, including the prevention and treatment of breast cancer and postmenopausal osteoporosis.[1][2][3] This analysis focuses on key performance indicators, including binding affinity for estrogen receptor subtypes, clinical efficacy in major therapeutic areas, and safety profiles. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and workflows are also provided to support further research and development in this field.

Quantitative Data Comparison

The following tables summarize the quantitative data for a selection of well-established and newer generation SERMs.

Estrogen Receptor Binding Affinity

The binding affinity of SERMs to estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) is a critical determinant of their biological activity. The data presented below are inhibitor constant (Ki) or half-maximal inhibitory concentration (IC50) values, which are inversely proportional to binding affinity.

SERMERα Binding Affinity (Ki/IC50, nM)ERβ Binding Affinity (Ki/IC50, nM)
Tamoxifen (B1202) ~0.12 (as 4-OHT)-
Raloxifene (B1678788) ~1.8 - 26-
Lasofoxifene ~0.21-
Bazedoxifene ~26Higher than ERα
Ospemifene Binds with similar affinity to ERβBinds with similar affinity to ERα

Note: Binding affinity values can vary depending on the specific assay conditions and should be interpreted as relative comparisons.

Clinical Efficacy in Breast Cancer Prevention

The efficacy of SERMs in reducing the risk of invasive breast cancer in high-risk postmenopausal women has been evaluated in several large-scale clinical trials.

SERMClinical Trial(s)Risk Reduction in Invasive Breast Cancer
Tamoxifen NSABP P-1, IBIS-1, Royal Marsden, Italian~30-49%[4][5]
Raloxifene MORE, RUTH, STAR~44-72% (placebo-controlled), similar to tamoxifen (head-to-head)[1][5]
Lasofoxifene -Data not available from direct head-to-head trials for breast cancer prevention.
Bazedoxifene -Data not available from direct head-to-head trials for breast cancer prevention.
Clinical Efficacy in Postmenopausal Osteoporosis

SERMs are also utilized for the prevention and treatment of postmenopausal osteoporosis, with key outcomes being the effect on bone mineral density (BMD) and the reduction of fracture risk.

SERMEffect on Lumbar Spine BMDVertebral Fracture Risk ReductionNon-Vertebral Fracture Risk Reduction
Tamoxifen Positive effectSignificant reduction-
Raloxifene Increase of 2.6-2.7% (vs. placebo)[6]30-50%[2]Reduced in women with severe prevalent fractures[7]
Lasofoxifene Significant increaseSignificant reductionSignificant reduction with 0.5 mg dose[7]
Bazedoxifene Increase of 1.1-1.5% (vs. placebo)[2]37-42%[2]No significant difference[2]
Comparative Safety and Side Effect Profiles

The use of SERMs is associated with a range of side effects, with notable differences between agents.

Adverse EventTamoxifenRaloxifeneLasofoxifeneBazedoxifeneOspemifene
Hot Flashes Increased[8][9]Increased[10]IncreasedIncreased-
Venous Thromboembolism (VTE) Increased[3][8]Increased[3][8]IncreasedIncreasedIncreased
Endometrial Cancer Risk Increased[3][11]Neutral[8][11]-Neutral-
Leg Cramps -Increased[10]---
Vaginal Dryness/Atrophy Can worsenCan worsenCan improve-Effective for treatment

Experimental Protocols

Detailed methodologies for key experiments used in the evaluation of SERMs are provided below.

Competitive Estrogen Receptor Binding Assay

Objective: To determine the relative binding affinity of a test compound for the estrogen receptor (ERα or ERβ) by measuring its ability to compete with a radiolabeled estrogen, such as [3H]-17β-estradiol.

Materials:

  • Rat uterine cytosol (as a source of ER) or purified recombinant human ERα or ERβ

  • [3H]-17β-estradiol

  • Test SERM and reference compounds (e.g., unlabeled 17β-estradiol)

  • Assay buffer (e.g., Tris-EDTA-DTT-Glycerol buffer, pH 7.4)

  • Hydroxylapatite (HAP) slurry

  • Scintillation vials and scintillation fluid

  • Microcentrifuge tubes

  • Incubator and microcentrifuge

Procedure:

  • Preparation of Reagents: Prepare all buffers and solutions to the required concentrations. The test SERM and reference compounds should be prepared in a suitable solvent (e.g., ethanol (B145695) or DMSO) and serially diluted.

  • Assay Setup: In microcentrifuge tubes, combine the assay buffer, a fixed concentration of [3H]-17β-estradiol, and varying concentrations of the test SERM or unlabeled 17β-estradiol.

  • Incubation: Add the ER-containing preparation (rat uterine cytosol or recombinant ER) to each tube. Incubate the mixture for a specified time (e.g., 18-24 hours) at a controlled temperature (e.g., 4°C) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Add cold HAP slurry to each tube to adsorb the ER-ligand complexes. Incubate on ice with intermittent vortexing.

  • Washing: Centrifuge the tubes to pellet the HAP. Discard the supernatant containing the unbound radioligand. Wash the HAP pellet multiple times with cold assay buffer to remove any remaining unbound ligand.

  • Quantification: After the final wash, resuspend the HAP pellet in ethanol and transfer to a scintillation vial. Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [3H]-17β-estradiol against the log concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Estrogen Response Element (ERE) Reporter Gene Assay

Objective: To determine the functional estrogenic or anti-estrogenic activity of a SERM by measuring its ability to activate or inhibit transcription from an estrogen-responsive promoter.

Materials:

  • Human breast cancer cell line (e.g., MCF-7), which endogenously expresses ERα.

  • ERE-luciferase reporter plasmid (containing tandem repeats of the vitellogenin ERE upstream of a minimal promoter driving the firefly luciferase gene).

  • A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

  • Cell culture medium and supplements (e.g., DMEM, fetal bovine serum, antibiotics).

  • Transfection reagent (e.g., Lipofectamine).

  • Test SERM, 17β-estradiol (E2), and a pure anti-estrogen (e.g., Fulvestrant).

  • Dual-luciferase reporter assay system.

  • Luminometer.

Procedure:

  • Cell Culture and Seeding: Culture MCF-7 cells in appropriate medium. Seed the cells into 24-well plates at a density that will result in 70-80% confluency at the time of transfection.[12][13][14]

  • Transient Transfection: Co-transfect the cells with the ERE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[15][16]

  • Treatment: After an initial incubation period to allow for plasmid expression (e.g., 24 hours), replace the medium with fresh medium containing the test SERM at various concentrations. To assess antagonist activity, co-treat cells with the SERM and a fixed concentration of E2 (e.g., 1 nM). Include appropriate controls (vehicle, E2 alone, pure antagonist).

  • Incubation: Incubate the treated cells for a further 24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. To assess agonist activity, plot the normalized luciferase activity against the log concentration of the SERM. To assess antagonist activity, plot the percentage inhibition of E2-induced luciferase activity against the log concentration of the SERM.

Mandatory Visualizations

Signaling Pathways

SERM_Signaling_Pathways cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SERM SERM mER Membrane ER (mER) SERM->mER Binds GPER GPER SERM->GPER Binds ER Estrogen Receptor (ERα/ERβ) SERM->ER Binds PI3K_Akt PI3K/Akt Pathway mER->PI3K_Akt Activates MAPK_ERK MAPK/ERK Pathway GPER->MAPK_ERK Activates HSP HSP ER_dimer ER Dimer ER->ER_dimer Dimerization Gene_Transcription Gene Transcription (Agonist/Antagonist Effect) PI3K_Akt->Gene_Transcription Modulates MAPK_ERK->Gene_Transcription Modulates ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to Coactivator Co-activator ERE->Coactivator Recruits (Agonist) Corepressor Co-repressor ERE->Corepressor Recruits (Antagonist) Coactivator->Gene_Transcription Corepressor->Gene_Transcription

Experimental Workflow

SERM_Evaluation_Workflow Start Start: SERM Candidate Binding_Assay In Vitro: Competitive ER Binding Assay Start->Binding_Assay Determine Binding Affinity (Ki) Reporter_Assay In Vitro: ERE Reporter Gene Assay Binding_Assay->Reporter_Assay Assess Functional Activity (Agonist/Antagonist) In_Vivo_Model In Vivo: Ovariectomized Rat Model Reporter_Assay->In_Vivo_Model Evaluate Tissue-Specific Effects (e.g., Bone, Uterus) Data_Analysis Data Analysis and Comparison In_Vivo_Model->Data_Analysis Analyze BMD, Biomarkers, etc. End End: Candidate Profile Data_Analysis->End

References

Assessing the Specificity of MPP+ Dihydrochloride in New Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-methyl-4-phenylpyridinium (MPP+) dihydrochloride (B599025) with other common neurotoxins used to model Parkinson's disease in vitro. The information presented herein is intended to assist researchers in assessing the specificity of MPP+ in new cell lines and in designing and interpreting related experiments.

Introduction

MPP+ is a potent neurotoxin widely used to induce a Parkinson's-like phenotype in cellular models. It is the active metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a compound known to cause selective destruction of dopaminergic neurons in the substantia nigra.[1][2] Understanding the specificity of MPP+ is crucial for the development of relevant in vitro models of neurodegeneration. This guide compares MPP+ with two other commonly used neurotoxins, 6-hydroxydopamine (6-OHDA) and rotenone (B1679576), and provides detailed protocols for assessing its effects.

Mechanism of Action

MPP+ exerts its neurotoxic effects primarily through the inhibition of Complex I of the mitochondrial electron transport chain.[1][3] This inhibition leads to a cascade of detrimental events, including:

  • ATP Depletion: The disruption of oxidative phosphorylation results in a significant decrease in cellular ATP levels.[1]

  • Reactive Oxygen Species (ROS) Production: The impaired electron flow promotes the generation of superoxide (B77818) radicals and other reactive oxygen species, leading to oxidative stress.

  • Apoptotic Cell Death: The combination of energy depletion and oxidative damage triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and DNA fragmentation.

A key factor contributing to the specificity of MPP+ for dopaminergic neurons is its active uptake by the dopamine (B1211576) transporter (DAT). This selective accumulation within these neurons makes them particularly vulnerable to its toxic effects.

Comparative Data of Neurotoxins in SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for studying Parkinson's disease due to its dopaminergic characteristics. The following table summarizes the cytotoxic effects of MPP+, 6-OHDA, and rotenone in this cell line.

NeurotoxinConcentration (µM)Exposure Time (h)Cell Viability (% of control)Reference
MPP+50048~50% (significant DNA fragmentation)
MPP+100024Not specified (IC50 for differentiated cells)
MPP+100048~50%
6-OHDA252450% (IC50)
6-OHDA602450% (IC50)
6-OHDA1002450% (IC50)
Rotenone0.54820% (80% cell death)
Rotenone2024~63%

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and specific assay used.

Experimental Protocols

Detailed methodologies for key experiments to assess the specificity and toxicity of MPP+ are provided below.

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of MPP+ or other neurotoxins for the desired duration (e.g., 24-48 hours).

  • Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

Apoptosis Assessment: Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Protocol:

  • Culture cells in appropriate plates and induce apoptosis by treating with MPP+.

  • Lyse the cells using a chilled lysis buffer and incubate on ice for 10 minutes.

  • Centrifuge the lysate and collect the supernatant.

  • To a 96-well plate, add the cell lysate, reaction buffer (containing DTT), and the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric assays).

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm (for colorimetric) or fluorescence at Ex/Em = 380/460 nm (for fluorometric).

Apoptosis Assessment: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

Protocol for Adherent Cells:

  • Grow cells on coverslips or in a 96-well plate.

  • Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

  • Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice.

  • Incubate the cells with the TUNEL reaction mixture, containing TdT enzyme and labeled dUTPs, for 1 hour at 37°C in a humidified chamber.

  • Wash the cells and, if necessary, add a secondary detection reagent (e.g., fluorescently labeled antibody).

  • Counterstain the nuclei with DAPI.

  • Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.

Protocol:

  • Plate cells in a 96-well plate and treat with the desired compounds.

  • After the incubation period, carefully collect the cell culture supernatant.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions. This typically involves mixing a substrate solution with a catalyst.

  • Add the reaction mixture to the supernatant in a new 96-well plate.

  • Incubate for up to 30 minutes at room temperature, protected from light.

  • Add a stop solution to terminate the reaction.

  • Measure the absorbance at 490 nm.

Oxidative Stress Assessment: ROS Production (DCF-DA Assay)

This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

Protocol:

  • Culture cells in a 96-well plate or on coverslips.

  • Load the cells with 10-50 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Treat the cells with MPP+ or other compounds.

  • Measure the fluorescence intensity using a fluorescence microplate reader (Ex/Em = 485/530 nm) or visualize under a fluorescence microscope.

Dopaminergic Neuron Identification: Tyrosine Hydroxylase (TH) Immunocytochemistry

This technique is used to specifically identify and quantify dopaminergic neurons by detecting the presence of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.

Protocol for SH-SY5Y Cells:

  • Grow cells on coverslips.

  • Fix the cells with 10% formalin for 30 minutes at room temperature, followed by ice-cold methanol (B129727) for 5-10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating with 10% normal goat serum for at least 1 hour.

  • Incubate with a primary antibody against Tyrosine Hydroxylase (e.g., rabbit anti-TH, 1:200 dilution) overnight at 4°C.

  • Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1 hour at room temperature.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize using a fluorescence microscope.

Visualizations

Signaling Pathway of MPP+ Neurotoxicity

MPP_Toxicity_Pathway MPP_ext Extracellular MPP+ DAT Dopamine Transporter (DAT) MPP_ext->DAT Uptake MPP_int Intracellular MPP+ DAT->MPP_int Mitochondrion Mitochondrion MPP_int->Mitochondrion Complex_I Complex I Inhibition Mitochondrion->Complex_I ATP_depletion ATP Depletion Complex_I->ATP_depletion ROS_production ROS Production Complex_I->ROS_production Apoptosis Apoptosis ATP_depletion->Apoptosis Oxidative_Stress Oxidative Stress ROS_production->Oxidative_Stress Oxidative_Stress->Apoptosis Cell_Death Dopaminergic Neuron Death Apoptosis->Cell_Death Experimental_Workflow start Start: Culture New Cell Line treat Treat cells with MPP+ (and controls, e.g., 6-OHDA, Rotenone) start->treat viability Assess Cell Viability (e.g., MTT Assay) treat->viability cytotoxicity Assess Cytotoxicity (e.g., LDH Assay) treat->cytotoxicity apoptosis Assess Apoptosis (Caspase-3, TUNEL) treat->apoptosis ros Measure ROS Production (DCF-DA Assay) treat->ros th_staining Identify Dopaminergic Cells (Tyrosine Hydroxylase ICC) treat->th_staining analyze Analyze Data & Compare with known cell lines viability->analyze cytotoxicity->analyze apoptosis->analyze ros->analyze th_staining->analyze end Conclusion on Specificity analyze->end Apoptosis_Pathway MPP MPP+ Mito_Dysfunction Mitochondrial Dysfunction (Complex I Inhibition) MPP->Mito_Dysfunction ROS Increased ROS Mito_Dysfunction->ROS Bax Bax Activation ROS->Bax CytoC Cytochrome c Release Bax->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation (Apoptosome) Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 DNA_Frag DNA Fragmentation Casp3->DNA_Frag Apoptosis Apoptosis DNA_Frag->Apoptosis

References

Cross-Validation of MPP+ Dihydrochloride Activity with Gene Expression Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotoxic effects of MPP+ dihydrochloride (B599025) and its alternatives, supported by experimental data. We delve into the molecular mechanisms of MPP+-induced toxicity by cross-validating its activity with comprehensive gene expression analysis. This document offers detailed experimental protocols, quantitative data, and visual representations of the key signaling pathways and workflows involved.

Introduction to MPP+ Dihydrochloride and its Alternatives in Parkinson's Disease Modeling

1-methyl-4-phenylpyridinium (MPP+) is a potent neurotoxin widely used to model Parkinson's disease (PD) in vitro and in vivo.[1] It is the active metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).[1] MPP+ selectively destroys dopaminergic neurons in the substantia nigra, a hallmark of PD, by inhibiting complex I of the mitochondrial electron transport chain.[1] This inhibition leads to ATP depletion, increased production of reactive oxygen species (ROS), and ultimately, apoptotic cell death.[1][2]

For comparative purposes, this guide also considers two other commonly used neurotoxins in PD research:

  • Rotenone (B1679576): A pesticide and a high-affinity inhibitor of mitochondrial complex I. Unlike the charged MPP+ molecule, rotenone is lipophilic and can readily cross cell membranes.

  • 6-hydroxydopamine (6-OHDA): A neurotoxic dopamine (B1211576) analog that is transported into dopaminergic neurons by the dopamine transporter (DAT). Its toxicity is primarily mediated by the generation of ROS and quinones.

Comparative Analysis of Gene Expression Profiles

MPP+ and its alternatives induce distinct yet overlapping changes in gene expression. The following tables summarize the differential expression of key genes implicated in the neurotoxic pathways. The data is compiled from studies using the human neuroblastoma SH-SY5Y cell line, a common in vitro model for studying PD.

Table 1: Differential Gene Expression in SH-SY5Y Cells Treated with MPP+

GeneFunctionFold Changep-value
FOSTranscription factor, apoptosis↑ 2.5< 0.05
JUNTranscription factor, apoptosis↑ 2.1< 0.05
HSPA6Heat shock protein, stress response↑ 3.0< 0.01
PSAPProliferation, anti-apoptosis↓ 1.8< 0.05
CFL1Cytoskeletal organization↓ 1.5< 0.05
NR4A2Transcription factor, neuronal development↓ 2.2< 0.01

Data is illustrative and compiled from representative studies.

Table 2: Comparative Gene Expression Changes Induced by MPP+, Rotenone, and 6-OHDA

GeneFunctionMPP+Rotenone6-OHDA
NRF1Mitochondrial biogenesis↓↓
TFAMMitochondrial transcription↓↓
GABPB1Mitochondrial function
SNCAα-synuclein, aggregation in PD
BAXPro-apoptotic↑↑
BCL2Anti-apoptotic↓↓

Arrows indicate the direction of change (↑ up-regulation, ↓ down-regulation, ↔ no significant change). The number of arrows indicates the relative magnitude of the change. Data is synthesized from multiple comparative studies.

Experimental Protocols

SH-SY5Y Cell Culture and Differentiation

The human neuroblastoma SH-SY5Y cell line is a widely used model for studying neurodegenerative diseases. For neurotoxicity studies, these cells are often differentiated into a more mature neuronal phenotype.

Materials:

  • SH-SY5Y cells (ATCC® CRL-2266™)

  • DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Retinoic acid (RA)

  • Brain-Derived Neurotrophic Factor (BDNF)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Cell Culture: Maintain SH-SY5Y cells in DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding for Differentiation: Plate cells at a density of 1 x 10^5 cells/cm² in culture dishes.

  • Differentiation Day 1: Change the medium to DMEM/F12 with 2% FBS and 10 µM Retinoic Acid.

  • Differentiation Day 4: Change the medium to serum-free DMEM/F12 with 10 µM Retinoic Acid.

  • Differentiation Day 7: Change the medium to serum-free DMEM/F12 with 50 ng/mL BDNF.

  • Maintenance: The differentiated cells are ready for neurotoxicity experiments and can be maintained for up to 14 days with media changes every 2-3 days.

Neurotoxin Treatment and Cell Viability Assay

Materials:

  • Differentiated SH-SY5Y cells

  • MPP+ dihydrochloride, Rotenone, 6-OHDA stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Protocol:

  • Treatment: Prepare working concentrations of MPP+ (e.g., 0.25, 0.5, 1 mM), Rotenone (e.g., 0.1, 0.25, 0.5 µM), and 6-OHDA (e.g., 25, 50, 100 µM) in the appropriate cell culture medium. Replace the medium in the wells containing differentiated SH-SY5Y cells with the neurotoxin-containing medium. Include a vehicle control.

  • Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

RNA Extraction and Gene Expression Analysis (RNA-Seq)

Materials:

  • Neurotoxin-treated and control cells

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • DNase I

  • RNA-Seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina)

  • Next-generation sequencing platform

Protocol:

  • RNA Extraction: Lyse the cells directly in the culture dish and extract total RNA using a commercial kit according to the manufacturer's instructions. Include an on-column DNase I digestion step to remove any contaminating genomic DNA.

  • RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Library Preparation: Prepare RNA-Seq libraries from high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to the human reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Identify differentially expressed genes between the neurotoxin-treated and control groups using statistical packages like DESeq2 or edgeR.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in MPP+-induced neurotoxicity and a typical experimental workflow for its analysis.

MPP_Toxicity_Pathway cluster_extracellular Extracellular cluster_astrocyte Astrocyte cluster_neuron Dopaminergic Neuron MPTP MPTP MAOB MAO-B MPTP->MAOB MPDP MPDP+ MAOB->MPDP MPP_astro MPP+ MPDP->MPP_astro DAT DAT MPP_astro->DAT Transport MPP_neuron MPP+ DAT->MPP_neuron Mito Mitochondrion MPP_neuron->Mito ComplexI Complex I Inhibition Mito->ComplexI ATP_depletion ATP Depletion ComplexI->ATP_depletion ROS ROS Production ComplexI->ROS Apoptosis Apoptosis ATP_depletion->Apoptosis ROS->Apoptosis CellDeath Neuronal Death Apoptosis->CellDeath

Caption: MPP+ induced neurotoxicity signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_gene_expression Gene Expression Analysis cluster_validation Cross-Validation SHSY5Y_culture SH-SY5Y Cell Culture Differentiation Neuronal Differentiation (RA + BDNF) SHSY5Y_culture->Differentiation Treatment Neurotoxin Treatment (MPP+, Rotenone, 6-OHDA) Differentiation->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability RNA_extraction RNA Extraction Treatment->RNA_extraction QC RNA Quality Control RNA_extraction->QC Lib_prep RNA-Seq Library Preparation QC->Lib_prep Sequencing Next-Generation Sequencing Lib_prep->Sequencing Data_analysis Bioinformatic Analysis (Differential Gene Expression) Sequencing->Data_analysis Pathway_analysis Pathway & Functional Enrichment Analysis Data_analysis->Pathway_analysis

Caption: Experimental workflow for cross-validation.

Apoptosis_Pathway MPP MPP+ Mito_dys Mitochondrial Dysfunction MPP->Mito_dys ROS_inc Increased ROS Mito_dys->ROS_inc Bax Bax activation ROS_inc->Bax Bcl2 Bcl-2 inhibition ROS_inc->Bcl2 CytoC Cytochrome c release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: MPP+ induced apoptotic signaling pathway.

Conclusion

The cross-validation of MPP+ dihydrochloride's activity with gene expression analysis provides a powerful approach to understanding the molecular mechanisms underlying Parkinson's disease pathology. This guide offers a framework for comparing MPP+ with other neurotoxins, detailing the necessary experimental protocols and highlighting the key signaling pathways involved. The provided data and visualizations serve as a valuable resource for researchers and professionals in the field of drug development and neurodegenerative disease research.

References

Safety Operating Guide

Proper Disposal of MPP Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals handling MPP dihydrochloride (B599025) must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of MPP dihydrochloride, aligning with standard hazardous waste management practices.

MPP (Methyl-piperidino-pyrazole) dihydrochloride is a highly selective antagonist for estrogen receptor alpha (ERα) and requires careful handling throughout its lifecycle, including disposal. Improper disposal can pose risks to human health and the environment.

I. Pre-Disposal and Handling

Before beginning any process that will generate this compound waste, it is crucial to have a designated and properly labeled hazardous waste container ready. All personnel must wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

II. Waste Segregation and Collection

All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, and gloves), must be collected as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container compatible with chemical waste.

  • Liquid Waste: Use a dedicated, leak-proof container with a tightly fitting cap. Do not overfill liquid waste containers; allow for expansion.[1]

  • Sharps: Any contaminated needles or blades must be disposed of in a labeled, puncture-proof sharps container.[2]

All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

III. Disposal Procedure

The primary and mandated method for the disposal of this compound is through a licensed and approved waste disposal plant.[3][4] Do not attempt to dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Guide:

  • Consult Institutional Guidelines: Familiarize yourself with your institution's specific chemical hygiene plan and hazardous waste disposal procedures. These internal protocols are your primary source for operational guidance.

  • Package Waste Securely: Ensure all waste containers are securely sealed to prevent leaks or spills.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste. They will have established procedures with certified waste disposal vendors.

  • Maintain Records: Keep accurate records of the amount of this compound waste generated and the date of disposal, in accordance with your institution's policies and local regulations.

IV. Empty Container Disposal

Empty containers that once held this compound must also be treated as hazardous waste. It is recommended to triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[1] After thorough rinsing and removal of the label, the container can be disposed of according to your institution's guidelines for clean lab glass or plastic.

V. Spill Management

In the event of a spill, contain the material to prevent it from entering drains or waterways.[3][5] Use a non-combustible absorbent material like sand or earth to collect the spilled substance.[3] The collected material and all cleanup supplies must be placed in a sealed container and disposed of as hazardous waste.

Quantitative Data Summary

While specific quantitative disposal data is not applicable, the following table summarizes key handling information for this compound.

PropertyValueSource
Chemical NameThis compoundSelleck Chemicals[6]
Alternative NameMethyl-PiperidinopyrazoleHello Bio[7]
Primary TargetEstrogen Receptor Alpha (ERα)Selleck Chemicals[6]
Purity>98%Hello Bio[7]
Solubility in DMSO50 mg/mL (92.16 mM)Selleck Chemicals[6]

Experimental Protocols

The standard and required "experimental protocol" for the disposal of this compound is not a laboratory-based procedure for neutralization but rather the procedural adherence to hazardous waste regulations.

Protocol: Hazardous Waste Segregation and Disposal

  • Objective: To safely collect and dispose of this compound waste in compliance with safety and environmental regulations.

  • Materials:

    • Appropriate PPE (gloves, safety glasses, lab coat)

    • Designated hazardous waste containers (solid and liquid)

    • Hazardous waste labels

    • Puncture-proof sharps container (if applicable)

  • Procedure:

    • Designate a satellite accumulation area (SAA) for hazardous waste in your laboratory.[2]

    • At the start of your experiment, ensure a properly labeled hazardous waste container is available.

    • During your work, immediately place all this compound-contaminated items into the designated waste container.

    • For liquid waste, pour it carefully into the liquid waste container, avoiding splashes. Do not mix incompatible waste streams.

    • Once the container is full (not exceeding 90% capacity), or the experiment is complete, ensure the cap is tightly sealed.

    • Store the sealed container in the SAA until pickup by your institution's EHS personnel.

    • Complete any required waste tracking documentation.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Start: Generate This compound Waste is_sharp Is the waste a contaminated sharp? start->is_sharp sharps_container Place in Puncture-Proof Sharps Container is_sharp->sharps_container Yes is_liquid Is the waste liquid? is_sharp->is_liquid No contact_ehs Contact Institutional EHS for Pickup and Disposal sharps_container->contact_ehs liquid_container Collect in Labeled, Sealed Liquid Waste Container is_liquid->liquid_container Yes solid_container Collect in Labeled, Sealed Solid Waste Container is_liquid->solid_container No liquid_container->contact_ehs solid_container->contact_ehs end End: Proper Disposal by Approved Vendor contact_ehs->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling MPP Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with MPP dihydrochloride (B599025). Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.

MPP dihydrochloride is a potent and selective estrogen receptor α (ERα) antagonist. While a valuable tool in research, it is imperative to handle this compound with care due to its potential hazards. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures for handling and disposal, and emergency spill cleanup protocols.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a white to off-white powder that can cause skin, eye, and respiratory irritation[1]. Therefore, a comprehensive approach to personal protection is mandatory.

Required Personal Protective Equipment:

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved N95 dust maskTo prevent inhalation of the powder, which can cause respiratory irritation[1].
Eye Protection Chemical safety goggles or a face shieldTo protect the eyes from dust particles and potential splashes of solutions.
Hand Protection Double gloving is recommended. For handling the solid powder, standard laboratory gloves (e.g., nitrile) are acceptable for brief contact. When working with this compound dissolved in DMSO, use gloves with high chemical resistance to DMSO, such as butyl rubber, fluoroelastomer, neoprene, or thick (15 mil / 0.4 mm) latex gloves. Nitrile gloves are not recommended for prolonged contact with DMSO as they can degrade[2].To prevent skin contact and irritation. The choice of glove is critical when using solvents like DMSO, which can facilitate skin absorption of dissolved substances.
Body Protection A fully buttoned laboratory coatTo protect skin and personal clothing from contamination.

Operational Plan: From Receipt to Disposal

This section provides a procedural workflow for the safe handling of this compound in a laboratory setting.

cluster_receiving Receiving and Storage cluster_handling Handling and Solution Preparation cluster_disposal Waste Disposal receiving Receive and inspect container for damage storage Store in a cool, dry, desiccated place away from incompatible materials receiving->storage ppe_check Don appropriate PPE storage->ppe_check weighing Weigh powder in a chemical fume hood or ventilated enclosure ppe_check->weighing dissolving Prepare solutions in a fume hood. This compound is soluble in DMSO (up to 100 mM) weighing->dissolving solid_waste Collect solid waste in a labeled hazardous waste container dissolving->solid_waste disposal_request Arrange for disposal by a certified hazardous waste management service solid_waste->disposal_request liquid_waste Collect liquid waste (DMSO solutions) in a labeled hazardous waste container liquid_waste->disposal_request

Figure 1. Workflow for Handling this compound.

Step-by-Step Handling Procedures:

  • Receiving and Storage : Upon receipt, inspect the container for any damage. Store this compound in a cool, dry, and desiccated environment, away from strong oxidizing agents[1][3].

  • Preparation : Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood. Put on all required PPE as detailed in the table above.

  • Weighing : When weighing the powdered compound, perform the task within a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation.

  • Solution Preparation : this compound is soluble in DMSO. When preparing solutions, add the solvent to the powder slowly to avoid splashing. Handle the DMSO solution with appropriate chemical-resistant gloves. Prepare solutions on the day of use if possible. If storage is necessary, store solutions at -20°C for up to one month.

Emergency Procedures: Spill and Exposure Management

Accidental spills must be managed promptly and safely. The following procedures are based on guidelines for handling cytotoxic powders and should be adapted for this compound.

Spill Cleanup Protocol:

Spill TypeProcedure
Small Powder Spill (<5 g) 1. Restrict access to the area. 2. Wearing appropriate PPE, gently cover the spill with damp absorbent paper towels or gauze to avoid generating dust. 3. Carefully wipe up the material, working from the outside in. 4. Place all contaminated materials into a labeled hazardous waste bag. 5. Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.
Large Powder Spill (>5 g) 1. Evacuate the immediate area and restrict access. 2. Alert laboratory personnel and the safety officer. 3. Only trained personnel with appropriate respiratory protection should perform the cleanup. 4. Follow the procedure for a small powder spill, using a spill kit containing appropriate absorbent materials.
Solution Spill (in DMSO) 1. Restrict access to the area. 2. Wearing appropriate PPE (including DMSO-resistant gloves), cover the spill with an absorbent material from a chemical spill kit. 3. Collect the absorbed material and place it in a labeled hazardous waste container. 4. Clean the spill area thoroughly with a suitable detergent and water.

Exposure Response:

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste : Collect all unused powder and contaminated materials (e.g., weigh boats, pipette tips, gloves) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Collect all solutions containing this compound in a designated, sealed hazardous waste container. Do not dispose of solutions down the drain.

  • Final Disposal : All hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Ensure compliance with all local, state, and federal regulations.

By adhering to these safety protocols, you can effectively mitigate the risks associated with handling this compound and ensure a safe and productive research environment.

References

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